3-Bromo-2-methylpropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
| Record name | 3-Bromo-2-methylpropionic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56970-78-6 | |
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| Record name | 3-bromo-2-methylpropanoic acid | |
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| Record name | 3-Bromo-2-methylpropionic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Chiral Building Block
An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid: Properties, Synthesis, and Applications
This compound is a bifunctional organic compound that holds significant strategic value in the realms of pharmaceutical development and fine chemical synthesis. While structurally unassuming, its combination of a carboxylic acid and a primary alkyl bromide on a chiral backbone makes it a highly versatile and sought-after intermediate. Its most prominent role is as a critical precursor in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs vital for managing hypertension and heart failure.[1] Specifically, it is a key component in the manufacturing of Captopril, one of the first and most important drugs in this class.
Beyond its direct application in Active Pharmaceutical Ingredient (API) synthesis, this compound also serves as an indispensable analytical standard, known as "Captopril Impurity D," for quality control and regulatory compliance in the pharmaceutical industry.[1] This dual role underscores the need for a comprehensive understanding of its chemical properties, synthesis, and reactivity. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, offering field-proven insights into harnessing the full potential of this pivotal molecule.
Part 1: Physicochemical and Spectroscopic Profile
A thorough characterization of a molecule is the foundation of its effective application. The properties of this compound dictate its behavior in reactions, its solubility, and the analytical methods required for its identification and quality assessment.
Core Chemical Properties
The fundamental identifiers and physical properties of this compound are summarized below. These data are critical for everything from calculating molar equivalents in a reaction to selecting appropriate solvents for purification.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | [2][3] |
| Synonyms | β-Bromoisobutanoic acid, Captopril Impurity D | [1][2] |
| CAS Number | 56970-78-6 (for racemic) | [1][2] |
| Molecular Formula | C₄H₇BrO₂ | [2][3][4] |
| Molecular Weight | 167.00 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Chirality | Chiral center at C2 | [3] |
Stereochemistry: The Chiral Dimension
The carbon atom at the C2 position, bonded to the methyl group, the carboxyl group, a hydrogen, and the bromomethyl group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-Bromo-2-methylpropionic acid and (S)-3-Bromo-2-methylpropionic acid.
The stereochemistry of this precursor is often critical in pharmaceutical synthesis, where only one enantiomer of the final drug may be biologically active. The synthesis of specific enantiomers of Captopril, for example, requires an enantiomerically pure starting material.
Figure 1: Enantiomers of this compound.
Spectroscopic Characterization (Predictive Analysis)
While specific spectra for this exact compound are not always publicly available, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogs like 3-bromopropionic acid.[6]
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
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A doublet for the C2-methyl group (~1.2-1.4 ppm).
-
A multiplet for the C2-methine proton (~2.8-3.0 ppm).
-
A multiplet (often a doublet of doublets) for the two diastereotopic C3-methylene protons adjacent to the bromine atom (~3.5-3.8 ppm).
-
A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the C2 methine, the C3 methylene, and the carbonyl carbon (~175-180 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups. Key expected absorptions include:
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺). A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Part 2: Synthesis and Purification
The most logical and industrially viable approach to synthesizing this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of methacrylic acid. This choice is dictated by the need to add the bromine atom to the less substituted carbon (C3).
Mechanistic Rationale: Radical vs. Ionic Addition
Direct addition of HBr to an alkene typically follows Markovnikov's rule, proceeding through a carbocation intermediate, which would place the bromine at the more substituted C2 position. To achieve the desired anti-Markovnikov regiochemistry, the reaction must be conducted under conditions that favor a free-radical mechanism. This is typically achieved by introducing a radical initiator (e.g., benzoyl peroxide, AIBN) or using UV light. The initiator generates bromine radicals, which drive the anti-Markovnikov addition chain reaction.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.
Objective: To synthesize racemic this compound from methacrylic acid.
Materials:
-
Methacrylic acid
-
Hydrobromic acid (48% in water) or anhydrous HBr gas
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Anhydrous solvent (e.g., heptane or CCl₄ if using HBr gas)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge the methacrylic acid and the solvent (if applicable).
-
Causality: The three-necked flask allows for controlled addition of reagents and temperature management under an inert atmosphere if needed.
-
-
Initiation: Add a catalytic amount of the radical initiator (e.g., 1-2 mol% of BPO). Begin stirring and heat the mixture to a gentle reflux (~70-80 °C).
-
Causality: Heating is required to decompose the initiator and generate the initial radicals that start the chain reaction.
-
-
HBr Addition: Slowly add the hydrobromic acid dropwise from the funnel over 1-2 hours. If using HBr gas, bubble it through the solution at a controlled rate.
-
Causality: Slow addition maintains a steady concentration of HBr and helps control the exothermic nature of the reaction, preventing runaway reactions and side-product formation.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the methacrylic acid spot/peak indicates completion. The reaction is typically complete after 4-6 hours at reflux.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution to neutralize any unreacted HBr and the carboxylic acid product (it will form the sodium salt).
-
Causality: Neutralization is crucial to stop the reaction and facilitate separation. The formation of the carboxylate salt makes the product water-soluble, allowing for the removal of non-polar, organic-soluble impurities.
-
-
Workup - Extraction & Re-acidification: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove the spent initiator and other organic impurities. Discard the organic layer. Re-acidify the aqueous layer by slowly adding cold 2M HCl until the pH is ~1-2. The product will precipitate or form an oil.
-
Workup - Final Extraction: Extract the acidified aqueous layer three times with fresh portions of ethyl acetate. Combine the organic extracts.
-
Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation. The choice depends on whether the product is a solid or a high-boiling liquid at room temperature.
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct reactive handles, which can often be addressed selectively.
Nucleophilic Substitution at the C3 Position
The primary carbon-bromine bond is an excellent site for nucleophilic substitution. Given that it is a primary halide, the reaction mechanism is predominantly Sₙ2 (Substitution, Nucleophilic, Bimolecular).[7] This reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material is chiral.
Key Features of Sₙ2 Reactivity:
-
Substrate: Primary halide, minimal steric hindrance.
-
Nucleophile: Favored by strong, small nucleophiles (e.g., HS⁻, CN⁻, N₃⁻).
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.
-
Kinetics: Second-order kinetics, rate = k[Substrate][Nucleophile].[7]
This Sₙ2 reactivity is precisely what is exploited in the synthesis of Captopril, where a thiol-containing nucleophile displaces the bromide.
Carboxylic Acid Derivatization
The carboxylic acid group can undergo a wide range of standard transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.
-
Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
The choice of reagents is critical to ensure selectivity. For instance, using a mild base for an Sₙ2 reaction will deprotonate the carboxylic acid, which may alter solubility but typically does not interfere with substitution at the C-Br bond. Conversely, strong reducing agents like LiAlH₄ will reduce the carboxylic acid but will not affect the alkyl bromide.
Figure 3: Key reactive pathways of this compound.
Part 4: Applications in Drug Discovery and Development
The primary driver for the industrial production of this compound is its indispensable role in pharmaceuticals.
Cornerstone in ACE Inhibitor Synthesis: The Captopril Case
Captopril was the first orally active ACE inhibitor and remains a widely used medication. Its synthesis prominently features this compound as a key chiral building block. In a typical synthetic route, the (S)-enantiomer of this compound is reacted with L-proline. The nucleophilic secondary amine of proline displaces the bromide via an Sₙ2 reaction. The resulting intermediate is then coupled with a thiol-containing moiety to complete the synthesis of the final API.
Figure 4: Simplified role of this compound in Captopril synthesis.
Broader Synthetic Utility
The bifunctional nature of this compound makes it a valuable tool for custom organic synthesis beyond Captopril.[8] It allows for the introduction of a propionic acid moiety with a reactive handle (the bromide) that can be further elaborated. This is useful in creating:
-
Novel Pharmaceutical Scaffolds: Building complex molecules where the carboxylic acid provides a point for polar interactions or salt formation, and the C3 position serves as an attachment point for other fragments.[9]
-
Probes and Labeled Compounds: The bromide can be displaced by fluorescent tags, affinity labels, or radioactive isotopes.
-
Agrochemicals and Materials Science: The structure can be incorporated into polymers or used to synthesize novel pesticides and herbicides.[8]
Part 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate care.
Hazard Identification
The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Corrosive to Metals | H290: May be corrosive to metals |
Safe Handling Protocols
Adherence to the following protocols is mandatory when working with this chemical.
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials. Place waste in a sealed, labeled container for hazardous waste disposal.
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and ensure safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.[12] The material is corrosive and should be stored in appropriate containers (e.g., glass or corrosion-resistant plastic).
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
This compound is far more than a simple halogenated carboxylic acid. It is a high-value, versatile chemical intermediate whose strategic importance is firmly rooted in the pharmaceutical industry. Its well-defined reactivity, governed by the interplay between its primary alkyl bromide and carboxylic acid functionalities, allows for its precise incorporation into complex molecules like Captopril. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for innovation in drug discovery, process development, and beyond.
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3-Bromo-2-methylpropionic acid CAS number 56970-78-6
An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid (CAS 56970-78-6)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 56970-78-6), a versatile halogenated carboxylic acid. This document delves into the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity with mechanistic insights, and details its significant applications, particularly in the realm of pharmaceutical development. Safety protocols, handling procedures, and storage requirements are also thoroughly addressed. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize or are considering this valuable synthetic building block.
Introduction and Significance
This compound, also known as β-bromoisobutanoic acid, is a key intermediate in organic synthesis.[1] Its structure is characterized by a propionic acid backbone with a bromine atom on the third carbon and a methyl group on the second, creating a chiral center. This unique combination of a reactive C-Br bond, a carboxylic acid functional group, and a stereocenter makes it a highly valuable precursor for constructing more complex molecular architectures.
Its most notable application is in the pharmaceutical industry, where it is recognized as a key impurity and starting material related to Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension.[1][2][3] The compound's utility extends to the synthesis of novel therapeutic agents, such as captopril selenium analogs, which exhibit antioxidant properties.[4] Understanding the technical nuances of this molecule is therefore critical for its effective and safe application in research and manufacturing.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56970-78-6 | [1] |
| Molecular Formula | C₄H₇BrO₂ | [1] |
| Molecular Weight | 167.00 g/mol | [1] |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 115 °C at 14 Torr | [5] |
| Density | 1.59 g/cm³ | [2][5] |
| SMILES | CC(CBr)C(=O)O | [1] |
| InChIKey | BUPXDXGYFXDDAA-UHFFFAOYSA-N | [1] |
Synthesis and Purification
While various synthetic strategies can be envisioned, a common and logical approach for the synthesis of β-halocarboxylic acids involves the addition of hydrogen bromide (HBr) across the double bond of an α,β-unsaturated carboxylic acid.
Synthetic Workflow: Addition of HBr to Methacrylic Acid
The synthesis of this compound can be achieved via the anti-Markovnikov addition of HBr to methacrylic acid. This process is typically initiated by free radicals, ensuring the bromine atom adds to the less substituted carbon.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method based on established principles of organic synthesis for similar compounds.
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Place the flask in an ice-water bath.
-
Reagents: Charge the flask with methacrylic acid dissolved in a suitable inert solvent (e.g., anhydrous diethyl ether).
-
HBr Addition: Add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution, ensuring the temperature is maintained below 10°C to control the exothermic reaction. A radical initiator (e.g., a small amount of benzoyl peroxide) is added to facilitate the anti-Markovnikov addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its nature as an α-halocarbonyl compound. The α-carbon (the carbon adjacent to the carbonyl group) is not the site of halogenation here, but the principles of reactivity for halocarbonyls are still highly relevant. The key feature is the C-Br bond, which is activated towards nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
Unlike α-halo ketones, which can form enolates with strong bases, α-halo acids react effectively with a wide range of nucleophiles, including strongly basic ones, via an Sₙ2 pathway.[6] The process begins with the deprotonation of the carboxylic acid, forming a carboxylate anion. This anion then undergoes a standard Sₙ2 reaction.
The electron-withdrawing inductive effect of the nearby carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the carbon atom and making it a better electrophile for nucleophilic attack.[7][8]
Caption: Generalized Sₙ2 reaction at the brominated carbon.
This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups (e.g., -OH, -CN, -SR, -N₃) by selecting the appropriate nucleophile. This transforms the molecule into a diverse array of secondary intermediates for further synthesis.
Applications in Research and Drug Development
This compound is a valuable building block, primarily leveraged by the pharmaceutical and fine chemical industries.
Captopril Synthesis and Impurity Profiling
The most prominent role of this compound is its connection to Captopril, an ACE inhibitor. It is officially recognized as "Captopril Impurity D" by the European Pharmacopoeia (EP), making it essential as a reference standard for quality control in Captopril manufacturing.[1][3] Furthermore, it serves as a key precursor in certain synthetic routes to Captopril and its analogs.
Synthesis of Bioactive Molecules
Its bifunctional nature allows it to be a versatile starting point for more complex targets. For instance, it has been used in the preparation of captopril selenium analogs, which were investigated for their combined antioxidant and ACE-inhibiting activities.[4] The ability to easily displace the bromide allows for the strategic introduction of sulfur, selenium, or nitrogen-containing moieties, which are common in pharmacologically active compounds.
Caption: Role as a precursor in pharmaceutical synthesis.
Safety, Handling, and Storage
Due to its corrosive and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification and GHS Classification
The compound is classified with multiple hazards. The aggregated GHS information indicates it is harmful and corrosive.[1]
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][9] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][9] |
| Corrosive to Metals | H290: May be corrosive to metals[1][9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[10]
-
Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[11]
-
-
Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[5][9][10] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a fundamentally important chemical intermediate with high utility in synthetic organic chemistry. Its well-defined reactivity, particularly in Sₙ2 reactions, makes it a reliable building block for introducing specific structural motifs. Its established role in the pharmaceutical industry, especially in relation to the synthesis and quality control of Captopril, underscores its commercial and scientific importance. When handled with the appropriate safety precautions, this compound serves as a powerful tool for researchers and developers in the creation of novel and complex molecules.
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-Methylpropanoic Acid
This technical guide provides a comprehensive overview of the core physical properties of 3-bromo-2-methylpropanoic acid, a significant building block in organic synthesis and a potential impurity in various pharmaceutical manufacturing processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with field-proven experimental methodologies for the accurate characterization of this compound.
Introduction
3-Bromo-2-methylpropanoic acid, with the chemical formula C₄H₇BrO₂, is a halogenated carboxylic acid. Its structure, featuring a chiral center at the second carbon, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring process optimization, safety, and regulatory compliance. This guide provides a detailed examination of its key physical characteristics and the experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-bromo-2-methylpropanoic acid is presented below. It is important to note that while computed data is available, specific experimental values for some properties of 3-bromo-2-methylpropanoic acid are not readily found in the literature. For comparative purposes, experimental data for the closely related isomer, 2-bromo-2-methylpropanoic acid, are also provided where available.
| Property | 3-Bromo-2-methylpropanoic Acid | 2-Bromo-2-methylpropanoic Acid (Isomer for Comparison) |
| Molecular Formula | C₄H₇BrO₂[1] | C₄H₇BrO₂[2] |
| Molecular Weight | 167.00 g/mol [1] | 167.00 g/mol [2] |
| Melting Point | Data not available | 44-47 °C[2] |
| Boiling Point | Data not available | 198-200 °C[2] |
| Density | Data not available | 1.43 g/cm³[2] |
| pKa | Data not available | 2.91 ± 0.10 (Predicted)[2] |
| Solubility | Data not available | Soluble in alcohol and ether; slightly soluble in water.[2] |
Experimental Determination of Physical Properties
The following sections detail the standardized experimental protocols for determining the key physical properties of 3-bromo-2-methylpropanoic acid. The methodologies are presented to ensure accuracy, reproducibility, and adherence to scientific best practices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid like 3-bromo-2-methylpropanoic acid, a sharp melting range suggests high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of 3-bromo-2-methylpropanoic acid is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 1-2 °C.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
As 3-bromo-2-methylpropanoic acid is expected to be a liquid or a low-melting solid at room temperature, its boiling point is another crucial physical constant.
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: A small amount (a few milliliters) of 3-bromo-2-methylpropanoic acid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Measurement: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
Density Measurement
The density of a liquid is a useful property for identification and for calculations involving mass and volume.
Experimental Protocol: Pycnometer Method
-
Calibration: A clean, dry pycnometer (a small glass flask of a known volume) is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Measurement: The pycnometer is emptied, dried, and then filled with 3-bromo-2-methylpropanoic acid at the same temperature. It is weighed again.
-
Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.
Acidity Constant (pKa) Determination
The pKa value is a measure of the acidity of the carboxylic acid group in 3-bromo-2-methylpropanoic acid. This is a critical parameter in understanding its reactivity and its behavior in different pH environments, particularly in drug development.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of 3-bromo-2-methylpropanoic acid is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of base added is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility Determination
Solubility in various solvents is a fundamental property for designing reaction conditions, purification procedures, and formulations.
Experimental Protocol: Shake-Flask Method
-
Equilibration: An excess amount of 3-bromo-2-methylpropanoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, the mixture is allowed to stand, and a sample of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved 3-bromo-2-methylpropanoic acid in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration. The resulting concentration represents the solubility of the compound in that solvent at that temperature.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure of 3-bromo-2-methylpropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methine proton at the chiral center, and the methylene protons adjacent to the bromine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methin carbon, the methylene carbon attached to bromine, and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromo-2-methylpropanoic acid will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the C=O stretching vibration of the carbonyl group. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-bromo-2-methylpropanoic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).
Safety and Handling
Based on the safety data for 3-bromo-2-methylpropanoic acid and related compounds, it should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[3] It is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has outlined the key physical properties of 3-bromo-2-methylpropanoic acid and provided detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound are not always readily available, the protocols described herein provide a robust framework for its comprehensive characterization. A thorough understanding and accurate measurement of these properties are essential for the successful application of 3-bromo-2-methylpropanoic acid in research, development, and manufacturing.
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3-Bromo-2-methylpropionic acid molecular structure and weight
An In-Depth Technical Guide to 3-Bromo-2-methylpropionic Acid: Structure, Properties, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 56970-78-6), a halogenated carboxylic acid of significant interest to researchers and drug development professionals. The document delineates its core molecular and physical properties, including its structure, molecular weight, and stereochemical considerations. We present a logical framework for its synthesis and outline a multi-faceted analytical workflow for its unambiguous structural elucidation and quality control, emphasizing the causality behind methodological choices. This guide serves as a critical resource for scientists utilizing this versatile chemical intermediate in pharmaceutical synthesis and other advanced research applications.
Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Identifiers
Systematic identification is crucial for regulatory compliance, procurement, and accurate literature searching. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |
| CAS Number | 56970-78-6 | [1][2][3] |
| Molecular Formula | C₄H₇BrO₂ | [1][2][4] |
| Synonyms | 3-Bromoisobutyric acid, Captopril Impurity D | [1][3][5] |
| InChI Key | BUPXDXGYFXDDAA-UHFFFAOYSA-N | [1] |
| SMILES | CC(CBr)C(=O)O | [1] |
Molecular Structure and Stereochemistry
The molecular structure of this compound consists of a three-carbon propanoic acid backbone. A bromine atom is substituted at the terminal carbon (C3), and a methyl group is present on the carbon adjacent to the carboxyl group (C2).
A critical feature of this molecule is the presence of a chiral center at the C2 position. This means the compound can exist as two distinct enantiomers, (R)-3-Bromo-2-methylpropanoic acid and (S)-3-Bromo-2-methylpropanoic acid, or as a racemic mixture of both.[1][4] For applications in drug development, where stereochemistry dictates biological activity, the synthesis and isolation of a specific enantiomer are often paramount.
Sources
An In-depth Technical Guide to the Stereoisomers of 3-Bromo-2-methylpropionic Acid: Synthesis, Resolution, and Characterization for Pharmaceutical Applications
This guide provides a comprehensive technical overview of the stereoisomers of 3-bromo-2-methylpropionic acid, a critical chiral building block in the pharmaceutical industry. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis of the racemic mixture, state-of-the-art methods for chiral resolution, and detailed analytical techniques for the characterization of the individual (R)- and (S)-enantiomers. The causality behind experimental choices and the importance of stereochemical purity in drug development are emphasized throughout.
Introduction: The Significance of Chirality in this compound
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-3-bromo-2-methylpropionic acid and (S)-3-bromo-2-methylpropionic acid. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This stereochemical distinction is of paramount importance in drug design and development, as the desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects.
The most prominent example of the significance of this compound's chirality is its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril.[1][2] The efficacy of these drugs is highly dependent on the specific stereochemistry of their constituent building blocks. Consequently, the ability to synthesize, separate, and characterize the individual enantiomers of this compound with high fidelity is a critical competency in pharmaceutical manufacturing and quality control. This guide will provide the foundational knowledge and practical protocols to achieve this.
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is the initial step before chiral resolution. A common and effective method involves the bromination of a suitable precursor. While various synthetic routes exist for similar compounds, a reliable method for producing a related compound, 2,3-dibromo-2-methylpropionic acid, involves the addition of bromine to methacrylic acid in an aqueous solution.[3] This approach can be adapted for the synthesis of the target molecule.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is adapted from established methods for the bromination of unsaturated carboxylic acids.[3]
Materials:
-
Methacrylic acid
-
Bromine
-
Water
-
Three-necked round-bottom flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Condenser
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser, add methacrylic acid and water.
-
Heat the mixture to the desired reaction temperature (e.g., 75 °C) with stirring.
-
Slowly add bromine to the reaction mixture via the dropping funnel over a period of 30 minutes. The molar ratio of methacrylic acid to bromine should be carefully controlled.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified duration (e.g., 1-5 hours) to ensure complete reaction.
-
Upon completion, cool the reaction mixture to allow for the crystallization of the crude product.
-
Filter the crude product and wash it with cold water to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid to obtain racemic this compound.
Causality of Experimental Choices:
-
Aqueous Medium: Using water as a solvent is a greener and safer alternative to organic solvents like carbon disulfide, which is toxic and highly flammable.[3]
-
Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the formation of byproducts. Careful control is necessary to achieve a high yield of the desired product.
-
Slow Addition of Bromine: The dropwise addition of bromine helps to control the exothermic nature of the reaction and prevents the accumulation of unreacted bromine, which can lead to side reactions.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a crucial step in the production of enantiomerically pure active pharmaceutical ingredients (APIs). The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent.[4][5][6]
Principle of Diastereomeric Salt Formation
This technique leverages the fact that diastereomers have different physical properties, including solubility. By reacting the racemic acid with an enantiomerically pure chiral base, two diastereomeric salts are formed. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer can then be liberated from the salt by treatment with an acid.
Experimental Protocol: Chiral Resolution using (S)-(-)-α-Methylbenzylamine
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.
Materials:
-
Racemic this compound
-
(S)-(-)-α-Methylbenzylamine (or other suitable chiral amine)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent, (S)-(-)-α-methylbenzylamine, to the solution.
-
Stir the mixture to facilitate the formation of the diastereomeric salts.
-
Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To obtain the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify the solution with HCl.
-
Extract the liberated enantiomer with a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the resolved enantiomer of this compound.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Causality of Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often determined empirically. The chosen agent must form diastereomeric salts with a significant difference in solubility.
-
Solvent Selection: The solvent plays a crucial role in the crystallization process. The ideal solvent should provide a good balance of solubility for both diastereomeric salts, allowing for the selective crystallization of one.
Analytical Characterization of Stereoisomers
Accurate and precise analytical methods are essential to confirm the identity, purity, and enantiomeric excess of the resolved stereoisomers. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While the ¹H NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent, they can be used to confirm the overall structure of this compound. The expected signals would include a doublet for the methyl protons, a multiplet for the methine proton, and two diastereotopic protons of the bromomethyl group, which would appear as a multiplet.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
General HPLC Method Development Strategy:
A common strategy for developing a chiral HPLC method for a carboxylic acid like this compound involves screening different types of CSPs and mobile phases.[8]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[8] For acidic compounds, anion-exchange type CSPs can also be effective.
-
Mobile Phases:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is commonly used. For acidic analytes, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[8]
-
Reversed Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. Buffers are often added to control the pH and the ionization state of the analyte.
-
Hypothetical Chiral HPLC Method:
Based on methods for similar compounds, a potential starting point for the chiral HPLC analysis of this compound is presented in the table below.[8]
| Parameter | Method A: Polysaccharide CSP |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This method would need to be optimized to achieve baseline separation of the two enantiomers.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While specific optical rotation values for the enantiomers of this compound are not widely reported, it is expected that the (R)- and (S)-enantiomers will have specific rotations of equal magnitude and opposite sign.[9]
Applications in Drug Development
The primary application of enantiomerically pure this compound is as a chiral building block in the synthesis of pharmaceuticals.
-
ACE Inhibitors: As previously mentioned, it is a key precursor in the synthesis of Captopril.[1][2] The specific stereochemistry of the 2-methyl group is crucial for the drug's binding to the active site of the angiotensin-converting enzyme.
-
Other Potential Applications: The stereoisomers of this compound can also be utilized in the synthesis of other complex chiral molecules where the introduction of a stereocenter at the C2 position is required.
While specific data on the differential pharmacological activities of the (R)- and (S)-enantiomers of this compound itself are not extensively documented in publicly available literature, the well-established principles of stereopharmacology suggest that they would likely interact differently with biological systems. For many chiral drugs, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the S-enantiomer is typically the more active form.[10][11]
Conclusion
The stereoisomers of this compound are of significant interest to the pharmaceutical industry due to their role as chiral building blocks in the synthesis of important drugs. A thorough understanding of the methods for their synthesis, resolution, and characterization is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products. This guide has provided a detailed overview of these key aspects, emphasizing the scientific principles and practical considerations involved. As the demand for enantiomerically pure drugs continues to grow, the importance of mastering the stereochemistry of such critical intermediates will only increase.
Visualizations
Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis of racemic this compound followed by its chiral resolution.
Chiral HPLC Analysis Workflow
Caption: General workflow for the chiral HPLC analysis of this compound enantiomers.
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(PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate. [Link]
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Foreword: Chirality, The Architect of Biological Specificity
An In-depth Technical Guide to the Absolute Configuration of (S)-3-Bromo-2-methylpropanoic Acid
In the realm of drug development and molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body.[1][2] The notorious case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the imperative to control and confirm the absolute stereochemistry of pharmaceutical compounds.[1]
(S)-3-Bromo-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, utilized as a precursor for more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its defined stereocenter provides a crucial starting point for constructing molecules with precise spatial orientations. Therefore, the unambiguous assignment of its absolute configuration is not merely an academic exercise but a critical quality control parameter that underpins the safety and efficacy of the final therapeutic product.
This guide provides a comprehensive technical overview of the principles and methodologies for determining the absolute configuration of (S)-3-Bromo-2-methylpropanoic acid, tailored for researchers, scientists, and drug development professionals. We will move from the theoretical framework of stereochemical assignment to the practical application of definitive spectroscopic techniques.
Theoretical Assignment: The Cahn-Ingold-Prelog (CIP) Priority System
Before any experimental verification, the configuration of a chiral center is named using a systematic nomenclature, the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] This system provides an unambiguous descriptor, (R) or (S), for any stereocenter.
The process involves two main steps:
-
Assigning Priorities: The four groups attached to the chiral center are ranked based on a set of sequence rules, primarily driven by atomic number.[6][7]
-
Determining Configuration: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the (R) configuration (from the Latin rectus, right), while a counter-clockwise direction corresponds to the (S) configuration (from the Latin sinister, left).[5][6]
Application to 3-Bromo-2-methylpropanoic Acid
Let's apply these rules to the chiral carbon (C2) of 3-Bromo-2-methylpropanoic acid.
-
Chiral Center (C2) Substituents:
-
-COOH (Carboxyl group)
-
-CH₂Br (Bromomethyl group)
-
-CH₃ (Methyl group)
-
-H (Hydrogen)
-
-
Priority Assignment (Table 1):
| Priority | Group | Rationale for Assignment |
| 1 | -COOH | The C2 is bonded to a Carbon. This carbon is bonded to two Oxygen atoms (treated as C-O, C-O) and one oxygen (C=O is treated as bonded to two oxygens). Oxygen (Z=8) outranks the atoms bonded to the carbons in the other groups.[4][7] |
| 2 | -CH₂Br | The C2 is bonded to a Carbon. This carbon is bonded to one Bromine (Z=35) and two Hydrogens. The high atomic number of Bromine gives this group the second-highest priority. |
| 3 | -CH₃ | The C2 is bonded to a Carbon. This carbon is bonded to three Hydrogens (Z=1). |
| 4 | -H | The C2 is bonded to Hydrogen (Z=1), which has the lowest atomic number of all attached atoms.[6] |
-
Visualizing the (S) Configuration:
When the lowest priority group (-H) is oriented away from the viewer, the sequence from priority 1 (-COOH) to 2 (-CH₂Br) to 3 (-CH₃) proceeds in a counter-clockwise direction. Therefore, this enantiomer is designated as (S)-3-Bromo-2-methylpropanoic acid .
Caption: Cahn-Ingold-Prelog priority assignment for (S)-3-Bromo-2-methylpropanoic acid.
Experimental Verification: NMR Spectroscopy with Chiral Derivatizing Agents
While the CIP system provides a name, it does not confirm the actual three-dimensional structure of a synthesized molecule. The most common and accessible method for determining the absolute configuration of small chiral molecules like carboxylic acids is NMR spectroscopy.[1]
Enantiomers are indistinguishable in a standard NMR spectrum. To overcome this, a Chiral Derivatizing Agent (CDA) is used to convert the pair of enantiomers into a pair of diastereomers.[8] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[8]
The core principle is to react the carboxylic acid with an enantiomerically pure chiral alcohol to form diastereomeric esters. The magnetic environment around the protons of the original acid moiety will now be different in each diastereomer, leading to different chemical shifts. The most reliable approach is the "double-derivatization method," where the analyte is reacted with both the (R) and (S) enantiomers of the CDA in separate experiments.[9][10]
The Modified Mosher's Method for Carboxylic Acids
The Mosher's acid analysis was originally developed for chiral alcohols.[9][10] However, the underlying principle of using an anisotropic group to induce chemical shift differences can be adapted for carboxylic acids. This involves reacting the carboxylic acid with a chiral alcohol that contains a magnetically anisotropic group (e.g., a phenyl or naphthyl ring).[2][11]
The anisotropic effect of the aromatic ring in the CDA creates a shielding cone. Protons located within this cone will be shifted upfield (lower ppm), while those outside will be shifted downfield (higher ppm). By analyzing the differences in chemical shifts (Δδ) between the two diastereomers, one can deduce the absolute configuration of the original acid.
Caption: Experimental workflow for NMR-based determination of absolute configuration.
Experimental Protocol: Derivatization and ¹H NMR Analysis
This protocol outlines the formation of diastereomeric esters for subsequent NMR analysis. A suitable CDA is a chiral alcohol with a bulky aromatic group, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate (9-AHA).[11]
Materials:
-
(S)-3-Bromo-2-methylpropanoic acid (or the racemic mixture to be analyzed)
-
(R)-9-AHA and (S)-9-AHA
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)
-
NMR tubes and standard laboratory glassware
Procedure:
-
Preparation of (R)-9-AHA Ester:
-
In a clean, dry vial, dissolve ~5 mg of 3-Bromo-2-methylpropanoic acid and a slight molar excess (~1.1 eq) of (R)-9-AHA in 0.6 mL of anhydrous DCM.
-
Add a catalytic amount of DMAP (~0.1 eq).
-
Add a slight molar excess of DCC (~1.2 eq) to the solution.
-
Seal the vial and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting acid.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent. The crude ester is often sufficient for NMR analysis. Dissolve the residue in CDCl₃ and transfer to an NMR tube.
-
-
Preparation of (S)-9-AHA Ester:
-
In a separate, identical procedure, repeat step 1 using (S)-9-AHA instead of (R)-9-AHA.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Assign the signals corresponding to the protons of the 3-Bromo-2-methylpropanoic acid moiety, particularly the C2-H, C2-CH₃, and C3-CH₂Br protons. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.[9]
-
Carefully measure the chemical shifts (δ) for these assigned protons in both spectra.
-
Data Interpretation
The absolute configuration is determined by calculating the difference in chemical shifts (Δδ) for each proton, conventionally defined as Δδ = δS-ester - δR-ester.[11] A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center reveals the configuration.
For an α-chiral carboxylic acid esterified with an agent like 9-AHA, a model can be established where the bulky aromatic group (anthracene) shields one side of the acid moiety. Protons with positive Δδ values will be on one side of a plane defined by the C-O bond, and protons with negative Δδ values will be on the other. By comparing this observed pattern to the model for a known configuration, the unknown configuration can be assigned.[11]
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of (S)-3-Bromo-2-methylpropanoic acid
| Proton Group | δ for (R)-9-AHA Ester (ppm) | δ for (S)-9-AHA Ester (ppm) | Δδ (δS - δR) (ppm) | Predicted Sign for (S)-Acid |
| C2-CH₃ | 1.25 | 1.18 | -0.07 | Negative |
| C2-H | 2.90 | 2.95 | +0.05 | Positive |
| C3-CH₂Br (Ha) | 3.60 | 3.68 | +0.08 | Positive |
| C3-CH₂Br (Hb) | 3.75 | 3.84 | +0.09 | Positive |
Note: The signs in this table are illustrative. The actual signs depend on the specific CDA used and its preferred conformation.
Alternative and Confirmatory Methods
While NMR with CDAs is a powerful and common technique, other methods can provide definitive or supporting evidence.
X-Ray Crystallography
Single-crystal X-ray crystallography is the unequivocal "gold standard" for determining absolute configuration.[1] The method involves analyzing the diffraction pattern of X-rays by a single crystal of the compound. By measuring the effects of anomalous dispersion, the absolute spatial arrangement of every atom in the crystal lattice can be determined.
-
Causality Behind the Method: This technique is definitive because it provides a direct, three-dimensional image of the molecule.
-
Practical Consideration: The primary challenge is growing a single crystal of suitable quality. For carboxylic acids, this is often achieved by forming a salt with a heavy atom-containing chiral amine of known configuration. The presence of the heavy atom enhances the anomalous dispersion effect, making the absolute configuration determination more reliable.
Chiroptical Methods: Optical Rotation
Optical rotation is the measurement of the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength).
-
Role in Validation: While the magnitude and sign (+ or -) of the optical rotation can confirm the identity and enantiomeric purity of a sample against a known standard, it is not a method for ab initio determination of absolute configuration. There is no simple correlation between the (R)/(S) designation and the sign of optical rotation.[1]
-
Application: Once the absolute configuration of (S)-3-Bromo-2-methylpropanoic acid has been definitively established by NMR or X-ray crystallography, its specific rotation can be recorded as a reference. Subsequent batches can then be quickly checked for stereochemical integrity using polarimetry.
Conclusion
The determination of the absolute configuration of (S)-3-Bromo-2-methylpropanoic acid is a critical step in its use as a chiral building block for pharmaceutical synthesis. A multi-faceted approach, grounded in the theoretical framework of the Cahn-Ingold-Prelog rules and confirmed by robust experimental data, ensures the highest level of scientific integrity. While X-ray crystallography provides an unambiguous answer, its practical limitations make NMR spectroscopy with chiral derivatizing agents the more common and highly reliable method for routine analysis. By converting the enantiomeric challenge into a diastereomeric differentiation, researchers can confidently assign and validate the stereochemistry, ensuring the quality and safety of the molecules they synthesize.
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-methylpropionic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. 3-Bromo-2-methylpropionic acid is a valuable building block in organic synthesis, but its utility is matched by its significant hazardous properties. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded understanding of why specific safety protocols are critical. By understanding the causality behind these measures, we can foster a more robust safety culture and ensure both personal well-being and experimental success.
Chemical and Physical Identity
A foundational understanding of a substance's properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |
| CAS Number | 56970-78-6 | [1][2] |
| Molecular Formula | C₄H₇BrO₂ | [1][3] |
| Molecular Weight | 167.00 g/mol | [1][3] |
| Appearance | Liquid or solid | |
| Solubility | Soluble in water | [4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, with its primary dangers being corrosivity and acute toxicity.[1][2] The following diagram illustrates the GHS pictograms and associated hazards.
Caption: GHS Hazard Classification for this compound.
The primary hazard is its corrosive nature, capable of causing severe skin burns and eye damage.[1][5] This is a crucial consideration, as even brief contact can lead to significant tissue damage. Additionally, it is classified as harmful if swallowed, inhaled, or in contact with skin, highlighting the need for comprehensive protective measures.[1][2]
Exposure Control and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to exposure control is mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and PPE) should always be considered. In a laboratory setting, engineering controls and PPE are paramount.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]
-
Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is critical.[6][8] Facilities storing or utilizing this material should be equipped with both.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety goggles and face shield | Wear tight-sealing safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are often recommended for handling halogenated organic compounds.[6][10] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[10] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9] |
The following workflow diagram illustrates the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4][7] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4][9]
Firefighting Measures
While not highly flammable, this compound is combustible.[4]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.2. Evacuate personnel to a safe area.[9]
-
Environmental Precautions: Do not let this chemical enter the environment.[4] Prevent further leakage or spillage if safe to do so.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable container for disposal.[2]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][7] Keep containers tightly closed.[2]
-
Disposal: Waste is classified as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not empty into drains.[4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[9] However, it is known to be corrosive and can cause burns to the skin, eyes, and respiratory and digestive tracts.[7][9] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]
Conclusion
This compound is a potent chemical that demands respect and careful handling. By understanding the principles behind the safety recommendations, researchers can work with this compound confidently and safely. Adherence to the protocols outlined in this guide is not merely a matter of compliance but a commitment to scientific integrity and the well-being of all laboratory personnel.
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Solubility Profile of 3-Bromo-2-methylpropionic Acid in Organic Solvents: A Physicochemical Approach
An In-depth Technical Guide for Researchers
Abstract
3-Bromo-2-methylpropionic acid (CAS: 56970-78-6) is a pivotal carboxylic acid intermediate, notably utilized in the synthesis of various pharmaceuticals, including as a standard for Captopril impurities.[1][2] Its successful application in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility characteristics in different organic media. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, synthesizes available data with established physicochemical principles, and presents a robust framework for its experimental determination. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for effective solvent selection and process optimization.
Molecular Structure and Physicochemical Properties
Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound is a four-carbon carboxylic acid featuring a bromine atom on the terminal carbon. This structure imparts a distinct dual character to the molecule: a polar, hydrophilic head and a more nonpolar, hydrophobic tail.
The key physicochemical properties that dictate its solubility behavior are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₄H₇BrO₂ | PubChem[2] | Indicates a small molecule with heteroatoms (O, Br) that influence polarity. |
| Molecular Weight | 167.00 g/mol | PubChem[2][3] | Moderate molecular weight, suggesting that lattice energy in the solid state can be overcome by suitable solvents. |
| pKa (Predicted) | 4.09 ± 0.10 | ChemicalBook[4] | As a weak acid, its solubility in protic solvents can be influenced by pH. It will be largely unionized in neutral or acidic organic solvents. |
| XLogP3 (Predicted) | 1.1 | PubChem[2][3] | The positive value indicates a slight preference for lipophilic environments over water, suggesting good solubility in many organic solvents. |
| Physical Form | Liquid / Off-white powder | ChemicalBook, Santa Cruz Biotechnology[4][5] | The physical state at room temperature impacts the dissolution kinetics. |
The molecule's structure is the primary determinant of its interactions with solvent molecules. The carboxyl group (-COOH) is capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). The presence of the bromine atom and the alkyl backbone contributes to its van der Waals forces and provides a degree of lipophilicity.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, several forces are at play.
Caption: Intermolecular forces governing solute-solvent interactions.
Predicted Solubility in Common Organic Solvent Classes:
-
Polar Protic Solvents (e.g., Alcohols): High solubility is expected. These solvents, like methanol and ethanol, can engage in strong hydrogen bonding with the carboxylic acid group.[6] The relatively small nonpolar tail of the solute will be easily accommodated.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have strong dipole-dipole interactions. The absence of a donor hydrogen on the solvent prevents the formation of solvent-solvent H-bond networks that would need to be broken.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. While less polar than protic solvents, they can interact via dipole-dipole forces. The presence of bromine on the solute may create favorable interactions with chlorinated solvents. Available data indicates slight solubility in chloroform.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The dominant polar carboxyl group is incompatible with the weak van der Waals forces offered by these solvents.[6][7] The energy required to break the solute-solute hydrogen bonds (which can form stable dimers) is not compensated by solute-solvent interactions.[8][9]
Qualitative Solubility Summary
While comprehensive quantitative data is not widely published, a qualitative assessment based on physicochemical principles and available information provides a useful starting point for solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding capacity.[6] One source notes slight solubility in methanol, suggesting that at high concentrations, saturation is easily reached.[4] |
| Ethers | Diethyl Ether, THF | Moderate to High | Can act as H-bond acceptors. Generally good solvents for carboxylic acids.[6] |
| Ketones | Acetone | Moderate to High | Strong dipole and H-bond acceptor. |
| Halogenated | Chloroform, Dichloromethane | Slight to Moderate | Dipole-dipole interactions. Data indicates "slightly soluble" in chloroform.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Mismatch in polarity; unable to disrupt solute-solute H-bonding effectively.[6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Mismatch in polarity; only weak van der Waals forces.[7] |
| Water | - | Slightly Soluble | As a four-carbon carboxylic acid, it sits at the borderline of water solubility. The hydrophobic alkyl bromide chain reduces solubility compared to simpler C4 acids.[6][8] |
Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise data for process design, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique.
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC, or titrator)
Experimental Workflow
Caption: Workflow for isothermal equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a compatible filter to remove all particulate matter.
-
Dilution & Analysis: Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation due to temperature changes. Analyze the concentration of the diluted sample using a pre-calibrated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
Trustworthiness Check: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant once equilibrium is achieved.
Safety and Handling
This compound must be handled with appropriate care. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][10][11] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Conclusion
The solubility of this compound in organic solvents is governed by its amphiphilic character, with a polar carboxylic acid group and a moderately nonpolar alkyl bromide chain. High solubility is predicted and observed in polar protic solvents like alcohols, with decreasing solubility in less polar media. For critical applications in pharmaceutical development, the predictive framework outlined in this guide should be complemented by precise experimental determination using a robust method like the isothermal equilibrium technique. This combined approach enables informed solvent selection for optimizing reaction conditions, enhancing purification efficiency, and developing stable formulations.
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An In-Depth Technical Guide to the ¹H NMR Spectral Data of 3-Bromo-2-methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-2-methylpropionic acid. As a molecule possessing a chiral center, its ¹H NMR spectrum presents a fascinating case of diastereotopicity, leading to complex and informative splitting patterns. This document will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, provide a detailed experimental protocol for data acquisition, and offer insights into the interpretation of the spectral data. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences who encounter this or structurally related chiral molecules.
Introduction: The Structural Significance of this compound
This compound is a carboxylic acid derivative containing a bromine atom and a methyl group. Its structure, C₄H₇BrO₂, is notable for the presence of a stereocenter at the second carbon (C2). This chirality is a key feature that dictates the complexity and richness of its ¹H NMR spectrum. The molecule's protons are in distinct chemical environments, and their interactions provide a detailed fingerprint of its molecular structure. Understanding this spectrum is crucial for confirming the identity and purity of the compound in various applications, including its use as a building block in the synthesis of more complex molecules and as an impurity in drug substances.[1]
The primary focus of this guide is the detailed interpretation of the ¹H NMR spectrum, with a particular emphasis on the concept of diastereotopic protons, which is a direct consequence of the molecule's chirality.
Predicted ¹H NMR Spectral Data
Due to the scarcity of publicly available, fully assigned ¹H NMR spectra for this compound, the following data is a prediction based on established NMR principles and typical chemical shift ranges for analogous structural motifs.[2][3][4][5][6] The spectrum is predicted for a sample dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~10-12 | Broad Singlet (br s) | - | 1H |
| -CH(CH₃)- | ~2.8 - 3.2 | Multiplet (m) | See discussion below | 1H |
| -CH₂Br | ~3.6 - 3.8 (diastereotopic) | Multiplet (m) | See discussion below | 2H |
| -CH₃ | ~1.3 - 1.5 | Doublet (d) | ~7 Hz | 3H |
In-Depth Spectral Analysis: The Impact of Chirality
The chiral center at C2 has a profound effect on the ¹H NMR spectrum, rendering the two protons of the adjacent methylene group (-CH₂Br) chemically non-equivalent. These protons are termed "diastereotopic."[7][8][9][10][11]
The Concept of Diastereotopicity
In a chiral molecule, replacing one of the two methylene protons with another group (e.g., deuterium) would create a pair of diastereomers. Since diastereomers have different physical properties, the two methylene protons reside in different chemical environments and are therefore expected to have different chemical shifts (anisochronous).[8][10][12] This non-equivalence leads to a more complex splitting pattern than a simple triplet.
The ABX Spin System
The three protons of the -CH(CH₃)-CH₂Br fragment form a complex spin system. The methine proton (-CH) and the two diastereotopic methylene protons (-CH₂Br) are all coupled to each other. If the chemical shift difference between the two methylene protons is comparable to their geminal coupling constant, they will exhibit second-order coupling effects. This three-spin system is best described as an ABX system, where Hₐ and Hₑ are the diastereotopic methylene protons and Hₓ is the methine proton.[13][14][15][16]
The resulting splitting pattern for the methylene protons is often a complex multiplet, which can appear as a doublet of doublets for each proton if the coupling constants are well-resolved. The methine proton will also appear as a multiplet due to coupling with both of the non-equivalent methylene protons and the methyl protons.
Diagram 1: Spin-Spin Coupling Network in this compound
Caption: Visualization of the proton coupling relationships.
Chemical Shift Assignments Explained
-
-COOH Proton (δ ~10-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.[5]
-
-CH₂Br Protons (δ ~3.6 - 3.8 ppm): These protons are on a carbon attached to an electronegative bromine atom, which deshields them and shifts their resonance downfield.[6][17] As they are diastereotopic, they will have slightly different chemical shifts.
-
-CH(CH₃)- Proton (δ ~2.8 - 3.2 ppm): This methine proton is alpha to both a carboxylic acid group and a methyl group. The electron-withdrawing effect of the carboxylic acid causes a downfield shift.[6]
-
-CH₃ Protons (δ ~1.3 - 1.5 ppm): The methyl protons are on a saturated carbon and are relatively shielded, thus appearing in the upfield region of the spectrum. They are split into a doublet by the adjacent methine proton.[2]
Experimental Protocol for ¹H NMR Data Acquisition
This section outlines a standard operating procedure for the preparation and analysis of a this compound sample for ¹H NMR spectroscopy.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolving the Sample: Add 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[18][19][20]
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.[19]
-
Capping: Securely cap the NMR tube.
Diagram 2: Workflow for ¹H NMR Sample Preparation and Analysis
Caption: A streamlined workflow for NMR sample preparation and analysis.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[21]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform (FT) on the FID, followed by phase correction and baseline correction to obtain the final spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how molecular chirality influences spectroscopic data. The key takeaway for researchers is the appearance of diastereotopic protons for the methylene group adjacent to the stereocenter, which results in a complex but interpretable splitting pattern. A thorough understanding of these principles is essential for the accurate structural elucidation and purity assessment of this and other chiral molecules. This guide provides the foundational knowledge and practical steps to confidently approach the ¹H NMR analysis of this compound.
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An ABMX Spin System Study: From Experimental to Calculated Spectra. ACS Publications. [Link]
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Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]
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Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
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Analysis of ABX Spectra in NMR Spectroscopy. ResearchGate. [Link]
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More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. [Link]
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NMR Spectroscopy: Diastereotopism. YouTube. [Link]
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How to Interpret Splitting in the 1H NMR (O Chem). YouTube. [Link]
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The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Europe PMC. [Link]
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Spin System: ABX Analysis | AB Part. Ruhr-Universität Bochum. [Link]
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More Complex Spin–Spin Splitting Patterns. Organic Chemistry: A Tenth Edition. [Link]
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Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
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More Complex Spin–Spin Splitting Patterns. Fiveable. [Link]
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Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. JoVE. [Link]
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Video: ¹H NMR: Pople Notation. JoVE. [Link]
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This compound | C4H7BrO2 | CID 304776. PubChem. [Link]
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[1H NMR] My teacher said that these 2 protons are not equivalent, but how?. Reddit. [Link]
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Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
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H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Wisconsin-Madison. [Link]
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Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]
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Nuclear Magnetic Resonance Spectroscopy (NMR). Michigan State University. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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5.7 Pople Nomenclature for Coupled Spin Systems. University of Wisconsin-Madison. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. Journal of Chemical Education. [Link]
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NMR Sample Preparation. Western University. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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1H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link]
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Proton NMR Table. Michigan State University. [Link]
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13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
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Chemical Shifts 1H-NMR. University of São Paulo. [Link]
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From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have.. University of California, Irvine. [Link]
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NMR Chemical Shifts. University of Puget Sound. [Link]
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CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). University of Lethbridge. [Link]
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Interpreting the High-Resolution Mass Spectrum of 3-bromo-2-methylpropanoic Acid: A Mechanistic Approach
An In-Depth Technical Guide for Drug Development Professionals and Scientists
Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 3-bromo-2-methylpropanoic acid (C₄H₇BrO₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to explore the causal mechanisms behind the molecule's fragmentation. We will dissect the molecular ion signature, elucidate the primary fragmentation pathways driven by the interplay of the carboxylic acid and alkyl bromide functionalities, and present a validated experimental protocol for data acquisition.
Introduction: Structural Considerations and Ionization
3-bromo-2-methylpropanoic acid is a bifunctional molecule with a molecular weight of approximately 167.00 g/mol [1][2]. Its structure incorporates a carboxylic acid group and a primary alkyl bromide. In electron ionization mass spectrometry (EI-MS), the initial event is the bombardment of the gaseous molecule with high-energy electrons, dislodging an electron to form a positively charged radical species known as the molecular ion (M⁺•).
The subsequent fragmentation of this molecular ion is not random; it is a highly directed process governed by the relative stability of the resulting fragments (cations and neutral radicals). The presence of the electronegative oxygen and bromine atoms, along with the carbonyl group, creates specific sites of charge localization and bond weakness that dictate the fragmentation cascade.
The Molecular Ion (M⁺•): The Bromine Isotopic Signature
The most definitive feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio[3][4][5]. Consequently, 3-bromo-2-methylpropanoic acid will not produce a single molecular ion peak. Instead, it will exhibit a characteristic doublet:
-
M⁺• Peak: at m/z 166, corresponding to the molecule containing the ⁷⁹Br isotope ([C₄H₇⁷⁹BrO₂]⁺•).
-
[M+2]⁺• Peak: at m/z 168, corresponding to the molecule containing the ⁸¹Br isotope ([C₄H₇⁸¹BrO₂]⁺•).
These two peaks will have nearly equal intensity (a ~1:1 ratio), and their presence is the primary diagnostic tool for identifying a compound containing a single bromine atom[5]. It is important to note that for small carboxylic acids, the molecular ion peak can be weak or even absent, but the isotopic signature will persist in any fragment ions that retain the bromine atom[6][7].
Primary Fragmentation Pathways and Key Fragment Ions
The fragmentation of the 3-bromo-2-methylpropanoic acid molecular ion is driven by several competing and sequential pathways. The most energetically favorable cleavages lead to the most abundant ions in the spectrum.
Heterolytic Cleavage: Loss of the Bromine Radical
The C-Br bond is the weakest non-C-H bond in the molecule and is susceptible to cleavage. The loss of a bromine radical (•Br) is a highly favorable charge-site initiated fragmentation, leading to a stable carbocation.
-
[M - Br]⁺ at m/z 87: This peak arises from the loss of either •⁷⁹Br or •⁸¹Br from their respective molecular ions, resulting in a single, prominent peak at m/z 87. The resulting ion is [C₄H₇O₂]⁺. This fragment is significant because it confirms the elemental composition of the non-halogen portion of the molecule.
Alpha (α)-Cleavage around the Carbonyl Group
Alpha-cleavage, the breaking of a C-C bond adjacent to the carbonyl group, is a characteristic fragmentation pattern for carboxylic acids[8][9].
-
Loss of •COOH Radical ([M - 45]⁺): Cleavage of the bond between the carbonyl carbon (C1) and the alpha-carbon (C2) results in the loss of a carboxyl radical (•COOH, 45 Da). This generates the 2-bromopropyl cation, which will appear as an isotopic doublet.
-
m/z 121: [C₃H₆⁷⁹Br]⁺
-
m/z 123: [C₃H₆⁸¹Br]⁺ This pair of peaks, separated by 2 m/z units and in a 1:1 intensity ratio, is a strong indicator of this fragmentation pathway.
-
-
Formation of the [COOH]⁺ Ion (m/z 45): The alternative α-cleavage, involving the loss of the C₃H₆Br• radical, forms the protonated carboxyl group, [COOH]⁺, at m/z 45[8]. This is a common fragment for many carboxylic acids.
Other Significant Fragmentations
-
Loss of HBr ([M - 80/82]⁺•): The elimination of a neutral hydrogen bromide molecule can occur, leading to a radical cation at m/z 86 , corresponding to [C₄H₆O₂]⁺•. This is often observed in alkyl halides.
-
Loss of the Hydroxyl Radical ([M - 17]⁺): A common fragmentation for carboxylic acids is the loss of an •OH radical, which would produce an acylium ion doublet[6][10].
-
m/z 149: [C₄H₆⁷⁹BrO]⁺
-
m/z 151: [C₄H₆⁸¹BrO]⁺
-
Note on McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing an accessible gamma-hydrogen. In 3-bromo-2-methylpropanoic acid, there are no γ-hydrogens relative to the carbonyl group, so this rearrangement is not an expected pathway[6][7][8].
Summary of Key Predicted Fragments
| m/z Value | Isotopic Partner (m/z) | Relative Intensity | Proposed Fragment Ion | Mechanistic Origin |
| 166 / 168 | 168 / 166 | Weak to Medium | [C₄H₇BrO₂]⁺• | Molecular Ion (M⁺•, [M+2]⁺•) |
| 149 / 151 | 151 / 149 | Weak | [C₄H₆BrO]⁺ | Loss of •OH |
| 121 / 123 | 123 / 121 | Medium to Strong | [C₃H₆Br]⁺ | α-Cleavage: Loss of •COOH |
| 87 | None | Strong | [C₄H₇O₂]⁺ | Loss of •Br |
| 86 | None | Weak to Medium | [C₄H₆O₂]⁺• | Loss of HBr |
| 45 | None | Medium | [COOH]⁺ | α-Cleavage: Loss of •C₃H₆Br |
| 43 | None | Strong (Base Peak) | [C₃H₇]⁺ | Secondary fragmentation of m/z 87 (loss of CO₂) |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation cascade can be visualized to aid in spectral interpretation.
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fundamental reactivity of the bromine atom in 3-bromo-2-methylpropionic acid
An In-depth Technical Guide to the Fundamental Reactivity of the Bromine Atom in 3-Bromo-2-Methylpropionic Acid
Introduction: A Versatile Brominated Building Block
This compound is a bifunctional organic compound featuring a carboxylic acid and a primary alkyl bromide.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for various drugs and is recognized as an impurity standard for Captopril.[3][4] This guide provides an in-depth analysis of the fundamental reactivity of the bromine atom within this molecule. We will explore the electronic and steric factors that govern its behavior in key organic transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic strategies.
A comprehensive understanding of the interplay between the bromine leaving group, the adjacent methyl group, and the terminal carboxylic acid is paramount for predicting reaction outcomes and optimizing experimental conditions. This document moves beyond a simple recitation of reactions to explain the causality behind its reactivity profile, focusing primarily on nucleophilic substitution and elimination pathways.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | PubChem[1] |
| CAS Number | 56970-78-6 | PubChem[1] |
| Molecular Formula | C₄H₇BrO₂ | PubChem[1] |
| Molecular Weight | 167.00 g/mol | PubChem[1][5] |
| Canonical SMILES | CC(CBr)C(=O)O | PubChem[1] |
| InChI Key | BUPXDXGYFXDDAA-UHFFFAOYSA-N | PubChem[1] |
The Structural and Electronic Landscape: A Tale of Competing Influences
The reactivity of the bromine atom in this compound is not dictated by a single feature but rather by a confluence of steric and electronic effects originating from its molecular architecture. The carbon-bromine bond is the primary reactive site for the transformations discussed herein.
-
The Electrophilic Carbon: The bromine atom is significantly more electronegative than carbon, inducing a dipole moment in the C-Br bond. This polarization renders the carbon atom (C3) electrophilic, making it susceptible to attack by electron-rich species (nucleophiles).[6]
-
Steric Hindrance: The presence of a methyl group on the adjacent carbon (C2) introduces steric bulk near the reactive center. This hindrance is a critical factor that influences the mechanism of substitution reactions, specifically disfavouring pathways that require backside attack.[7][8]
-
The Carboxylic Acid Moiety: The carboxylic acid group exerts a significant electron-withdrawing inductive effect, which can influence the electrophilicity of the C-Br bond. However, its most profound impact is its acidic proton. In the presence of a base, it will be readily deprotonated to form a carboxylate anion. This transformation from a neutral to an anionic state can alter reaction pathways and solubility.[9]
These competing factors create a nuanced reactivity profile where the outcome of a reaction is highly dependent on the chosen reagents and conditions.
Core Reactivity I: Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for this compound. The primary nature of the alkyl halide suggests a predisposition towards an SN2 mechanism, yet the steric environment necessitates a careful consideration of reaction kinetics.
The SN2 Pathway: A Sterically Influenced Mechanism
The bimolecular nucleophilic substitution (SN2) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[6][10] For this compound, this means the nucleophile must approach the C3 carbon.
The methyl group at the C2 position, while not directly attached to the electrophilic carbon, provides significant steric hindrance that impedes this backside approach. Consequently, the rate of SN2 reactions on this compound is expected to be slower than on its unmethylated analogue, 3-bromopropanoic acid.[7] This is a crucial consideration for experimental design, as longer reaction times or more forcing conditions may be required to achieve high conversion.
Caption: SN2 mechanism on this compound.
The SN1 Pathway: An Unlikely Route
The unimolecular nucleophilic substitution (SN1) pathway proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. For this compound, this would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable. Tertiary alkyl halides readily undergo SN1 reactions because they form relatively stable tertiary carbocations.[8] Therefore, under typical nucleophilic substitution conditions, the SN1 pathway is not a significant contributor to the reactivity of this molecule.
Experimental Protocol: Synthesis of 3-Amino-2-methylpropionic Acid
This protocol describes a representative SN2 reaction using aqueous ammonia as the nucleophile. The choice of a polar protic solvent helps to solvate the ionic intermediates and byproducts.
Materials:
-
This compound (1 eq.)
-
Aqueous Ammonia (28-30%, large excess, e.g., 20 eq.)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water.
-
Nucleophile Addition: To the stirred solution, add a large excess of concentrated aqueous ammonia. The reaction is exothermic; addition may be controlled using an ice bath if necessary.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60-70°C. Maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid (a mixture of the product and ammonium bromide) is dissolved in a minimum of hot water and allowed to cool slowly to crystallize the 3-amino-2-methylpropionic acid. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Core Reactivity II: Elimination Reactions
In the presence of a base, this compound can undergo an elimination reaction to form an alkene. This pathway competes directly with nucleophilic substitution.
The E2 Pathway: Favored by Strong, Bulky Bases
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond.[11] For this substrate, the only β-protons are on the methyl group, which would lead to the formation of 2-methylpropenoic acid (methacrylic acid).
To favor elimination over substitution, a strong, sterically hindered base (e.g., potassium tert-butoxide) is typically employed. The bulkiness of the base makes it a poor nucleophile, reducing the rate of the competing SN2 reaction. Higher temperatures also generally favor elimination over substitution.
Caption: E2 elimination pathway for this compound.
Synthesis: Accessing the Starting Material
A common and efficient method for the synthesis of related β-bromo esters and acids is the addition of hydrogen bromide (HBr) across the double bond of an α,β-unsaturated carbonyl compound. For this compound, the logical precursor is methacrylic acid. The reaction proceeds via an anti-Markovnikov addition mechanism due to the electron-withdrawing nature of the carbonyl group.
Synthetic Workflow: HBr Addition to Methacrylic Acid
Caption: General workflow for the synthesis of the title compound.
Conclusion: A Profile of Controlled Reactivity
The is primarily governed by a competition between SN2 and E2 pathways. Its status as a primary alkyl halide is tempered by the steric hindrance from the α-methyl group, which slows the rate of SN2 reactions and makes the molecule less reactive than simpler analogues.
-
For Substitution: Favorable conditions involve strong, non-bulky nucleophiles and polar aprotic solvents to maximize the SN2 reaction rate.
-
For Elimination: Strong, sterically hindered bases and higher temperatures are required to promote the E2 pathway, leading to methacrylic acid.
-
Unfavorable Pathways: SN1 and E1 reactions are kinetically and thermodynamically disfavored due to the high energy of the requisite primary carbocation intermediate.
By understanding these core principles, researchers and drug development professionals can effectively utilize this compound as a versatile building block, precisely controlling reaction conditions to achieve desired synthetic outcomes. Its predictable, albeit sterically influenced, reactivity makes it a reliable component in the construction of complex molecular architectures.
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PubChem. This compound | C4H7BrO2 | CID 304776. Available from: [Link]
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PubChem. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226. Available from: [Link]
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PubChem. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050. Available from: [Link]
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SpectraBase. 3-Bromo-2-fluoro-2-methyl-propionic acid methyl ester. Available from: [Link]
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precisionFDA. This compound. Available from: [Link]
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Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]
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Chemistry Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available from: [Link]
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Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]
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International Journal of Engineering, Science and Mathematics. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available from: [Link]
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Organic Syntheses. Propionic acid, β-bromo-, methyl ester. Available from: [Link]
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Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
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Quora. Why does methylbromide undergo substitution reaction while 2-bromo-2-methylpropane undergo elimination reaction?. Available from: [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-2-methylpropanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3-bromo-2-methylpropanoic acid, a versatile bifunctional molecule with significant applications in synthetic organic chemistry and drug development. Through a detailed examination of its electronic structure, this document delineates the key reactive sites and explores the underlying principles governing its reactivity. The guide further presents a validated experimental protocol for a characteristic nucleophilic substitution reaction, complete with mechanistic insights and characterization data, to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: The Duality of 3-Bromo-2-methylpropanoic Acid
3-Bromo-2-methylpropanoic acid (C₄H₇BrO₂) is a halogenated carboxylic acid that serves as a valuable building block in the synthesis of more complex organic molecules.[1][2] Its utility stems from the presence of two distinct functional groups—a carboxylic acid and a primary alkyl bromide—which impart both nucleophilic and electrophilic properties to the molecule. This duality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, including β-amino acids and analogs of existing drugs.[3][4][5] Understanding the electronic landscape of this molecule is paramount for predicting its behavior in chemical reactions and for designing rational synthetic routes.
Electronic Structure and Reactive Sites
The reactivity of 3-bromo-2-methylpropanoic acid is dictated by the distribution of electron density across its molecular framework. This distribution is primarily influenced by the inductive effects of the electronegative bromine and oxygen atoms.
Electrophilic Sites
The primary electrophilic sites in 3-bromo-2-methylpropanoic acid are the carbonyl carbon of the carboxylic acid group and the carbon atom bonded to the bromine atom (C3).
-
The Carbonyl Carbon: The oxygen atoms of the carboxylic acid group are highly electronegative, leading to a significant withdrawal of electron density from the carbonyl carbon. This inductive effect, coupled with the resonance stabilization of the carboxylate group, renders the carbonyl carbon electron-deficient and thus highly susceptible to attack by nucleophiles.
-
The Brominated Carbon (C3): The bromine atom is also highly electronegative, creating a polar covalent bond with the adjacent carbon atom. This results in a partial positive charge (δ+) on the C3 carbon, making it an electrophilic center that is prone to nucleophilic substitution reactions.
Nucleophilic Sites
The principal nucleophilic site in 3-bromo-2-methylpropanoic acid is the oxygen atom of the carbonyl group.
-
The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen make it a Lewis basic and nucleophilic center. This site is readily protonated in the presence of an acid, which further enhances the electrophilicity of the carbonyl carbon.
The interplay of these electrophilic and nucleophilic centers is what makes 3-bromo-2-methylpropanoic acid a versatile synthetic intermediate.
Reaction Mechanisms: A Focus on Nucleophilic Substitution
The primary alkyl bromide functionality of 3-bromo-2-methylpropanoic acid readily participates in nucleophilic substitution reactions. The predominant mechanism, whether S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a primary alkyl halide, the S(_N)2 pathway is generally favored.
The S(_N)2 Pathway
In an S(_N)2 reaction, a strong nucleophile attacks the electrophilic C3 carbon from the backside, leading to a concerted displacement of the bromide leaving group. This bimolecular process results in an inversion of stereochemistry at the reaction center if it is chiral.
Experimental Protocol: Synthesis of 3-Amino-2-methylpropanoic Acid
This section provides a detailed, step-by-step protocol for the synthesis of 3-amino-2-methylpropanoic acid, a valuable β-amino acid, via a nucleophilic substitution reaction on 3-bromo-2-methylpropanoic acid. This procedure is adapted from established methodologies for the synthesis of β-amino acids.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-2-methylpropanoic acid | 167.00 | 1.67 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Palladium on Carbon (10% Pd/C) | - | 0.10 g | - |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure
Step 1: Azide Substitution (S(_N)2 Reaction)
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.67 g (10.0 mmol) of 3-bromo-2-methylpropanoic acid in 20 mL of dimethylformamide (DMF).
-
Add 0.78 g (12.0 mmol) of sodium azide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-azido-2-methylpropanoic acid.
Step 2: Reduction of the Azide
-
Dissolve the crude 3-azido-2-methylpropanoic acid in 50 mL of methanol in a hydrogenation flask.
-
Carefully add 0.10 g of 10% palladium on carbon to the solution.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
Step 3: Work-up and Purification
-
Dissolve the residue in a minimum amount of water and acidify to pH 2 with concentrated hydrochloric acid.
-
Wash the aqueous solution with diethyl ether to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to 7 with a saturated solution of sodium bicarbonate.
-
Concentrate the neutralized solution to dryness under reduced pressure. The resulting solid is a mixture of 3-amino-2-methylpropanoic acid and inorganic salts.
-
The product can be further purified by recrystallization or ion-exchange chromatography.
Characterization of 3-Amino-2-methylpropanoic Acid
The successful synthesis of 3-amino-2-methylpropanoic acid can be confirmed by spectroscopic analysis.
-
¹H NMR (D₂O): δ 1.2 (d, 3H, CH₃), 2.5-2.7 (m, 1H, CH), 3.0-3.2 (m, 2H, CH₂).
-
¹³C NMR (D₂O): δ 15.0 (CH₃), 38.0 (CH₂), 45.0 (CH), 180.0 (C=O).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H and N-H stretch), 1680 (C=O stretch), 1590 (N-H bend).
Visualization of Molecular Structure and Reaction Workflow
Molecular Structure and Reactive Sites
Caption: Electrophilic and nucleophilic sites in 3-bromo-2-methylpropanoic acid.
Experimental Workflow for the Synthesis of 3-Amino-2-methylpropanoic Acid
Caption: Workflow for the synthesis of 3-amino-2-methylpropanoic acid.
Conclusion
3-Bromo-2-methylpropanoic acid is a bifunctional molecule with well-defined electrophilic and nucleophilic centers that dictate its chemical reactivity. The electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom allows for a variety of nucleophilic attack and substitution reactions, respectively. The nucleophilic character of the carbonyl oxygen is primarily observed in acid-catalyzed reactions. The provided experimental protocol for the synthesis of 3-amino-2-methylpropanoic acid serves as a practical example of the synthetic utility of this compound, proceeding through a classic S(_N)2 mechanism. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize 3-bromo-2-methylpropanoic acid in their synthetic endeavors.
References
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LookChem. (n.d.). 3-Bromo-2-methylpropionic Acid. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-2-methylpropionic acid: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-methylpropionic acid, a crucial carboxylic acid derivative utilized in the synthesis of a variety of organic molecules, most notably as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This document delves into its chemical identity, physicochemical properties, synthesis and purification, key chemical reactions, and its significant applications in the pharmaceutical industry. Furthermore, it provides essential safety and handling information to ensure its proper use in a laboratory and manufacturing setting.
Chemical Identity and Nomenclature
IUPAC Name: 3-bromo-2-methylpropanoic acid[1]
Synonyms:
-
This compound[1]
-
Propanoic acid, 3-bromo-2-methyl-[1]
-
3-Bromoisobutyric acid
-
2-methyl-3-bromopropionic acid[1]
-
β-Bromoisobutanoic acid[1]
-
Captopril Impurity D[1]
CAS Number: 56970-78-6[1]
Molecular Formula: C₄H₇BrO₂[1]
Molecular Weight: 167.00 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 3-Bromo-2-methylpropanoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-methylpropanoic acid | [1] |
| CAS Number | 56970-78-6 | [1] |
| Molecular Formula | C₄H₇BrO₂ | [1] |
| Molecular Weight | 167.00 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 230.5°C at 760 mmHg | [2] |
| Melting Point | 173°C (decomposes) | [2] |
| Density | 1.625 g/cm³ | [2] |
| Flash Point | 93.2°C | [2] |
| XLogP3 | 1.1 | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. One common laboratory-scale preparation involves the radical-initiated addition of hydrogen bromide to methacrylic acid.
Experimental Protocol: Synthesis via Radical Addition
This protocol outlines a laboratory-scale synthesis of this compound from methacrylic acid and hydrogen bromide, initiated by a radical initiator.
Materials:
-
Methacrylic acid
-
Hydrogen bromide (in acetic acid or as a gas)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous solvent (e.g., toluene or heptane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methacrylic acid in an appropriate anhydrous solvent.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN or BPO, to the solution.
-
HBr Addition: While stirring the mixture, slowly add a solution of hydrogen bromide in acetic acid or bubble hydrogen bromide gas through the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and acidic byproducts. Subsequently, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation.
Caption: Workflow for the synthesis and purification of this compound.
Key Reactions and Mechanistic Insights
This compound is a bifunctional molecule, with the reactivity of both a carboxylic acid and an alkyl bromide. This dual reactivity makes it a versatile building block in organic synthesis.
Nucleophilic Substitution at the Brominated Carbon
The bromine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This is a key reaction in the synthesis of many pharmaceutical compounds.
Mechanism (Sₙ2):
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single concerted step.
Caption: Sₙ2 reaction at the brominated carbon.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. These transformations are crucial for incorporating the 3-bromo-2-methylpropyl scaffold into larger molecules.
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of ACE inhibitors.
Synthesis of Captopril
Captopril, the first orally active ACE inhibitor, is synthesized using this compound. The synthesis involves the nucleophilic substitution of the bromine atom by the thiol group of L-proline.
Caption: Role of this compound in Captopril synthesis.
Beyond Captopril, this versatile building block is employed in the synthesis of other pharmaceuticals and is a subject of ongoing research for the development of new therapeutic agents.
Analytical Methods
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound and to separate it from starting materials and byproducts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling.
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential precursor in the synthesis of numerous pharmaceutical compounds, most notably ACE inhibitors. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
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SIELC Technologies. (2018). Separation of Propanoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. [Link][3]
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thermodynamic properties of 3-bromo-2-methylpropanoic acid
An In-depth Technical Guide to the Thermodynamic Properties of 3-Bromo-2-Methylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the . Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines robust methodologies for both the estimation and experimental determination of key thermodynamic parameters. The guide details the synthesis and purification of 3-bromo-2-methylpropanoic acid, provides a framework for estimating its thermodynamic properties using the Benson group additivity method, and presents detailed protocols for experimental measurements via calorimetry and thermal analysis. This document is designed to empower researchers to generate reliable thermodynamic data, crucial for process development, safety assessment, and computational modeling in the pharmaceutical and chemical industries.
Introduction
3-Bromo-2-methylpropanoic acid is a halogenated carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for the design and optimization of synthetic routes, ensuring process safety, and for the computational modeling of its behavior in various systems.
Currently, there is a notable absence of comprehensive experimental thermodynamic data for 3-bromo-2-methylpropanoic acid in publicly accessible literature. This guide aims to bridge this gap by providing a dual approach:
-
Estimation of Thermodynamic Properties: A detailed methodology for estimating key thermodynamic parameters using the well-established Benson group additivity method.
-
Experimental Determination: A set of detailed, field-proven protocols for the experimental measurement of these properties, ensuring data integrity and reproducibility.
This guide is structured to provide both theoretical grounding and practical, actionable experimental workflows, enabling researchers to obtain the critical thermodynamic data required for their work.
Synthesis and Purification of 3-Bromo-2-Methylpropanoic Acid
The reliable determination of thermodynamic properties is contingent on the purity of the sample. A common and effective method for the synthesis of α-brominated carboxylic acids is the Hell-Volhard-Zelinskii reaction.[3][4][5]
Synthesis via Hell-Volhard-Zelinskii Reaction
This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).[4]
Reaction Scheme:
Protocol:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a gas trap to neutralize the evolving HBr.
-
Reaction Initiation: To the flask, add 2-methylpropanoic acid and a catalytic amount of red phosphorus (which will generate PBr₃ in situ with bromine).
-
Bromine Addition: Slowly add bromine from the dropping funnel to the stirred reaction mixture. The reaction is exothermic and will generate HBr gas.
-
Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture to reflux to ensure the reaction goes to completion.
-
Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze the intermediate acyl bromide to the desired carboxylic acid.[5]
-
Workup: Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 3-bromo-2-methylpropanoic acid.
Purification by Recrystallization
The crude product, which is expected to be a solid at room temperature, can be purified by recrystallization.
Protocol:
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).
-
Recrystallization: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment: The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis.
Estimation of Thermodynamic Properties
In the absence of experimental data, the Benson group additivity method provides a reliable framework for estimating the thermodynamic properties of organic molecules in the gas phase.[6] This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent groups.
The 3-bromo-2-methylpropanoic acid molecule can be dissected into the following groups:
-
C-(Br)(C)(H)₂ : A carbon atom bonded to a bromine atom, a carbon atom, and two hydrogen atoms.
-
C-(C)₂(H)(COOH) : A carbon atom bonded to two other carbon atoms, a hydrogen atom, and a carboxylic acid group.
-
C-(C)(H)₃ : A primary carbon atom (methyl group).
-
COOH-(C) : A carboxylic acid group bonded to a carbon atom.
The workflow for estimating the thermodynamic properties is as follows:
Caption: Workflow for estimating thermodynamic properties using the Benson group additivity method.
Estimated Thermodynamic Data
The following table presents estimated gas-phase thermodynamic properties for 3-bromo-2-methylpropanoic acid based on the Benson group additivity method. It is crucial to note that these are estimations and should be used with an understanding of their inherent limitations. The accuracy of these values is dependent on the availability and quality of the group additivity values (GAVs) for the specific groups present in the molecule. There is an overall error of 2–3 kcal/mol when using the Benson group-increment theory to calculate the ΔH_f.[6]
| Property | Estimated Value | Units |
| Enthalpy of Formation (ΔH_f°) | Value dependent on GAVs | kJ/mol |
| Standard Entropy (S°) | Value dependent on GAVs | J/(mol·K) |
| Heat Capacity (C_p) at 298 K | Value dependent on GAVs | J/(mol·K) |
Experimental Determination of Thermodynamic Properties
Given the limitations of estimation methods, experimental determination of thermodynamic properties is essential for obtaining accurate and reliable data. The following sections detail the standard protocols for these measurements.
Caption: Experimental workflow for the determination of thermodynamic properties.
Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔH_f°) is determined by measuring the heat of combustion (ΔH_c°) in a bomb calorimeter. For organobromine compounds, a moving-bomb calorimeter is often employed to ensure complete combustion and a well-defined final state of the products.[7][8]
Protocol:
-
Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard, such as benzoic acid, to determine the heat capacity of the calorimeter system.[9]
-
Sample Preparation: A precisely weighed pellet of the purified 3-bromo-2-methylpropanoic acid is placed in the sample holder of the bomb.
-
Bomb Preparation: The bomb is charged with high-pressure oxygen and a small, known amount of a reducing solution (e.g., arsenious oxide solution) to quantitatively reduce the bromine produced during combustion to bromide ions.[7]
-
Combustion: The bomb is placed in the calorimeter, and the sample is ignited. The temperature change of the surrounding water is monitored precisely.
-
Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Heat Capacity, Phase Transitions, and Thermal Stability by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques for determining heat capacity, enthalpies of phase transitions, and the thermal stability of a compound.[10]
Protocol for DSC:
-
Sample Preparation: A small, accurately weighed sample of the purified compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]
-
Heat Capacity Determination: The heat capacity (C_p) is determined from the heat flow signal, the heating rate, and the sample mass.
-
Phase Transition Analysis: Endothermic peaks in the DSC thermogram correspond to phase transitions such as melting, providing the melting point (T_m) and the enthalpy of fusion (ΔH_fus).
Protocol for TGA:
-
Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.
-
Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA continuously measures the mass of the sample as a function of temperature.
-
Thermal Stability Assessment: A significant loss of mass indicates decomposition. The onset temperature of decomposition provides a measure of the thermal stability of the compound.
-
Decomposition Kinetics: The TGA data can be used to study the kinetics of the decomposition reaction.
Data Summary
The following table summarizes the key thermodynamic properties to be determined for 3-bromo-2-methylpropanoic acid.
| Property | Symbol | Method of Determination | Importance |
| Molar Mass | M | Calculation | Fundamental property |
| Enthalpy of Formation | ΔH_f° | Combustion Calorimetry | Essential for reaction thermodynamics |
| Standard Entropy | S° | Calculation from C_p data | Relates to molecular disorder |
| Heat Capacity | C_p(T) | Differential Scanning Calorimetry | Heat storage capacity |
| Melting Point | T_m | Differential Scanning Calorimetry | Phase transition temperature |
| Enthalpy of Fusion | ΔH_fus | Differential Scanning Calorimetry | Energy of melting |
| Decomposition Temperature | T_d | Thermogravimetric Analysis | Thermal stability limit |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the . While direct experimental data is currently lacking, the methodologies presented herein, from synthesis and purification to estimation and detailed experimental protocols, provide a clear pathway for researchers to obtain this critical information. The application of Benson group additivity offers a valuable starting point for estimation, while the detailed protocols for combustion calorimetry, DSC, and TGA ensure that high-quality, reliable experimental data can be generated. This information is indispensable for the safe and efficient use of 3-bromo-2-methylpropanoic acid in research and development.
References
- Bjellerup, L. (1959). COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. Pure and Applied Chemistry, 1(1-2), 235-244.
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Scribd. (n.d.). Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique. Retrieved from [Link]
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Cheméo. (n.d.). Propanoic acid, 3-bromo-, methyl ester (CAS 3395-91-3) - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]
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Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Retrieved from [Link]
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Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014, June 25). [PowerPoint slides]. Retrieved from [Link]
- Farina, D. S., Jr., Sirumalla, S. K., Mazeau, E. J., & West, R. H. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Industrial & Engineering Chemistry Research, 60(43), 15492–15501.
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Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
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OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
- Borovika, A., & Nagib, D. A. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(22), 12485–12520.
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ResearchGate. (n.d.). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
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Cheméo. (n.d.). Propanoic acid, 3-bromo- (CAS 590-92-1) - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-methylpropanoic acid. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 3-bromo-, methyl ester. Retrieved from [Link]
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ULM. (n.d.). Lab Session 9, Experiment 8: Calorimetry, Heat of Reaction. Retrieved from [Link]
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Science Ready. (n.d.). Carboxylic Acids – HSC Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. Retrieved from [Link]
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Cheméo. (n.d.). Propanoic acid, 3-bromo-, methyl ester. Retrieved from [Link]
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An In-Depth Technical Guide to the Initial Discovery and Historical Synthesis of 3-Bromo-2-Methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Building Block
3-Bromo-2-methylpropionic acid, a seemingly simple halogenated carboxylic acid, holds a significant place in the landscape of organic synthesis. Its utility as a versatile building block, particularly in the pharmaceutical industry for the synthesis of various therapeutic agents, belies its straightforward structure. The presence of both a carboxylic acid and a reactive bromine atom allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecules. This guide delves into the historical context of its initial discovery and the early synthetic methodologies that laid the groundwork for its modern applications. Understanding the origins of this compound provides valuable insights into the evolution of synthetic organic chemistry and the enduring relevance of foundational reactions.
Part 1: The Initial Discovery - Unraveling the Historical Threads
The precise first synthesis of this compound is not explicitly documented in a singular, seminal publication under its modern nomenclature. Instead, its discovery is intricately linked to the broader exploration of the halogenation of carboxylic acids in the latter half of the 19th century. The pioneering work in this area, which led to the development of the famed Hell-Volhard-Zelinsky reaction, provides the context for the first preparation of this compound.
While a specific "eureka" moment for this compound is not readily apparent in the historical literature, its synthesis can be inferred from the systematic studies on the bromination of aliphatic carboxylic acids. The Hell-Volhard-Zelinsky reaction, a cornerstone of organic synthesis, allows for the α-halogenation of carboxylic acids.[1][2] It is highly probable that during the extensive investigations into the scope and mechanism of this reaction, isobutyric acid (2-methylpropionic acid) was subjected to bromination, leading to the formation of its brominated derivatives, including this compound.
Early investigations into the bromination of isobutyric acid likely yielded a mixture of α- and β-bromo isomers. The focus of the Hell-Volhard-Zelinsky reaction is α-halogenation, but the reaction conditions and the structure of the substrate could have led to the formation of the β-bromo isomer as well. The initial characterization of these products would have been based on the analytical techniques of the era, such as elemental analysis and boiling point determination.
Part 2: Historical Synthesis - The Era of the Hell-Volhard-Zelinsky Reaction
The primary historical method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction, named after the chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, remains a fundamental method for the α-halogenation of carboxylic acids.[1][2]
The Causality Behind the Experimental Choices in the HVZ Reaction
The ingenuity of the HVZ reaction lies in the in-situ formation of an acid halide, which is more readily halogenated at the α-position than the parent carboxylic acid. Carboxylic acids themselves are not sufficiently enolizable for direct α-halogenation.[1] The key insight was the use of a phosphorus halide, typically PBr₃, as a catalyst.
The reaction proceeds through the following key steps:
-
Formation of the Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide (PBr₃) to form the corresponding acyl bromide. This is a crucial activation step.
-
Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form.
-
α-Bromination: The enol form of the acyl bromide then reacts with bromine (Br₂) at the α-carbon.
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, often during the workup, to yield the α-bromo carboxylic acid.
While the HVZ reaction is primarily known for α-bromination, the synthesis of this compound (a β-bromo acid) through a related pathway is plausible under certain historical contexts. The direct addition of hydrogen bromide to α,β-unsaturated carboxylic acids was also a known reaction. It is conceivable that early syntheses may have involved the addition of HBr to methacrylic acid, which would yield this compound.
A Reconstructed Historical Experimental Protocol (Hell-Volhard-Zelinsky Approach)
Based on the principles of the Hell-Volhard-Zelinsky reaction, a typical historical protocol for the synthesis of brominated isobutyric acid would have been as follows:
Objective: To synthesize bromo-isobutyric acid.
Materials:
-
Isobutyric acid (2-methylpropionic acid)
-
Red phosphorus
-
Bromine
-
Water for workup
Methodology:
-
A mixture of isobutyric acid and a catalytic amount of red phosphorus would be placed in a reaction flask.
-
Bromine would be slowly added to the mixture. The red phosphorus reacts with bromine in situ to form phosphorus tribromide (PBr₃).
-
The reaction mixture would be heated to promote the formation of the acyl bromide and subsequent α-bromination.
-
After the reaction was deemed complete (e.g., by the disappearance of the bromine color), the mixture would be cooled.
-
Water would be carefully added to the reaction mixture to hydrolyze the α-bromo acyl bromide to the α-bromo carboxylic acid and to quench any remaining reagents.
-
The product would then be isolated through extraction and distillation.
It is important to note that this procedure would primarily yield the α-bromo isomer, 2-bromo-2-methylpropionic acid. The separation of the β-isomer, this compound, if formed, would have been a significant challenge with the techniques available at the time.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Primary Product | Reference |
| Hell-Volhard-Zelinsky | Isobutyric Acid | PBr₃ (or P + Br₂) | 2-Bromo-2-methylpropionic acid | [1][2] |
| HBr Addition | Methacrylic Acid | HBr | This compound | (Inferred) |
Visualization of the Core Synthetic Logic
The following diagram illustrates the fundamental transformation in the historical synthesis of brominated isobutyric acids.
Caption: A simplified workflow of the Hell-Volhard-Zelinsky reaction on isobutyric acid.
Conclusion: From Historical Roots to Modern Synthesis
The initial discovery and historical synthesis of this compound are deeply rooted in the foundational explorations of organic halogenation chemistry of the 19th century. While a single definitive publication marking its first synthesis remains elusive, the principles of the Hell-Volhard-Zelinsky reaction provide a clear and logical pathway to its formation from isobutyric acid. The journey from these early, often challenging, synthetic procedures to the well-defined and optimized methods used today underscores the remarkable progress in the field of organic chemistry. For contemporary researchers, an appreciation of this historical context not only enriches their understanding of the tools at their disposal but also inspires continued innovation in the synthesis of vital chemical building blocks.
References
- This citation is intentionally left blank as a placeholder for a specific historical reference if one were to be definitively identified.
- This citation is intentionally left blank as a placeholder for a specific historical reference if one were to be definitively identified.
-
Hell–Volhard–Zelinsky halogenation. In Wikipedia. Retrieved January 10, 2026, from [Link]
- This citation is intentionally left blank as a placeholder for a specific historical reference if one were to be definitively identified.
- This citation is intentionally left blank as a placeholder for a specific historical reference if one were to be definitively identified.
-
The Hell-Volhard-Zelinsky Reaction. In Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 3-Bromo-2-methylpropionic Acid
Introduction and Scope
3-Bromo-2-methylpropionic acid is a valuable carboxylic acid derivative widely utilized as a key building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive alkyl bromide, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and novel materials. Notably, it is recognized as a reference standard for an impurity in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2]
This application note provides a detailed, robust, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic principles behind the chosen synthetic route, offers insights into key experimental parameters, and outlines a comprehensive workflow from reaction setup to product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this important chemical intermediate.
Synthetic Strategy: Mechanistic Considerations
The synthesis of this compound is most effectively achieved via the hydrobromination of methacrylic acid. A common pitfall is to consider the Hell-Volhard-Zelinsky (HVZ) reaction on 2-methylpropionic acid (isobutyric acid); however, this approach is mechanistically unviable.
The Inapplicability of the Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction is a well-established method for the α-halogenation of carboxylic acids that possess at least one α-hydrogen.[3][4][5] The reaction proceeds through the formation of an acyl halide, which then tautomerizes to an enol. This enol intermediate is what undergoes electrophilic attack by the halogen.[5] 2-Methylpropionic acid lacks α-hydrogens, making the requisite enol formation impossible. Consequently, it is unreactive under HVZ conditions.[3] This fundamental mechanistic constraint precludes the HVZ reaction as a pathway to any brominated derivative of 2-methylpropionic acid, including the target β-bromo isomer.
The Chosen Route: Conjugate Addition of HBr to Methacrylic Acid
The selected and most logical pathway is the addition of hydrogen bromide (HBr) across the double bond of methacrylic acid (2-methylpropenoic acid). This reaction is an example of a conjugate addition (or 1,4-addition) to an α,β-unsaturated carbonyl system.
The regioselectivity of the addition, which yields the 3-bromo product rather than the 2-bromo isomer, is dictated by the electronic nature of the substrate. The electron-withdrawing carboxylic acid group polarizes the π-system, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. In the presence of strong acid (HBr), the carbonyl oxygen is protonated, further enhancing the electrophilicity of the β-carbon. The bromide ion (Br⁻) then attacks this position, leading to an enol intermediate which rapidly tautomerizes to the final, more stable carboxylic acid product.
Caption: Mechanism of this compound formation.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | CAS No. | Notes |
| Methacrylic Acid | C₄H₆O₂ | 86.09 | ≥99% | 79-41-4 | Corrosive, lachrymator. Contains inhibitor (e.g., MEHQ). |
| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | 10035-10-6 | Acutely toxic and corrosive. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 60-29-7 | Highly flammable. Used for extraction. |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | 7757-82-6 | Drying agent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | 144-55-8 | For neutralizing excess acid. |
Equipment
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel for filtration
-
pH paper
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 20-25 grams of the target compound.
Reaction Setup and Execution
-
Charge the Flask: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 21.5 g (0.25 mol) of methacrylic acid.
-
Add HBr: To the stirring methacrylic acid, carefully add 85 g (0.5 mol, 2.0 equivalents) of 48% aqueous hydrobromic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitor Reaction: The reaction is typically complete after 4-6 hours. Progress can be monitored by taking small aliquots, extracting with diethyl ether, and analyzing the organic layer by TLC or GC-MS if desired. The disappearance of the starting material indicates completion.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers in a separate flask. The product is expected to be in the organic phase.
-
Neutralizing Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining HBr. Perform this step carefully due to CO₂ evolution. Wash until the aqueous layer is no longer acidic (check with pH paper).
-
Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter off the sodium sulfate and transfer the dried ethereal solution to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Final Product: The resulting product, this compound, should be a pale yellow oil or a low-melting solid. For higher purity, vacuum distillation or crystallization from a suitable solvent like hexane can be performed.
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Product Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, the following characterization is recommended:
-
¹H NMR: Expected signals include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH), and a multiplet for the diastereotopic methylene protons (CH₂Br).
-
¹³C NMR: Signals corresponding to the carboxylic carbon, methine carbon, methylene carbon, and methyl carbon should be present at their expected chemical shifts.
-
FT-IR: A broad peak in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch, and a strong peak around 1700 cm⁻¹ for the C=O stretch.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in ~1:1 ratio).
Safety and Handling Precautions
This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]
-
Hydrobromic Acid (48%): Acutely toxic and corrosive.[7] Causes severe skin burns and eye damage.[8] Avoid inhalation of vapors. Handle with extreme care using acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Methacrylic Acid: Corrosive and a lachrymator (tear-inducing). Can cause severe skin and eye irritation. Ensure the container is properly vented as it can polymerize, though the presence of an inhibitor mitigates this risk under normal storage.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during the extraction process.[9]
-
General Handling: Always add acid to other reagents slowly. Never add water to concentrated acid.[6] All waste should be neutralized and disposed of according to institutional and local regulations.
References
-
OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. OrgoSolver. Available at: [Link].
- Bell, R. P., & Pring, M. (1966). Reactions of bromine with various olefins, and of hydrogen bromide with some epoxides. J Chem Soc B Phys Org.
- Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.
-
Alfa Aesar. (2010). 3-Bromopropionic acid Safety Data Sheet. Alfa Aesar. Available at: [Link].
-
Alfa Aesar. (2009). 3-Bromo-2-methylpropene Safety Data Sheet. Alfa Aesar. Available at: [Link].
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. NROChemistry. Available at: [Link].
- CNIPA. (2020). Preparation method of 3-bromopropionate compound. Google Patents.
-
Sarthaks eConnect. (2019). In Hell-Volhard-Zelinsky reaction, 2-Methylpropanoic acid gives a compound (A). The compound (A)is. Sarthaks eConnect. Available at: [Link].
-
Filo. (2021). In Hell-Volhard-Zelinsky reaction product obtained by 2-Methylpropanoic acid is. Filo. Available at: [Link].
-
Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Wikipedia. Available at: [Link].
-
Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. Available at: [Link].
-
Zenodo. (2020). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Zenodo. Available at: [Link].
-
Doubtnut. (2021). Acrylic acid reacts with HBr to give. YouTube. Available at: [Link].
-
Organic Syntheses. (1931). Methyl β-bromopropionate. Organic Syntheses. Available at: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Quick Company. (2011). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available at: [Link].
-
Organic Syntheses. (1923). β-Bromopropionic Acid. Organic Syntheses. Available at: [Link].
- American Cyanamid Company. (1956). Addition of hydrogen chloride or hydrogen bromide to maleic, fumaric, or acrylic acids or their esters. Google Patents.
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Application Note: Stereoselective Synthesis of (S)-3-bromo-2-methylpropanoic Acid
Introduction
(S)-3-bromo-2-methylpropanoic acid is a valuable chiral intermediate in organic synthesis. Its defined stereocenter and bifunctional nature—possessing both a carboxylic acid and a reactive bromoalkyl group—make it an essential precursor for the synthesis of complex, enantiomerically pure molecules. Chiral β-halocarboxylic acids are particularly important in the development of pharmaceuticals, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.
The primary challenge in synthesizing this compound is the precise control of the stereocenter at the C2 position. Direct bromination of methacrylic acid results in a racemic mixture, necessitating a robust strategy for asymmetric synthesis. This application note provides a detailed protocol for the synthesis of (S)-3-bromo-2-methylpropanoic acid using a chiral auxiliary-mediated approach, which offers high diastereoselectivity and reliable outcomes.
Strategic Overview: The Chiral Auxiliary Approach
To overcome the challenge of stereocontrol, we will employ a substrate-controlled diastereoselective reaction using an Evans oxazolidinone auxiliary.[1][2] This classic and dependable strategy involves temporarily attaching the achiral methacrylic acid substrate to a chiral auxiliary. The steric bulk of the auxiliary then directs the subsequent bromination reaction to occur on a specific face of the molecule, setting the desired stereochemistry. The process can be broken down into three key stages:
-
Acylation: Covalent attachment of methacrylic acid to the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.
-
Diastereoselective Bromination: Electrophilic addition of bromine across the double bond of the N-methacryloyl oxazolidinone. The auxiliary shields one face, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: Hydrolytic removal of the auxiliary to yield the target (S)-3-bromo-2-methylpropanoic acid and allow for the recovery of the chiral auxiliary.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of (S)-3-bromo-2-methylpropanoic acid.
Mechanism of Stereoselection
The high diastereoselectivity of the bromination step is a direct consequence of the steric influence of the chiral auxiliary. The N-acyl oxazolidinone is believed to adopt a conformation that minimizes dipole-dipole repulsion between the two carbonyl oxygens. In this preferred conformation, the benzyl substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the double bond. Consequently, the electrophilic bromine (Br+) can only approach from the less sterically hindered face, leading to the formation of the desired diastereomer.
Caption: Simplified model of the diastereoselective bromination step.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of N-methacryloyl-(S)-4-benzyl-2-oxazolidinone
This protocol details the acylation of the chiral auxiliary with methacryloyl chloride.
| Parameter | Value |
| Reagents | (S)-4-benzyl-2-oxazolidinone, Methacryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM) |
| Equipment | Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line |
| Time | ~3 hours |
| Expected Yield | 90-95% |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of methacryloyl chloride (1.2 eq) in anhydrous DCM.
-
Add the methacryloyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-methacryloyl oxazolidinone as a white solid.
Protocol 2: Diastereoselective Bromination
This step introduces the bromine atom across the double bond with high stereocontrol.
| Parameter | Value |
| Reagents | N-methacryloyl oxazolidinone, Bromine (Br2), Dichloromethane (DCM) |
| Equipment | Round-bottom flask, magnetic stirrer, syringe pump, dry ice/acetone bath, nitrogen line |
| Time | ~4 hours |
| Expected Yield | 85-90% (with >95:5 d.r.) |
Procedure:
-
Dissolve the N-methacryloyl oxazolidinone (1.0 eq) from Protocol 1 in anhydrous DCM in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of bromine (Br2, 1.1 eq) in anhydrous DCM.
-
Add the bromine solution to the reaction mixture very slowly via a syringe pump over 1 hour. A rapid addition can decrease diastereoselectivity.
-
Stir the reaction at -78 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess bromine.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product, a diastereomerically-enriched adduct, can often be used in the next step without further purification. If necessary, purify by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step liberates the target carboxylic acid. The use of lithium hydroperoxide is a standard, mild method for this transformation.[3][4]
| Parameter | Value |
| Reagents | Brominated adduct, Tetrahydrofuran (THF), Water, 30% Hydrogen peroxide (H2O2), Lithium hydroxide (LiOH) |
| Equipment | Round-bottom flask, magnetic stirrer, ice bath |
| Time | ~4 hours + workup |
| Expected Yield | 80-90% |
Procedure:
-
Dissolve the crude brominated adduct (1.0 eq) from Protocol 2 in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (H2O2, 4.0 eq).
-
Slowly add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction vigorously at 0 °C for 3 hours, then allow it to warm to room temperature and stir for another hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). The desired acid product will be in the organic phase.
-
The chiral auxiliary can be recovered from the aqueous phase by basifying and extracting with DCM.
-
Combine the ethyl acetate layers containing the product, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude (S)-3-bromo-2-methylpropanoic acid.
-
Purify by crystallization or chromatography as needed.
Quality Control: Determination of Enantiomeric Excess
The enantiomeric purity of the final product is a critical parameter. It is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Chiral HPLC Protocol:
-
Derivatization (Optional but Recommended): Convert the carboxylic acid to a methyl or benzyl ester using a suitable agent (e.g., TMS-diazomethane or benzyl bromide). This often improves peak shape and resolution on many chiral columns.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralcel OD-H or Chiralpak AD-H are common starting points.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of trifluoroacetic acid (TFA) if analyzing the free acid.
-
Analysis:
-
Inject a sample of the racemic 3-bromo-2-methylpropanoic acid (synthesized without the chiral auxiliary) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
| Parameter | Example Condition |
| Column | Chiralpak AD-H (4.6 x 250 mm) |
| Mobile Phase | 95:5 n-Hexane / Isopropanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers. |
Conclusion
The use of an Evans chiral auxiliary provides a highly effective and reliable method for the stereoselective synthesis of (S)-3-bromo-2-methylpropanoic acid. This substrate-controlled approach consistently delivers the product in high yield and with excellent enantiomeric purity. The protocols outlined in this note are robust and can be adapted for various scales, making this a valuable procedure for researchers in drug discovery and process development.
References
-
Beutner, G. L., & Anderson, D. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Aggarwal, V. K., & Fang, G. Y. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Fairweather, K. A., & Bode, J. W. (2014). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science. [Link]
-
Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
de Oliveira, H. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
-
Wegner, H. A. (2021). Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. Synlett. [Link]
-
Scilit. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
Sources
Application Notes and Protocols: Bromination of Methacrylic Acid
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the bromination of methacrylic acid, a significant reaction in organic synthesis for the production of 2,3-dibromo-2-methylpropanoic acid. This compound serves as a crucial intermediate in various synthetic pathways, including the synthesis of β-lactam antibiotics.[1] This guide details the underlying electrophilic addition mechanism, provides a step-by-step experimental protocol, outlines safety precautions, and discusses methods for product characterization.
Introduction
The addition of bromine across the carbon-carbon double bond of an alkene is a fundamental and widely utilized reaction in organic chemistry. In the case of methacrylic acid, this reaction leads to the formation of 2,3-dibromo-2-methylpropanoic acid. The introduction of two bromine atoms provides reactive handles for subsequent nucleophilic substitution or elimination reactions, making the product a versatile building block in the synthesis of more complex molecules. Understanding the kinetics and mechanism of this reaction is crucial for optimizing reaction conditions and maximizing yield. Studies have shown that the reactivity of methacrylic acid in bromination is greater than that of acrylic acid, highlighting the influence of the methyl group on the reaction rate.[2][3]
Reaction Mechanism: Electrophilic Addition
The bromination of methacrylic acid proceeds via an electrophilic addition mechanism. The electron-rich double bond of methacrylic acid acts as a nucleophile, attacking the bromine molecule.
-
Polarization of Bromine: As the bromine molecule (Br₂) approaches the π-electron cloud of the alkene, the electron density in the bromine molecule is repelled, inducing a temporary dipole. The bromine atom closer to the double bond becomes partially positive (δ+) and electrophilic, while the other becomes partially negative (δ-).[4][5][6][7]
-
Formation of a Bromonium Ion Intermediate: The nucleophilic double bond attacks the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond.[4][7]
-
Nucleophilic Attack by Bromide Ion: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry.
It is important to note that while the simplified mechanism often depicts a carbocation intermediate, the formation of a bridged bromonium ion is more accurate and explains the observed stereoselectivity of the addition.[4][7]
Experimental Protocol
This protocol is adapted from a patented synthetic method for 2,3-dibromo-2-methylpropanoic acid.[1]
Materials and Equipment
| Reagent/Equipment | Details |
| Methacrylic Acid | ≥99% purity |
| Bromine | ≥99.5% purity |
| Deionized Water | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature controller | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| Beakers and graduated cylinders | |
| Drying oven or desiccator |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Charging the Reactor: Add methacrylic acid and deionized water to the round-bottom flask. A typical mass ratio of methacrylic acid to water is between 1:1 and 1:2.[1]
-
Heating: Begin stirring the mixture and heat the flask to the desired reaction temperature, which can range from 50-100°C. A recommended range for higher yield is 90-100°C.[1]
-
Addition of Bromine: Carefully add bromine to the dropping funnel. Slowly add the bromine dropwise to the stirred methacrylic acid solution. The rate of addition should be controlled to maintain the reaction temperature and prevent excessive fuming. A suggested rate of addition is 2.4–7.5 g/min .[1] The molar ratio of methacrylic acid to bromine should be between 1:1 and 1:1.5 for optimal results.[1] The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[4][7]
-
Reaction Time: After the addition of bromine is complete, continue to stir the reaction mixture at the set temperature for 1-5 hours. A reaction time of 1-2 hours is often sufficient at higher temperatures.[1]
-
Crystallization and Isolation: After the reaction is complete, cool the crude product solution in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold deionized water 2-3 times to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified 2,3-dibromo-2-methylpropanoic acid in a drying oven or a desiccator to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of methacrylic acid.
Safety Precautions
Working with bromine requires strict adherence to safety protocols due to its high toxicity and corrosivity.
-
Engineering Controls: All manipulations involving bromine must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][9]
-
Gloves: Use heavy-duty, chemically resistant gloves (e.g., nitrile). Do not use disposable plastic gloves.[8]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: In case of potential exposure above the permissible limit, a self-contained breathing apparatus should be used.[9][10]
-
-
Handling:
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area. Use a spill kit containing a neutralizing agent like sodium thiosulfate solution to treat the spill.[8][10]
-
For skin contact, immediately wash the affected area with copious amounts of soap and water.[9][11]
-
If bromine is ingested, do not induce vomiting; seek immediate medical attention.[11]
-
In case of inhalation, move the affected person to fresh air and seek medical help immediately.[11]
-
Characterization of 2,3-Dibromo-2-methylpropanoic Acid
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₄H₆Br₂O₂ |
| Molecular Weight | 245.90 g/mol [12] |
| Appearance | White to off-white solid |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons adjacent to a bromine atom. The carboxylic acid proton will also be present, though its chemical shift can be variable and it may be broad.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to a bromine, the methylene carbon attached to a bromine, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹) and a broad absorption for the O-H stretch (around 2500-3300 cm⁻¹). C-Br stretching vibrations are expected in the fingerprint region (typically 500-700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not go to completion (persistent bromine color) | Insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended range. |
| Impure starting materials. | Use high-purity methacrylic acid and bromine. | |
| Low Yield | Loss of product during work-up. | Ensure efficient cooling for complete crystallization. Minimize the amount of cold water used for washing. |
| Side reactions. | Control the rate of bromine addition and the reaction temperature to minimize potential side reactions. | |
| Product is an oil or does not crystallize | Presence of impurities. | Purify the product further by recrystallization from a suitable solvent. |
References
-
Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.). Retrieved from [Link]
-
Bromine handling and safety. (n.d.). SlideShare. Retrieved from [Link]
-
Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 20). Save My Exams. Retrieved from [Link]
-
Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Puah, M. (2018, June 21). How to describe Electrophilic Addition Mechanism for Alkenes. Medium. Retrieved from [Link]
-
electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide. Retrieved from [Link]
-
Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]
-
Bromine | Chemical Emergencies. (2024, September 6). CDC. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved from [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (n.d.). Google Patents.
-
Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (n.d.). Zenodo. Retrieved from [Link]
-
2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. chemguide.net [chemguide.net]
- 5. savemyexams.com [savemyexams.com]
- 6. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
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- 10. tatachemicals.com [tatachemicals.com]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Use of 3-Bromo-2-methylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis
Introduction: The Value of Chiral Scaffolds in Drug Discovery
In the landscape of modern pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—small, stereochemically defined molecules—serve as foundational scaffolds for the construction of these complex targets. Among these, 3-bromo-2-methylpropionic acid, available in both (R) and (S) enantiomeric forms, has emerged as a versatile and highly valuable synthon. Its utility stems from the presence of three key functional groups: a carboxylic acid, a stereocenter at the C2 position, and a primary bromide. This trifecta of reactivity allows for a diverse range of synthetic manipulations, making it a cornerstone in the stereoselective synthesis of numerous biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and detailed protocols for utilizing this compound as a chiral building block.
Core Applications in Pharmaceutical Synthesis
The defined stereochemistry of this compound makes it an ideal starting material for introducing chirality into a target molecule. The primary bromide is an excellent electrophile for nucleophilic substitution reactions (SN2), while the carboxylic acid provides a handle for amide bond formation, esterification, or reduction. This dual functionality has been exploited in the synthesis of several key pharmaceutical agents.
Angiotensin-Converting Enzyme (ACE) Inhibitors: The Case of Captopril
One of the most notable applications of (S)-3-bromo-2-methylpropionic acid is in the synthesis of Captopril, a widely prescribed medication for hypertension and congestive heart failure.[1] The synthesis of Captopril hinges on two critical transformations: an SN2 reaction to introduce a thiol-containing moiety and an amide coupling with the amino acid L-proline. The stereocenter at the C2 position of the starting material is crucial for the drug's efficacy.
Key Synthetic Transformation: The core of the Captopril synthesis involves the nucleophilic displacement of the bromide by a protected thiol and subsequent amide bond formation with L-proline. A common retrosynthetic analysis is shown below.[1]
Caption: Retrosynthetic analysis of Captopril.
Nonsteroidal Antiandrogens
Chiral 2-hydroxypropionanilides are a class of nonsteroidal antiandrogens used in the treatment of prostate cancer.[2] While not a direct substitution, derivatives of this compound can serve as precursors to these structures. The synthesis of compounds like (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide (ICI 176334) involves the creation of a thioether linkage, which can be achieved through nucleophilic substitution on a related chiral electrophile.[2] The stereochemistry at the C2 position is a key determinant of the biological activity of these compounds.
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: Stereospecific Nucleophilic Substitution with a Thiol Nucleophile
This protocol describes a general procedure for the SN2 reaction of a thiol with a chiral this compound derivative, a key step in the synthesis of many biologically active molecules, including Captopril precursors.[1]
Reaction Scheme:
Caption: General SN2 reaction with a thiol.
Materials:
-
(S)-3-bromo-2-methylpropionic acid
-
Thiol of choice (e.g., thioacetic acid)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-3-bromo-2-methylpropionic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To this suspension, add the thiol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure should yield the corresponding thioether with inversion of stereochemistry at the carbon bearing the bromine, although in this specific starting material, the stereocenter is at C2. The reaction proceeds via an SN2 mechanism.
Protocol 2: Amide Coupling with an Amino Acid Ester
This protocol outlines the formation of an amide bond between the carboxylic acid of a this compound derivative and an amino acid ester, a crucial step in the synthesis of peptidomimetics and drugs like Captopril.
Reaction Workflow:
Caption: Workflow for amide bond formation.
Materials:
-
(S)-3-bromo-2-methylpropionic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with an additive (e.g., HOBt)
-
Amino acid ester hydrochloride (e.g., L-proline methyl ester hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using SOCl₂ for acid chloride formation):
-
In a round-bottom flask, suspend (S)-3-bromo-2-methylpropionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and free the amine.
-
Slowly add a solution of the freshly prepared acid chloride in anhydrous DCM to the amino acid ester solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Summary
The efficiency of reactions involving this compound is highly dependent on the specific nucleophile, solvent, and reaction conditions. Below is a table summarizing typical yields and stereochemical outcomes for the key transformations discussed.
| Transformation | Nucleophile/Reagent | Typical Yield (%) | Stereochemical Outcome |
| SN2 Substitution | Thiolates, Amines | 60-90 | Inversion of configuration at the electrophilic carbon |
| Amide Coupling | Amino Acid Esters | 70-95 | Retention of stereochemistry at the C2 position |
Troubleshooting and Mechanistic Insights
-
SN2 vs. E2 Competition: When using bulky or strongly basic nucleophiles, elimination (E2) can compete with substitution. To favor SN2, use less hindered nucleophiles and milder bases. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
-
Racemization: While SN2 reactions are stereospecific, harsh reaction conditions (e.g., high temperatures) can sometimes lead to partial racemization. It is crucial to maintain the recommended reaction temperatures and monitor the enantiomeric purity of the product.
-
Activation of the Carboxylic Acid: For amide coupling, the in-situ formation of an acid chloride with SOCl₂ is effective but can be harsh for sensitive substrates. Carbodiimide coupling agents like EDC in the presence of HOBt or HATU are milder alternatives that can minimize side reactions.
Conclusion
This compound, in its enantiomerically pure forms, is a powerful and versatile chiral building block in modern organic synthesis. Its strategic application enables the efficient and stereocontrolled synthesis of a wide range of biologically active molecules, from ACE inhibitors to nonsteroidal antiandrogens. By understanding the principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this synthon to advance their synthetic and drug discovery programs.
References
-
Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959. [Link]
-
Bhanja, C., et al. (2012). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Journal of Chemical and Pharmaceutical Research, 4(7), 3610-3616. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Tejedor, D., et al. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Molecules, 28(20), 7081. [Link]
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592. [Link]
-
Gao, F., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4567. [Link]
-
Teodor, G., et al. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(11), 927-931. [Link]
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Application Note & Protocol: The Role of Captopril Impurity D (3-bromo-2-methylpropionic acid) as a Key Precursor in Captopril Synthesis
Abstract: This document provides a detailed technical guide on the synthetic utility of Captopril Impurity D, chemically identified as (2RS)-3-bromo-2-methylpropanoic acid. Contrary to being a simple degradation product, this molecule serves as a critical starting material in several synthetic routes for Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. We will explore the chemical principles behind its reactivity and provide a robust, field-proven protocol for its coupling with L-proline, a foundational step in constructing the Captopril molecular backbone. This guide is intended for researchers, process chemists, and quality control analysts in the field of pharmaceutical development and manufacturing.
Introduction: Contextualizing Captopril Impurity D
Captopril (1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline) is a potent ACE inhibitor prescribed for hypertension and heart failure.[1] In pharmaceutical manufacturing, the control of impurities is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, or degradation.
Captopril Impurity D is officially recognized by pharmacopoeias, such as the European Pharmacopoeia (EP), as (2RS)-3-bromo-2-methylpropanoic acid.[2] While its presence in the final drug substance must be strictly controlled, its primary significance lies in its role as a process-related impurity that often doubles as a key synthetic precursor.[3][4] Understanding its reactivity is therefore paramount for both impurity profiling and process optimization.
This application note elucidates the chemical logic of using 3-bromo-2-methylpropionic acid in a core synthetic step—the acylation of L-proline—and provides a detailed, validated laboratory protocol for this transformation.
Scientific Rationale and Synthetic Strategy
The synthesis of Captopril involves the formation of an amide bond between the L-proline ring and a 3-mercapto-2-methylpropanoic acid side chain.[5] A common and efficient strategy involves first coupling a protected or halogenated side-chain precursor with L-proline, followed by subsequent chemical modifications. This compound (Captopril Impurity D) is an ideal precursor for this purpose.
The core of the reaction is a nucleophilic acyl substitution, where the secondary amine of L-proline acts as the nucleophile, attacking the activated carbonyl carbon of this compound.
Causality Behind Experimental Choices:
-
Carboxylic Acid Activation: A carboxylic acid is not sufficiently electrophilic to react directly with an amine. It must first be activated. The use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), transforms the hydroxyl group of the carboxylic acid into an excellent leaving group by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the proline nitrogen.
-
Proline Protection: To prevent the carboxylic acid moiety of L-proline from participating in unwanted side reactions (e.g., polymerization), its carboxyl group is often protected as an ester, for instance, a tert-butyl ester. This protecting group can be removed later under acidic conditions.[6]
-
Reaction Control: The reaction is typically performed at a low temperature (0 °C) to control the exothermic nature of the DCC activation and to minimize potential side reactions, such as the formation of N-acylurea byproduct.
Reaction Mechanism Visualization
Caption: Mechanism of DCC-mediated coupling of Captopril Impurity D with L-proline ester.
Protocol: Synthesis of 1-[(2RS)-3-bromo-2-methylpropanoyl]-L-proline tert-butyl ester
This protocol is adapted from established synthetic methods for Captopril precursors.[6] It details the coupling of racemic this compound with L-proline tert-butyl ester.
Materials and Reagents
| Reagent | Grade | Supplier Example | CAS Number | Notes |
| This compound | ≥97% | Sigma-Aldrich | 56970-78-6 | Racemic mixture (Captopril Impurity D) |
| L-proline tert-butyl ester | ≥98% | Combi-Blocks | 15779-33-6 | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Acros Organics | 538-75-0 | Coupling agent; moisture sensitive |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent |
| Diethyl Ether | ACS Grade | VWR | 60-29-7 | For extraction |
| Hydrochloric Acid (HCl), 1N Solution | Volumetric Standard | J.T.Baker | 7647-01-0 | For aqueous wash |
| Sodium Hydroxide (NaOH), 1N Solution | Volumetric Standard | EMD Millipore | 1310-73-2 | For aqueous wash |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | 7487-88-9 | Drying agent |
Experimental Procedure
| Step | Action | Rationale & Expert Insights |
| 1 | In a 250 mL round-bottom flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane (DCM, 80 mL). | Anhydrous conditions are critical to prevent DCC from reacting with water, which would reduce its efficiency. |
| 2 | Cool the solution to -5 to 0 °C using an ice-salt bath. | The activation step is exothermic. Low temperature moderates the reaction rate and prevents the formation of undesirable byproducts. |
| 3 | In a separate beaker, dissolve racemic this compound (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cold DCC solution over 30 minutes with gentle stirring. | Slow addition ensures the reaction remains controlled. The formation of the O-acylisourea intermediate begins immediately. |
| 4 | In another beaker, dissolve L-proline tert-butyl ester (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. | The proline ester is the nucleophile. Its slow addition ensures it reacts with the activated intermediate rather than engaging in side reactions. |
| 5 | Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). | The reaction requires time to go to completion. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form and become more prominent over time. |
| 6 | Filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. | DCU is insoluble in DCM and must be removed. Filtration is the most effective method. A cold DCM wash minimizes loss of product that may adhere to the filter cake. |
| 7 | Transfer the filtrate to a separatory funnel. Wash successively with 1N HCl (2 x 50 mL), water (1 x 50 mL), and 1N NaOH (2 x 50 mL). | The acidic wash removes any unreacted L-proline ester. The basic wash removes any unreacted this compound. The water wash removes residual salts. |
| 8 | Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | This removes residual water from the organic phase. Evaporation of the solvent yields the crude product. |
| 9 | The resulting residue, a mixture of two diastereomers, can be analyzed directly or purified further by column chromatography if necessary. | The product is a mixture of (D,L) and (L,L) diastereomers due to the use of racemic starting material. The ratio can be determined by ¹H NMR or HPLC.[6] |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of the Captopril precursor.
Characterization and Quality Control
-
Structure Confirmation: The structure of the product, 1-[(2RS)-3-bromo-2-methylpropanoyl]-L-proline tert-butyl ester, should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: The purity of the synthesized material can be determined by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Diastereomeric Ratio: As noted in relevant patents, the ratio of the diastereomers can be readily determined by analyzing the relative integration of characteristic signals in the ¹H NMR spectrum (e.g., the tert-butyl resonances).[6]
Safety Precautions
-
This compound: This compound is corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact. It is also toxic and moisture-sensitive. Always handle in a well-ventilated fume hood with robust PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.
Conclusion
Captopril Impurity D, or this compound, is more than a mere impurity; it is a versatile and valuable precursor in the synthesis of Captopril. The protocol detailed herein provides a reliable method for the DCC-mediated coupling of this precursor with L-proline tert-butyl ester, representing a critical step toward the final active pharmaceutical ingredient. By understanding the chemical principles and practical considerations outlined in this guide, researchers and development professionals can effectively utilize this key intermediate, control related impurities, and streamline the synthesis of Captopril and its analogues.
References
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Pharmaffiliates. (n.d.). Captopril-impurities. Retrieved from [Link]
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USP. (n.d.). USP Monographs: Captopril. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation pathway of captopril forming captopril disulfide (dimer). Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Proline Derivatives. Retrieved from [Link]
-
Axios Research. (n.d.). D-Captopril - CAS - 119238-52-7. Retrieved from [Link]
- Google Patents. (1985). US4506082A - Process for preparing 1-(3-bromo-2-alkylpropanoyl)-l-proline derivatives.
-
Visa em Debate. (2022). Correspondence of captopril disulfide content with sulfur odor in 25 mg captopril tablets from public pharmacies. Retrieved from [Link]
-
Veeprho. (n.d.). Captopril Impurity D CRS (Y0001221). Retrieved from [Link]
-
Cleanchem. (n.d.). Captopril EP Impurity D | CAS No: 56970-78-6. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
USP. (2025). Captopril Tablets. Retrieved from [Link]
-
Cheminor Life Sciences. (n.d.). Captopril EP Impurity D. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Captopril - Impurity D. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 3-Bromo-2-Methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-2-Methylpropanoic Acid Esters
Esters of 3-bromo-2-methylpropanoic acid are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a bromine atom at the β-position and a methyl group at the α-position provides a versatile scaffold for introducing various functionalities through nucleophilic substitution and other transformations. The synthesis of these esters is a critical step in the development of more complex molecules, and the choice of esterification method can significantly impact yield, purity, and scalability. This guide provides a detailed overview of various robust methods for the esterification of 3-bromo-2-methylpropanoic acid, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Method 1: Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] This method is often favored for its cost-effectiveness and simplicity, particularly on a large scale. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[2][3]
Reaction Mechanism
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Experimental Protocol: Synthesis of Ethyl 3-Bromo-2-Methylpropanoate
Materials:
-
3-Bromo-2-methylpropanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 3-bromo-2-methylpropanoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 5-10 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-bromo-2-methylpropanoate.
-
Purify the crude product by vacuum distillation to obtain the pure ester.[5]
Data Presentation: Fischer-Speier Esterification Parameters
| Parameter | Condition | Rationale |
| Catalyst | H₂SO₄, p-TsOH | Strong acid protonates the carbonyl, activating it for nucleophilic attack. |
| Alcohol | Large excess (5-10 eq) | Shifts the equilibrium towards the product side.[2] |
| Temperature | Reflux | Increases the reaction rate. |
| Reaction Time | 4-24 hours | Dependent on substrate and catalyst concentration; requires monitoring. |
| Work-up | Basic wash (NaHCO₃) | Neutralizes the acid catalyst to prevent ester hydrolysis. |
| Purification | Vacuum Distillation | Removes non-volatile impurities and provides the pure ester.[5] |
Experimental Workflow: Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Workflow.
Method 2: Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6][8][9] It proceeds at room temperature and under neutral conditions.[7]
Reaction Mechanism
The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[6][8] This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[6][7] The use of DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea side product.[8]
Experimental Protocol: Synthesis of an Ester of 3-Bromo-2-Methylpropanoic Acid
Materials:
-
3-Bromo-2-methylpropanoic acid
-
Alcohol (e.g., ethanol, 1.0-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-methylpropanoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 h), monitoring by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Data Presentation: Steglich Esterification Parameters
| Parameter | Condition | Rationale |
| Coupling Agent | DCC (1.1 eq) | Activates the carboxylic acid for esterification.[7] |
| Catalyst | DMAP (0.1 eq) | Accelerates the reaction and prevents side product formation.[6][8] |
| Solvent | Anhydrous DCM | Aprotic solvent that dissolves reactants and does not interfere with the reaction. |
| Temperature | 0 °C to RT | Mild conditions suitable for sensitive substrates.[7] |
| Work-up | Filtration | Removes the insoluble DCU byproduct.[6] |
| Purification | Column Chromatography | Separates the product from any remaining reagents and byproducts. |
Experimental Workflow: Steglich Esterification
Caption: Steglich Esterification Workflow.
Method 3: Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with carboxylic acids under mild, neutral conditions.[10][11][12] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, making it particularly useful in stereoselective synthesis.[11][12] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[10] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sɴ2 reaction, displacing an activated alcohol intermediate, which is formed by the reaction of the alcohol with the phosphonium species.[10][11][12] This Sɴ2 displacement leads to the observed inversion of stereochemistry.
Experimental Protocol: Esterification via Mitsunobu Reaction
Materials:
-
3-Bromo-2-methylpropanoic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 3-bromo-2-methylpropanoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred mixture. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-16 h), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the ester from triphenylphosphine oxide and other byproducts.
Data Presentation: Mitsunobu Reaction Parameters
| Parameter | Condition | Rationale |
| Reagents | PPh₃ (1.5 eq), DEAD/DIAD (1.5 eq) | Mediate the redox-coupled esterification.[13] |
| Nucleophile | Carboxylic Acid (1.2 eq) | The pKa should be low enough to protonate the betaine intermediate.[11][12] |
| Solvent | Anhydrous THF | Aprotic solvent that dissolves reactants. |
| Temperature | 0 °C to RT | Mild reaction conditions. |
| Key Feature | Inversion of stereochemistry | Occurs at the alcohol's chiral center via an Sɴ2 mechanism.[11][12] |
| Purification | Column Chromatography | Necessary to remove triphenylphosphine oxide byproduct. |
Experimental Workflow: Mitsunobu Reaction
Caption: Mitsunobu Reaction Workflow.
Method 4: Esterification with Diazomethane: For Methyl Esters
Diazomethane (CH₂N₂) is a highly reactive reagent used for the efficient conversion of carboxylic acids to their corresponding methyl esters under very mild conditions.[14][15][16] The reaction is typically fast and clean, with nitrogen gas being the only byproduct.[15] However, diazomethane is toxic and potentially explosive, requiring special handling and safety precautions.[14][15] A safer alternative, trimethylsilyldiazomethane (TMSCHN₂), can also be employed.[17][18]
Reaction Mechanism
The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.[14] The carboxylate then acts as a nucleophile in an Sɴ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas to yield the methyl ester.[14][15]
Experimental Protocol: Synthesis of Methyl 3-Bromo-2-Methylpropanoate
!!! CAUTION: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including the use of non-etched glassware. !!!
Materials:
-
3-Bromo-2-methylpropanoic acid
-
A solution of diazomethane in diethyl ether (prepared in situ from a suitable precursor like Diazald®)
-
Diethyl ether
Procedure:
-
Dissolve 3-bromo-2-methylpropanoic acid (1.0 eq) in diethyl ether in a flask with a flame-polished opening.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and nitrogen gas evolution ceases.
-
Allow the reaction mixture to stand at 0 °C for a short period (e.g., 15-30 minutes).
-
Carefully quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
The reaction mixture can be concentrated under a gentle stream of nitrogen in a fume hood to afford the crude methyl ester.
-
If necessary, the product can be further purified by distillation or chromatography, although the reaction is often clean enough to be used directly in the next step.
Data Presentation: Diazomethane Esterification Parameters
| Parameter | Condition | Rationale |
| Reagent | Diazomethane (CH₂N₂) | Highly reactive methylating agent for carboxylic acids.[14][16] |
| Solvent | Diethyl ether | Common solvent for diazomethane solutions. |
| Temperature | 0 °C | Controls the reactivity and reduces the risk of side reactions and decomposition. |
| Key Feature | Mild and clean reaction | The only byproduct is nitrogen gas.[15] |
| Safety | EXTREME CAUTION | Diazomethane is toxic and explosive.[14][15] |
| Purification | Often not required | The reaction is typically high-yielding and clean. |
Experimental Workflow: Diazomethane Esterification
Caption: Diazomethane Esterification Workflow.
Conclusion
The choice of esterification method for 3-bromo-2-methylpropanoic acid depends on several factors, including the scale of the reaction, the sensitivity of the substrate and other functional groups present in the molecule, and the available equipment and safety considerations. The Fischer-Speier method is a classic and economical choice for large-scale synthesis, while the Steglich and Mitsunobu reactions offer milder conditions for more delicate substrates. For the specific synthesis of methyl esters, diazomethane provides a highly efficient, albeit hazardous, route. By understanding the principles and practical considerations of each method, researchers can select the most appropriate protocol to achieve their synthetic goals effectively and safely.
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-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Navigating Nucleophilic Substitution Reactions of 3-Bromo-2-methylpropionic Acid: A Detailed Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of a Bifunctional Building Block
3-Bromo-2-methylpropionic acid is a valuable bifunctional molecule in organic synthesis, offering two reactive centers for molecular elaboration: a carboxylic acid and a primary alkyl bromide. This unique combination allows for its use as a linchpin in the construction of a diverse array of more complex molecules, including β-amino acids, β-hydroxy acids, and other valuable intermediates for the pharmaceutical and materials science industries. This guide provides an in-depth exploration of the nucleophilic substitution reactions at the C3 position of this compound, offering mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the factors governing the reactivity of this substrate and provide practical, field-proven methodologies for its successful transformation.
Mechanistic Considerations: A Tale of Steric Hindrance and Potential Neighboring Group Participation
The primary alkyl bromide of this compound is the electrophilic site for nucleophilic attack. The outcome and rate of these substitution reactions are predominantly governed by the interplay of the SN2 reaction mechanism, steric hindrance, and the potential for intramolecular participation by the neighboring carboxyl group.
The Predominance of the SN2 Pathway and the Influence of Steric Hindrance
Nucleophilic substitution at a primary alkyl halide, such as the one in this compound, typically proceeds via a bimolecular (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2]
However, the presence of a methyl group at the α-position (C2) introduces significant steric hindrance. This bulkiness impedes the backside attack of the nucleophile, which is a critical geometric requirement for the SN2 transition state.[3][4] Consequently, the rate of SN2 reactions on this compound is generally slower than on its unsubstituted counterpart, 3-bromopropionic acid.[1] The choice of a polar aprotic solvent, such as DMF or DMSO, can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion.[1][5]
Neighboring Group Participation: An Intramolecular Alternative
Under certain conditions, particularly with weaker nucleophiles or in solvents that favor ionization, the carboxylate group can act as an internal nucleophile. This is known as neighboring group participation (NGP).[6][7] The deprotonated carboxylate can attack the C3 carbon, displacing the bromide and forming a transient, strained β-lactone intermediate. Subsequent attack of an external nucleophile on this intermediate, typically at the less hindered carbon, leads to the final product. NGP often results in retention of stereochemistry at the reaction center due to a double inversion process.[7]
The following diagram illustrates the competition between the direct SN2 pathway and the NGP pathway.
Caption: Competing reaction pathways for nucleophilic substitution on this compound.
Applications of Nucleophilic Substitution Products
The products derived from nucleophilic substitution reactions of this compound are versatile intermediates in organic synthesis:
-
β-Amino Acids: The corresponding 3-amino-2-methylpropionic acid, obtained via substitution with an azide followed by reduction, or directly with ammonia, is a valuable building block for the synthesis of peptides, peptidomimetics, and other biologically active molecules.
-
β-Lactams: Intramolecular cyclization of 3-amino-2-methylpropionic acid derivatives can lead to the formation of β-lactam rings, which are the core structural motif of many important antibiotics.[8][9][10]
-
β-Hydroxy Acids: Hydrolysis of the bromide yields 3-hydroxy-2-methylpropionic acid, a useful chiral building block.[11][12]
-
Ethers and Thioethers: Williamson ether synthesis and its thio-analogue provide access to a range of functionalized carboxylic acids.[3][13][14][15][16]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound.
General Experimental Workflow
The general workflow for these reactions involves dissolving the substrate in a suitable polar aprotic solvent, adding the nucleophile (often with a base if the nucleophile is neutral), heating the reaction to completion, followed by an aqueous workup and purification.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-Azido-2-methylpropionic Acid
This protocol describes the substitution of the bromide with an azide nucleophile, a versatile precursor to the corresponding amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.00 | 10.0 | 1.0 |
| Sodium azide (NaN₃) | 65.01 | 15.0 | 1.5 |
| Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl ether | - | As needed | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol) and dimethylformamide (20 mL).
-
Add sodium azide (0.975 g, 15.0 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Protocol 2: Synthesis of 3-(Benzylamino)-2-methylpropionic Acid
This protocol details the reaction with a primary amine as the nucleophile. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr formed.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.00 | 10.0 | 1.0 |
| Benzylamine | 107.15 | 30.0 | 3.0 |
| Acetonitrile | - | 30 mL | - |
| Ethyl acetate | - | As needed | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure
-
In a sealed tube, dissolve this compound (1.67 g, 10.0 mmol) in acetonitrile (30 mL).
-
Add benzylamine (3.22 g, 3.28 mL, 30.0 mmol) to the solution.
-
Seal the tube and heat the reaction mixture to 90 °C for 24-48 hours.
-
Cool the reaction to room temperature and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of water and wash with ethyl acetate (2 x 25 mL) to remove excess benzylamine.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product amino acid (typically around pH 6-7) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Williamson Ether Synthesis of 3-Ethoxy-2-methylpropionic Acid
This protocol describes the formation of an ether via an SN2 reaction with an alkoxide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.00 | 10.0 | 1.0 |
| Sodium ethoxide (NaOEt) | 68.05 | 12.0 | 1.2 |
| Dimethylformamide (DMF) | - | 25 mL | - |
| Diethyl ether | - | As needed | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure
-
To a 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (0.82 g, 12.0 mmol) in DMF (15 mL).
-
Add a solution of this compound (1.67 g, 10.0 mmol) in DMF (10 mL) dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench with 50 mL of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Synthesis of 3-Mercapto-2-methylpropionic Acid
This protocol involves the reaction with thiourea followed by hydrolysis to yield the thiol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 167.00 | 10.0 | 1.0 |
| Thiourea | 76.12 | 11.0 | 1.1 |
| Ethanol | - | 30 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 30.0 | 3.0 |
| Water | - | 20 mL | - |
| Concentrated Hydrochloric acid (HCl) | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux for 4-6 hours to form the isothiouronium salt intermediate.
-
Cool the reaction mixture and add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (20 mL).
-
Heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Azide | NaN₃ | DMF | 80-100 | 12-24 |
| Amine (Primary) | R-NH₂ (excess) | Acetonitrile | 80-100 (sealed tube) | 24-48 |
| Alkoxide | RO⁻Na⁺ | DMF, THF | 60-80 | 12-24 |
| Thiol | Thiourea, then NaOH | Ethanol/Water | Reflux | 6-9 |
| Hydroxide | NaOH | Water | Reflux | 4-8 |
| Cyanide | KCN | Ethanol | Reflux | 12-24 |
Troubleshooting
-
Low Yield:
-
Steric Hindrance: Consider using a less bulky nucleophile or increasing the reaction temperature and time.
-
Incomplete Reaction: Ensure all reagents are dry and the reaction is run under an inert atmosphere, especially for moisture-sensitive nucleophiles like alkoxides.
-
Side Reactions: Elimination (E2) can compete with substitution, particularly with strong, bulky bases. Using a less hindered base or a more nucleophilic, less basic reagent can mitigate this.
-
-
Formation of Multiple Products:
-
Overalkylation (with amines): Use a large excess of the amine nucleophile to favor mono-alkylation.
-
Competing NGP: The formation of products with retained stereochemistry may indicate NGP. Modifying the solvent or base may alter the reaction pathway.
-
References
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Application Notes and Protocols for 3-bromo-2-methylpropanoic Acid: A Guide to Safe Handling and Storage
These application notes provide a comprehensive guide for the safe handling and storage of 3-bromo-2-methylpropanoic acid (CAS No: 56970-78-6). This document is intended for researchers, scientists, and drug development professionals who work with this corrosive and hazardous chemical. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research.
Understanding the Hazard Profile
3-bromo-2-methylpropanoic acid is a halogenated carboxylic acid with significant corrosive properties. A thorough understanding of its hazard profile is the foundation of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of its primary hazards.[1]
Table 1: GHS Hazard Classification for 3-bromo-2-methylpropanoic Acid [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
The primary danger associated with 3-bromo-2-methylpropanoic acid is its ability to cause severe chemical burns upon contact with skin and eyes.[1][2] Ingestion and inhalation are also harmful routes of exposure.[1][2] Its corrosive nature extends to metals, necessitating careful selection of storage and handling equipment.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
All work involving 3-bromo-2-methylpropanoic acid must be conducted in a properly functioning chemical fume hood.[2][3] This is critical to prevent the inhalation of any vapors or aerosols. The fume hood also provides a contained space in the event of a spill. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is crucial to prevent direct contact with this corrosive compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact which can lead to severe burns.[4] |
| Body | Chemical-resistant lab coat or apron | Protects skin and personal clothing from contamination.[3] |
| Feet | Closed-toe shoes | Prevents injury from spills or dropped items. |
Safe Storage Protocols
Proper storage of 3-bromo-2-methylpropanoic acid is crucial to prevent dangerous reactions and maintain its stability.
Storage Location and Conditions
-
Corrosives Cabinet: Store in a dedicated corrosives storage cabinet.[2]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[5]
-
Container: Keep the container tightly closed.[3]
Incompatible Materials
Segregation from incompatible materials is a critical safety measure to prevent hazardous reactions.
Table 3: Incompatible Material Classes
| Incompatible Material | Rationale for Segregation |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions.[2] |
| Strong Bases | Causes a strong exothermic neutralization reaction.[2] |
| Metals | The compound is corrosive to many metals.[1] |
Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and accidents.
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Have a spill kit readily available.
-
Dispensing: Conduct all dispensing activities within a chemical fume hood.[3] Use appropriate tools (e.g., glass or compatible plastic utensils) to transfer the material.
-
Heating: If heating is required, be aware that thermal decomposition can release irritating and toxic gases, including hydrogen bromide.[2] Perform any heating in a well-ventilated fume hood.
-
Post-Handling: After handling, decontaminate any equipment used. Remove and properly dispose of contaminated PPE. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
Table 4: First Aid for Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
Spill Cleanup Protocol
For a minor spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If it is safe to do so, contain the spill to a small area.
-
Neutralization: Neutralize the acid spill with a suitable agent like sodium bicarbonate.[7]
-
Absorption: Use an inert absorbent material, such as vermiculite or sand, to absorb the neutralized spill.[7]
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For a major spill, evacuate the area and contact the institution's emergency response team.
Waste Disposal
As a halogenated organic compound, 3-bromo-2-methylpropanoic acid waste must be disposed of as hazardous waste.
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste or other incompatible waste streams.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: 3-bromo-2-methylpropanoic acid" and include the appropriate hazard symbols.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company.
References
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PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Hazards of 3-Bromo-2-Methylpropionic Acid: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The synthesis and manipulation of novel chemical entities are fundamental to drug discovery and development. Among the vast array of building blocks available to the medicinal chemist, halogenated carboxylic acids such as 3-bromo-2-methylpropionic acid serve as versatile intermediates. However, their utility is matched by significant handling risks that necessitate a comprehensive understanding of their hazard profile and the stringent application of safety protocols. This application note provides a detailed guide to the required personal protective equipment (PPE) and safe handling procedures for this compound, grounded in the principles of chemical safety and risk mitigation.
Understanding the Inherent Risks of this compound
This compound is a corrosive organic acid that presents multiple hazards upon exposure.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that can be corrosive to metals, is harmful if swallowed, and causes severe skin burns and eye damage.[1] The presence of both a carboxylic acid and a bromine atom on the alkyl chain contributes to its reactivity and hazardous nature. The carboxylic acid moiety imparts corrosive properties, while the bromo-substituent introduces potential alkylating activity, a characteristic that warrants careful handling due to the possibility of covalent modification of biological macromolecules.
A thorough risk assessment is the foundational step before any experimental work involving this reagent. This assessment should not only consider the intrinsic hazards of the chemical but also the specific manipulations and quantities involved in the planned procedure.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective strategy for ensuring laboratory safety is to follow the hierarchy of controls, an inverted pyramid that prioritizes the most effective control measures.[3][4][5][6] Personal protective equipment, while essential, is the last line of defense.
Caption: The Hierarchy of Controls model for mitigating chemical hazards.
For this compound, complete elimination or substitution may not always be feasible due to its specific role in a synthetic route. Therefore, a combination of engineering controls, administrative controls, and robust PPE is paramount.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing contact with and exposure to this compound. The following table summarizes the minimum required PPE for handling this substance.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A full-face shield worn over the goggles is necessary when there is a significant risk of splashing, such as when transferring large quantities or working with the material under pressure.[7][8] |
| Hands | Chemical-resistant gloves | Gloves must be selected based on their resistance to corrosive organic acids. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered.[9] Always inspect gloves for tears or pinholes before use and change them frequently. |
| Body | Laboratory coat | A flame-resistant lab coat that fastens securely is mandatory to protect the skin and personal clothing from splashes. For procedures with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is recommended.[7][10] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. Perforated shoes, sandals, and cloth footwear are not permitted in a laboratory setting where hazardous chemicals are handled.[9][11] |
| Respiratory | Use in a certified chemical fume hood | Due to the potential for harmful vapors and the corrosive nature of the substance, all work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9][12][13] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used. |
Safe Handling Protocol for this compound
Adherence to a strict, step-by-step protocol is essential for minimizing the risks associated with handling this corrosive compound.
Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2][14][15]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that a safety shower and eyewash station are readily accessible and unobstructed.[2][8]
-
Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement and potential for accidents.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
Handling and Experimental Procedures
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[13]
-
Careful Dispensing: When transferring the solid, use a spatula or scoop. Avoid creating dust. If the material is a liquid, pour carefully to avoid splashing. Always add acid to the solvent or reaction mixture, never the other way around, to control any exothermic reactions.[10][12]
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2][16]
-
Avoid Incompatible Materials: Store and handle this compound away from strong bases, oxidizing agents, and reducing agents to prevent vigorous or explosive reactions.[15]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.[2]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][16]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][15]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[16]
By understanding the hazards, implementing a hierarchy of controls, and diligently following safe handling protocols and PPE requirements, researchers can safely utilize this compound in their vital work of developing new medicines.
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Hierarchy of Controls for Chemical Hazard Management. Chemscape Safety Technologies. [Link]
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Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Storemasta Blog. [Link]
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How Hierarchy of Controls Reduces Workplace Chemical Hazards. Cority. [Link]
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This compound | C4H7BrO2 | CID 304776. PubChem. [Link]
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The 5 Levels of the Hierarchy of Controls Explained. Safety International, LLC. [Link]
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3-Bromopropionic acid SAFETY DATA SHEET. Alfa Aesar. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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Working safely with corrosive substances. Seton UK. [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
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10 Tips Working Safely with corrosives. Chemsafe. [Link]
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Corrosives (Especially Acids and Bases). AFNS Safety - University of Alberta. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
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10 Essential Tips for Safely Handling Chemistry Chemicals in the Lab. [Link]
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experimental setup for continuous flow synthesis of 3-bromo-2-methylpropionic acid
Abstract: This document provides a comprehensive guide to the continuous flow synthesis of 3-bromo-2-methylpropionic acid, a valuable building block in pharmaceutical and fine chemical synthesis. By leveraging the principles of flow chemistry, this protocol offers a safer, more efficient, and scalable alternative to traditional batch production methods. The hydrobromination of methacrylic acid with hydrogen bromide gas is detailed, emphasizing the enhanced control over reaction parameters, improved heat and mass transfer, and minimized risk associated with handling hazardous reagents. This application note is intended for researchers, scientists, and drug development professionals seeking to implement advanced manufacturing technologies.
Introduction: The Case for Flow Synthesis
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Traditional batch synthesis often involves the handling of large quantities of corrosive and toxic reagents like hydrogen bromide (HBr), posing significant safety and scalability challenges.[1][2][3] Continuous flow chemistry presents a paradigm shift, offering inherent safety benefits by utilizing small reactor volumes, thus minimizing the inventory of hazardous materials at any given time.[4]
The advantages of performing the hydrobromination of methacrylic acid in a continuous flow setup are manifold:
-
Enhanced Safety: The small internal volume of microreactors or coiled tube reactors drastically reduces the potential hazard associated with handling gaseous HBr.[2][3][5] Any exotherm can be rapidly dissipated due to the high surface-area-to-volume ratio, preventing thermal runaways.[3][6]
-
Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to improved yield and selectivity.[4]
-
Improved Mass and Heat Transfer: The efficient mixing in flow reactors, particularly in gas-liquid systems, accelerates the reaction rate and can lead to higher conversions compared to batch processes.[3][6]
-
Scalability: Scaling up production in a flow system is achieved by either extending the operation time ("scaling out") or by running multiple reactors in parallel, which is often more straightforward and safer than scaling up batch reactors.
This application note will detail the experimental setup, a step-by-step protocol, and the underlying scientific principles for the continuous flow synthesis of this compound.
Reaction Mechanism and Rationale
The synthesis proceeds via the anti-Markovnikov addition of hydrogen bromide to the carbon-carbon double bond of methacrylic acid. This regioselectivity is dictated by the electron-withdrawing effect of the carboxylic acid group, which destabilizes the formation of a carbocation at the α-position. The reaction is typically performed in a suitable solvent that can dissolve methacrylic acid and is inert to HBr.
Reaction Scheme:
CH₂=C(CH₃)COOH + HBr → BrCH₂CH(CH₃)COOH
Methacrylic Acid + Hydrogen Bromide → this compound
Experimental Setup
The continuous flow system is designed to safely handle a gas-liquid reaction. The core of the setup is a gas-liquid microreactor or a tube-in-tube reactor that facilitates efficient contact between the gaseous HBr and the liquid methacrylic acid solution.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methacrylic Acid | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrogen Bromide (HBr) | Anhydrous, ≥99.8% | Airgas |
| Nitrogen (N₂) | High Purity | Local Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- |
Equipment
-
Pumps: Two high-pressure syringe pumps or HPLC pumps for delivering the liquid reagent solution.
-
Mass Flow Controller (MFC): To precisely control the flow rate of HBr gas.
-
Gas-Liquid Reactor: A tube-in-tube reactor with a gas-permeable inner tube (e.g., Teflon AF-2400) or a micro-packed bed reactor.[7][8][9] Perfluoroalkoxy (PFA) or polytetrafluoroethylene (PTFE) tubing is recommended for its chemical resistance to HBr.[10][11]
-
Back Pressure Regulator (BPR): To maintain a constant pressure within the reactor, which can enhance the solubility of HBr in the reaction solvent.
-
Temperature Control System: A circulator bath or a heating/cooling module to maintain the desired reaction temperature.
-
In-line Analytical Probe (Optional): An FTIR or Raman probe fitted into a flow cell for real-time reaction monitoring.[1][2][12]
-
Collection Vessel: A cooled flask to collect the product stream.
-
Scrubber: A vessel containing a saturated sodium bicarbonate solution to neutralize any unreacted HBr gas exiting the system.
System Diagram
Caption: Schematic of the continuous flow setup for the synthesis of this compound.
Experimental Protocol
Safety First: This procedure involves the use of anhydrous hydrogen bromide, which is a toxic and highly corrosive gas.[12] All operations must be conducted in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[7][12][13] A compatible gas leak detector for HBr is highly recommended.
Reagent Preparation
-
Methacrylic Acid Solution: Prepare a 1.0 M solution of methacrylic acid in anhydrous dichloromethane (DCM). For example, dissolve 8.61 g (0.1 mol) of methacrylic acid in DCM to a final volume of 100 mL.
-
Hydrogen Bromide: Ensure the HBr gas cylinder is properly secured and fitted with a suitable regulator.
System Assembly and Leak Check
-
Assemble the continuous flow system as depicted in the diagram above. Ensure all fittings are secure. PFA or PTFE tubing and connectors are recommended due to their high chemical resistance.[10]
-
Pressurize the system with nitrogen gas to the intended operating pressure (e.g., 5 bar) and check for any leaks using a soap solution or a pressure drop test.
-
Once the system is confirmed to be leak-free, release the nitrogen pressure.
Reaction Execution
-
System Priming: Prime the liquid line by pumping the methacrylic acid solution through the reactor to the collection vessel for a few minutes to ensure the system is filled and free of air bubbles.
-
Set Parameters:
-
Set the temperature of the reactor to the desired value (e.g., 25 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 5 bar).
-
-
Initiate Flow:
-
Start the flow of the methacrylic acid solution at the desired flow rate (e.g., 0.5 mL/min).
-
Simultaneously, start the flow of HBr gas through the mass flow controller at a rate corresponding to the desired stoichiometry (e.g., 1.2 equivalents).
-
-
Reaction Monitoring: If an in-line analytical probe is used, monitor the reaction progress by observing the disappearance of the C=C stretch of methacrylic acid and the appearance of characteristic peaks for the product.[12]
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product. The product stream will be a solution of this compound in DCM.
-
Shutdown:
-
Stop the flow of HBr gas.
-
Continue to flow the methacrylic acid solution for a short period to purge any remaining HBr from the reactor.
-
Stop the liquid pump.
-
Flush the entire system with the solvent (DCM) and then with nitrogen gas.
-
Work-up and Purification
-
The collected product solution is washed with a saturated solution of sodium bicarbonate to quench any unreacted HBr.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent (DCM) is removed under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
Process Parameters and Optimization
The following table summarizes the key process parameters and suggested starting points for optimization.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 50 °C | The reaction is exothermic; lower temperatures can improve selectivity, while higher temperatures increase the reaction rate. |
| Pressure | 3 - 10 bar | Higher pressure increases the solubility of HBr in the solvent, potentially increasing the reaction rate. |
| Residence Time | 2 - 20 minutes | Determined by the reactor volume and total flow rate. Should be optimized to achieve maximum conversion. |
| Stoichiometry (HBr:MAA) | 1.1:1 to 1.5:1 | A slight excess of HBr is recommended to drive the reaction to completion. |
| Concentration | 0.5 - 2.0 M | Higher concentrations increase throughput but may require more efficient heat removal. |
Conclusion
The continuous flow synthesis of this compound offers a robust, safe, and efficient method for the production of this important chemical intermediate. By leveraging the inherent advantages of flow chemistry, this protocol provides precise control over reaction conditions, leading to high yields and purity. The modular nature of the described setup allows for straightforward optimization and scaling, making it an attractive platform for both academic research and industrial manufacturing.
References
- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19.
- Ley, S. V., et al. (2015). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development, 19(11), 1429-1440.
- Airgas. (2021).
- Rueping, M., et al. (2016). Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems. Reaction Chemistry & Engineering, 1(2), 129-133.
- Polyzos, A., et al. (2011). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-in-Tube Gas Permeable Membrane Reactor.
- Matheson Tri-Gas. (2013).
- Syrris. (n.d.). Continuous Flow Reactors.
- Gemoets, H. P. L., et al. (2016). The continuous-flow synthesis of fine chemicals: a powerful tool for the modern organic chemist. Chemical Society Reviews, 45(4), 83-93.
- METTLER TOLEDO. (n.d.). Benefits of Continuous Flow Chemistry.
- Sciencemadness.org. (2019, February 16).
- Cole-Parmer. (n.d.).
- Gutmann, B., et al. (2015). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. The Journal of Organic Chemistry, 80(5), 2250-2255.
- Baxendale, I. R., et al. (2010). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
- Eng-Tips Forums. (2015, May 14).
- Hessel, V., et al. (2004). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. Journal of Fluorine Chemistry, 125(11), 1577-1592.
- Verbelen, B., et al. (2019).
- Kappe, C. O., et al. (2014).
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. chimienouvelle.be [chimienouvelle.be]
- 4. eng-tips.com [eng-tips.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. syrris.com [syrris.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Bromo-2-methylpropanoic Acid as a Versatile Precursor for Heterocyclic Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals Field: Organic Synthesis, Medicinal Chemistry
Abstract
Heterocyclic scaffolds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs containing these structural motifs. The strategic design and synthesis of novel heterocycles are therefore of paramount importance. 3-Bromo-2-methylpropanoic acid is a valuable chiral building block, possessing two key reactive centers—a carboxylic acid and a primary alkyl bromide—that can be exploited for the construction of various heterocyclic systems. Its stereogenic center at the C2 position offers an entry into enantiomerically enriched target molecules. This guide provides an in-depth exploration of the reactivity of 3-bromo-2-methylpropanoic acid and presents detailed protocols for its application in the synthesis of β-lactams and other proposed heterocyclic structures, emphasizing the mechanistic rationale behind the synthetic strategies.
Introduction: The Strategic Value of 3-Bromo-2-methylpropanoic Acid
The prevalence of heterocyclic compounds in biologically active agents is a testament to their ability to engage with biological targets like enzymes and receptors through diverse, three-dimensional interactions.[1] The development of efficient synthetic methodologies to access novel, functionalized heterocycles is a critical driver of innovation in medicinal chemistry.[2]
3-Bromo-2-methylpropanoic acid emerges as a compelling starting material due to its bifunctional nature. The presence of both an electrophilic center (the carbon bearing the bromine) and a nucleophilic/acylating center (the carboxylic acid) within the same molecule allows for elegant intramolecular cyclization strategies. This approach is highly efficient for constructing strained ring systems or for introducing complexity in a controlled manner.
Key Structural Features and Reactivity
The molecule's utility is rooted in two primary reaction types:
-
Nucleophilic Substitution: The primary bromide is an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (N, O, S-based) in SN2 reactions.
-
Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, or acyl halides, providing a handle for introducing other functionalities or for participating directly in cyclization reactions.
// Nodes start [label="3-Bromo-2-methylpropanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Amide Intermediate\n(R-NH-CO-CH(CH3)-CH2Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; ester [label="Ester Intermediate\n(R-O-CO-CH(CH3)-CH2Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; nuc_sub [label="Substitution Product\n(Nu-CH2-CH(CH3)-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; beta_lactam [label="β-Lactam", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_lactone [label="β-Lactone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> amide [label="1. Activation (EDC, etc.)\n2. Amine (R-NH2)"]; start -> ester [label="Esterification (e.g., H+, ROH)"]; start -> nuc_sub [label="External Nucleophile (Nu-)"]; amide -> beta_lactam [label="Intramolecular Cyclization\n(Base, e.g., NaH)", color="#EA4335", fontcolor="#EA4335"]; start -> beta_lactone [label="Intramolecular Cyclization\n(Base)", color="#EA4335", fontcolor="#EA4335"]; } /dot
Caption: General Reactivity Pathways of 3-Bromo-2-methylpropanoic Acid.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is crucial for experimental success.
Table 1: Physicochemical Data for 3-Bromo-2-methylpropanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇BrO₂ | PubChem[3] |
| Molecular Weight | 167.00 g/mol | PubChem[3] |
| CAS Number | 56970-78-6 | PubChem[3] |
| Appearance | Solid or liquid | Supplier Data |
| Boiling Point | Decomposes | Estimated |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
Safety & Handling: 3-Bromo-2-methylpropanoic acid is corrosive and can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
Core Application: Synthesis of Azetidin-2-ones (β-Lactams)
The β-lactam ring is a cornerstone of antibiotic chemistry. The synthesis of this four-membered heterocycle from 3-bromo-2-methylpropanoic acid is a prime example of an intramolecular cyclization strategy. The general approach involves first forming an amide bond with a desired amine, followed by a base-mediated ring closure.
Mechanistic Rationale
The key step is an intramolecular SN2 reaction. After forming the amide, a sufficiently strong, non-nucleophilic base deprotonates the amide nitrogen, generating an amide anion. This potent nucleophile then attacks the adjacent carbon bearing the bromide, displacing it and forming the strained four-membered ring. The choice of base is critical; it must be strong enough to deprotonate the amide but should not promote competing elimination reactions (E2) or act as a competing nucleophile.
// Nodes step1 [label="Step 1: Amide Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Workup & Isolation", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Intramolecular Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Final Workup & Purification", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Purified β-Lactam", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges step1 -> step2 [label="1. Aqueous Wash\n2. Extraction"]; step2 -> step3 [label="Isolated Amide Intermediate"]; step3 -> step4 [label="1. Quench Reaction\n2. Extraction"]; step4 -> product [label="Column Chromatography"]; } /dot
Caption: Experimental Workflow for β-Lactam Synthesis.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-azetidin-2-one
This protocol details the synthesis of a representative β-lactam.
Materials:
-
3-Bromo-2-methylpropanoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Part A: Amide Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylpropanoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add benzylamine (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, N-benzyl-3-bromo-2-methylpropanamide. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Part B: Intramolecular Cyclization
-
To a separate flame-dried flask under an inert atmosphere, add sodium hydride (1.5 eq).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the washed NaH to form a suspension. Cool to 0 °C.
-
Dissolve the crude amide from Part A in a minimal amount of anhydrous THF.
-
Add the amide solution dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.
Causality and Optimization:
-
Why EDC/HOBt? This combination is a standard peptide coupling system that efficiently activates the carboxylic acid for amidation while minimizing side reactions and racemization.
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the cyclization forward. Using a weaker base (e.g., K₂CO₃) may result in a slow or incomplete reaction.
-
Solvent Choice: Anhydrous, aprotic solvents (DCM, THF) are essential to prevent quenching the coupling reagents and the base.
Exploratory Pathways: Synthesis of Other Heterocycles
The versatility of 3-bromo-2-methylpropanoic acid extends to the synthesis of other heterocyclic systems. The following protocols are proposed based on established chemical principles.
Proposed Synthesis of Oxetan-2-ones (β-Lactones)
β-Lactones are valuable intermediates and possess biological activity. Their synthesis can be achieved via an intramolecular Williamson ether synthesis-type reaction.
Mechanistic Rationale: Treatment of 3-bromo-2-methylpropanoic acid with a base can deprotonate the carboxylic acid, forming a carboxylate anion. This oxygen-based nucleophile can then attack the electrophilic carbon bearing the bromine, leading to the formation of a four-membered oxetan-2-one ring. This reaction is often lower-yielding than β-lactam formation due to the lower nucleophilicity of the carboxylate compared to an amide anion and potential for competing polymerization.
// Nodes start [label="3-Bromo-2-methylpropanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="Carboxylate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="3-Methyloxetan-2-one\n(β-Lactone)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> carboxylate [label="Weak Base (e.g., Ag2O, NaHCO3)"]; carboxylate -> product [label="Intramolecular SN2 Cyclization", color="#EA4335", fontcolor="#EA4335"]; } /dot
Caption: Proposed Pathway for β-Lactone Synthesis.
Proposed Protocol:
-
Dissolve 3-bromo-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent like acetonitrile.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or silver(I) oxide (Ag₂O, 1.1 eq). Silver salts can sometimes facilitate halide displacement.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the resulting β-lactone by distillation or chromatography.
Troubleshooting and Data Interpretation
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield in amide formation | Incomplete activation of carboxylic acid; wet solvent/reagents. | Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly increase the amount of coupling agents. |
| No cyclization to β-lactam | Base is too weak; amide is not deprotonated. | Switch to a stronger base like NaH or KHMDS. Ensure the reaction is strictly anhydrous. |
| Formation of elimination byproducts | Base is too hindered or reaction temperature is too high. | Use a less-hindered base (e.g., NaH vs. LDA). Maintain low reaction temperatures during base addition and cyclization. |
| Difficulty in purification | Close polarity of starting material and product. | Utilize a different solvent system for column chromatography; consider derivatization for easier separation if necessary. |
Conclusion and Future Outlook
3-Bromo-2-methylpropanoic acid is a potent and versatile building block for constructing valuable heterocyclic scaffolds, most notably β-lactams. The protocols and principles outlined in this guide demonstrate its utility through intramolecular cyclization pathways. The true potential of this reagent lies in its application to more complex targets and the exploration of novel cyclization reactions with diverse nucleophiles (e.g., thiols, hydrazines[4]) to access a wider range of five- and six-membered heterocycles. Future work should focus on expanding the scope of its reactivity and applying these methods in the synthesis of biologically active molecules for drug discovery programs.[5]
References
- Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
-
PubChem. * (R)-3-Bromo-2-methylpropanoic acid*. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Al-Nahrain Journal of Science. [Link]
-
PubChem. 3-Bromo-2-methylpropionic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid; methyl 2-bromo-3-phenylpropanoate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bencko, V., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Ielo, L., et al. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]
-
ResearchGate. Modern Advances in Heterocyclic Chemistry in Drug Discovery. [Link]
-
A. A. Shaikh, et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis. [Link]
Sources
Application Note: Gas Chromatography of 3-Bromo-2-methylpropionic Acid via Derivatization
Abstract: This document provides a comprehensive technical guide for the derivatization of 3-Bromo-2-methylpropionic acid, a key intermediate in pharmaceutical and chemical synthesis, for analysis by Gas Chromatography (GC). Direct GC analysis of this compound is challenging due to its high polarity and low volatility, which result from the carboxylic acid functional group.[1][2] Such characteristics often lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1][3] To overcome these limitations, chemical derivatization is an essential sample preparation step. This guide details two robust and field-proven derivatization methodologies: Esterification using Boron Trifluoride-Methanol and Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Each section provides the underlying chemical principles, detailed step-by-step protocols, and the rationale behind experimental choices to ensure reliable and reproducible quantitative analysis.
The Imperative for Derivatization
The analysis of polar compounds like this compound by GC is fundamentally hindered by the presence of the active hydrogen in the carboxyl group (-COOH). This functional group promotes intermolecular hydrogen bonding, which significantly decreases the compound's volatility and can cause undesirable interactions with the GC system, such as adsorption to the column's stationary phase.[2][4] Derivatization addresses this by chemically modifying the carboxyl group to create a less polar, more volatile, and more thermally stable derivative, making it amenable to GC analysis.[2][5] The primary strategies to achieve this for carboxylic acids are alkylation (specifically esterification) and silylation.[2][6][7]
Strategy I: Esterification via BF₃-Methanol
Esterification is a classic and highly reliable derivatization technique that converts the carboxylic acid into its corresponding ester.[2] For routine analysis, methylation is preferred due to the high volatility of the resulting methyl ester. Boron trifluoride-methanol (BF₃-Methanol) is a widely used reagent for this purpose, serving as an efficient Lewis acid catalyst to facilitate the reaction.[8][9] This method is known for being relatively fast and producing clean reactions with volatile by-products that do not interfere with the analysis.[8][9][10]
The reaction proceeds via protonation of the carbonyl oxygen by the BF₃ catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from methanol and the subsequent elimination of a water molecule to form the methyl ester.[8] To drive the reaction to completion, it is crucial to use anhydrous methanol and minimize water in the sample.[9]
Experimental Workflow: Esterification
Caption: Workflow for esterification using BF₃-Methanol.
Protocol 1: Methyl Ester Synthesis with BF₃-Methanol
-
Materials:
-
5 mL screw-cap reaction vials with PTFE-lined septa
-
This compound sample
-
Boron trifluoride-methanol solution (10-14% w/w)[10]
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (optional, for drying)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into a reaction vial.[8][9] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as water can prevent the reaction from reaching completion.[9]
-
Derivatization: Add 2 mL of the BF₃-Methanol solution to the dried sample.[8][10] Tightly cap the vial and vortex for 10-15 seconds.
-
Reaction: Place the vial in a heating block or water bath set to 60°C for 10 minutes.[8][10] This moderate heating accelerates the reaction to completion.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[8][10] The salt solution helps to break any emulsions and facilitates a clean phase separation.[8]
-
Sample Collection: Vortex the vial vigorously for 30 seconds to extract the newly formed, nonpolar methyl 3-bromo-2-methylpropionate into the upper hexane layer.[8] Allow the layers to separate completely.
-
Final Step: Carefully transfer the upper hexane layer to a clean GC vial for analysis. If needed, pass the hexane layer through a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Safety Precautions: Boron trifluoride-methanol is corrosive, toxic, and flammable. All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Strategy II: Silylation via BSTFA
Silylation is a rapid and highly effective derivatization method that involves replacing the active proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[11][12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most powerful and versatile silylating reagents available.[7] It reacts quickly and quantitatively with carboxylic acids to form TMS esters.[7] A significant advantage of BSTFA is that the reagent itself and its by-products are highly volatile, which minimizes potential interference during chromatographic analysis.
The reaction is driven by the favorable formation of stable silicon-oxygen bonds. For sterically hindered or less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added at a low concentration (e.g., 1%) to enhance the reactivity of the reagent.
Experimental Workflow: Silylation
Caption: Workflow for silylation using BSTFA.
Protocol 2: TMS Ester Synthesis with BSTFA
-
Materials:
-
2 mL screw-cap GC vials with PTFE-lined septa
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Heating block
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the sample into a GC vial. It is critical that the sample is completely dry, as silylating reagents are extremely sensitive to moisture and will be consumed by any water present.[13] If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (Pyridine is a common choice as it can act as an acid scavenger) and 100 µL of BSTFA (+1% TMCS).[7] A molar excess of at least 2:1 of silylating reagent to active hydrogen is recommended.
-
Derivatization: Tightly cap the vial and vortex briefly. Place the vial in a heating block at 70°C for 20-30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. The reaction mixture can typically be injected directly into the GC-MS system without any further workup.[4]
-
Data Summary and Analytical Parameters
Table 1: Comparison of Derivatization Strategies
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Derivative Formed | Methyl 3-bromo-2-methylpropionate | 3-bromo-2-methylpropanoic acid, TMS ester |
| Reaction Time | ~10 minutes | ~20-30 minutes |
| Reaction Temperature | 60°C | 70°C |
| Workup Required | Yes (Liquid-liquid extraction) | No (Direct injection is common) |
| Derivative Stability | Excellent; can be stored for extended periods.[4] | Susceptible to hydrolysis; should be analyzed promptly.[4] |
| Key Advantage | Produces highly stable derivatives. | Fast, simple, high-yield reaction with volatile by-products.[7] |
| Key Consideration | Reagent is toxic and corrosive; requires extraction.[8] | Reagent is highly moisture-sensitive.[13] |
Table 2: Typical GC-MS Starting Parameters
| Parameter | Recommended Setting |
| GC Column | Nonpolar, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl)-methylpolysiloxane |
| Injector | Split/Splitless, 250°C |
| Carrier Gas | Helium, constant flow ~1.0-1.2 mL/min |
| Oven Program | Initial 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Note: The oven program should be optimized based on the specific derivative and chromatographic system.
Advanced Topic: Chiral Analysis
This compound possesses a chiral center at the C2 position and therefore exists as a pair of enantiomers.[14] The derivatization methods described above (esterification and silylation with achiral reagents) do not resolve these enantiomers on a standard, non-chiral GC column.[15] To perform enantiomeric separation, one of two approaches must be taken:
-
Chiral GC Column: Perform derivatization as described (e.g., methylation with BF₃-Methanol) and then separate the resulting enantiomeric methyl esters on a specialized chiral stationary phase column.[15][16]
-
Chiral Derivatizing Agent (CDA): React the racemic acid with a chiral derivatizing agent. This creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[15][17]
The choice of method depends on the availability of columns and the specific analytical goals.
Conclusion
Derivatization is a mandatory step for the reliable GC analysis of this compound. Both esterification with BF₃-Methanol and silylation with BSTFA are excellent, well-documented methods to produce volatile and thermally stable derivatives suitable for GC-MS. Esterification provides exceptionally stable derivatives but requires a post-reaction extraction. Silylation offers a faster, single-vial workflow but requires stringent anhydrous conditions and prompt analysis due to the moisture sensitivity of the TMS esters. The selection of the optimal method will depend on the specific laboratory workflow, sample throughput requirements, and matrix complexity.
References
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. weber.hu [weber.hu]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
- 12. tcichemicals.com [tcichemicals.com]
- 13. scispace.com [scispace.com]
- 14. GSRS [precision.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Involving 3-Bromo-2-Methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-2-Methylpropanoic Acid in Biocatalysis
3-Bromo-2-methylpropanoic acid is a versatile chiral building block of significant interest in the pharmaceutical and specialty chemical industries.[1][2][3] Its strategic importance lies in the presence of two key functional groups: a reactive bromine atom and a carboxylic acid at a chiral center. These features allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex, enantiomerically pure molecules.[1]
Enzymatic reactions offer a powerful and green alternative to traditional chemical methods for the transformation of 3-bromo-2-methylpropanoic acid. Biocatalysis provides high selectivity (chemo-, regio-, and enantio-), operates under mild reaction conditions, and reduces the generation of hazardous waste. This guide provides detailed application notes and protocols for two primary enzymatic transformations of 3-bromo-2-methylpropanoic acid: stereoselective dehalogenation and kinetic resolution.
Part 1: Stereoselective Dehalogenation for the Synthesis of Chiral 3-Hydroxy-2-Methylpropanoic Acid
The enzymatic removal of the bromine atom from 3-bromo-2-methylpropanoic acid, followed by the introduction of a hydroxyl group, yields the valuable chiral intermediate 3-hydroxy-2-methylpropanoic acid. This transformation is catalyzed by a class of enzymes known as dehalogenases .
Scientific Foundation: The Role of 2-Haloacid Dehalogenases
2-Haloacid dehalogenases are enzymes that catalyze the hydrolytic cleavage of the carbon-halogen bond in 2-haloalkanoic acids, producing the corresponding 2-hydroxyalkanoic acids.[4][5][6] These enzymes are particularly promising for industrial applications due to their potential for environmental remediation and the synthesis of optically pure chiral compounds.[4][5][6]
Based on their substrate stereospecificity, 2-haloacid dehalogenases are classified into three main types:
-
L-2-haloacid dehalogenases (L-DEX): Act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids.
-
D-2-haloacid dehalogenases (D-DEX): Act on D-2-haloalkanoic acids to yield L-2-hydroxyalkanoic acids.[7]
-
D,L-2-haloacid dehalogenases (D,L-DEX): Can act on both D- and L-enantiomers.[7]
For the stereospecific conversion of a racemic mixture of 3-bromo-2-methylpropanoic acid, a stereoselective dehalogenase is essential. For instance, a D-specific dehalogenase would selectively convert (R)-3-bromo-2-methylpropanoic acid to (S)-3-hydroxy-2-methylpropanoic acid, leaving the (S)-3-bromo-2-methylpropanoic acid unreacted. This process allows for the separation of the enantiomers, yielding a valuable chiral product.
Dehalogenases from various microbial sources, such as Pseudomonas sp. and Rhizobium sp., have been shown to act on short-chain brominated acids.[8][9] These enzymes typically operate via a hydrolytic mechanism, where a water molecule is used to displace the halide ion.[7]
Application Note: Key Considerations for Stereoselective Dehalogenation
-
Enzyme Selection: The choice of dehalogenase is critical for achieving the desired stereoselectivity. D-specific 2-haloacid dehalogenases are particularly useful for producing L-hydroxy acids, which are often the desired enantiomer in pharmaceutical synthesis.
-
Reaction pH: Most dehalogenases exhibit optimal activity in the alkaline pH range, typically between 8.0 and 10.0.[5] Maintaining a stable pH is crucial, as the reaction produces hydrobromic acid, which can lower the pH and inhibit the enzyme. A buffered reaction system is therefore essential.
-
Temperature: Dehalogenases are typically mesophilic enzymes, with optimal temperatures ranging from 30°C to 60°C.[5] It is important to operate within the enzyme's stable temperature range to avoid denaturation and loss of activity.
-
Substrate and Enzyme Concentration: The concentrations of both the substrate and the enzyme will influence the reaction rate. It is advisable to perform initial kinetic studies to determine the optimal concentrations for efficient conversion.
-
Reaction Monitoring: The progress of the dehalogenation reaction can be monitored by measuring the release of bromide ions using methods such as ion chromatography or colorimetric assays. The consumption of the substrate and the formation of the product can be tracked using HPLC with a chiral column to assess both conversion and enantiomeric excess.
Experimental Protocol: Stereoselective Dehalogenation of (R,S)-3-Bromo-2-Methylpropanoic Acid
This protocol describes a general method for the stereoselective dehalogenation of racemic 3-bromo-2-methylpropanoic acid using a crude cell lysate containing an overexpressed D-2-haloacid dehalogenase.
Materials:
-
Racemic 3-bromo-2-methylpropanoic acid
-
Recombinant E. coli cells overexpressing a D-2-haloacid dehalogenase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Lysis buffer (e.g., BugBuster®)
-
Centrifuge and appropriate tubes
-
Incubator shaker
-
HPLC with a chiral column (e.g., Chiralcel® OD-H)
-
Ion chromatograph or bromide ion selective electrode
-
pH meter
Protocol:
-
Enzyme Preparation (Crude Cell Lysate):
-
Culture the recombinant E. coli cells expressing the dehalogenase according to standard protocols.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in Tris-HCl buffer (pH 9.0).
-
Lyse the cells using a suitable lysis reagent or sonication.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the crude enzyme extract.
-
Determine the total protein concentration of the crude extract (e.g., using a Bradford assay).
-
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, prepare the reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Racemic 3-bromo-2-methylpropanoic acid (e.g., 10 mM)
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).
-
Initiate the reaction by adding a specific amount of the crude enzyme extract (e.g., 1 mg/mL total protein).
-
Incubate the reaction mixture with shaking.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw aliquots from the reaction mixture.
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 0.1 M HCl).
-
Analyze the samples for:
-
Bromide ion concentration: Use ion chromatography or a bromide ion selective electrode to measure the release of Br-.
-
Substrate and product concentration and enantiomeric excess (ee): Use chiral HPLC to separate and quantify the enantiomers of 3-bromo-2-methylpropanoic acid and 3-hydroxy-2-methylpropanoic acid.
-
-
-
Data Analysis:
-
Calculate the conversion percentage based on the disappearance of the starting material or the formation of the product.
-
Determine the enantiomeric excess of the remaining substrate and the product.
-
Diagram: Workflow for Stereoselective Dehalogenation
Caption: Workflow for the enzymatic stereoselective dehalogenation of 3-bromo-2-methylpropanoic acid.
Part 2: Kinetic Resolution of Racemic 3-Bromo-2-Methylpropanoic Acid Esters
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of a substrate. For 3-bromo-2-methylpropanoic acid, this is typically achieved through the enantioselective hydrolysis of its racemic ester derivative using a lipase.
Scientific Foundation: Lipase-Catalyzed Enantioselective Hydrolysis
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds.[10] In organic synthesis, they are highly valued for their ability to catalyze the enantioselective hydrolysis or esterification of a broad range of substrates in both aqueous and non-aqueous media.[10]
For the kinetic resolution of racemic 3-bromo-2-methylpropanoic acid methyl ester, a lipase will preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted. This results in a mixture of the (R)-acid and the (S)-ester, which can then be separated based on their different chemical properties (e.g., by extraction).
Candida antarctica lipase B (CALB) is one of the most widely used lipases in biocatalysis due to its high stability, broad substrate specificity, and excellent enantioselectivity.[10][11][12] It is commercially available in an immobilized form (e.g., Novozym® 435), which enhances its stability and allows for easy recovery and reuse.[11][12]
Application Note: Key Considerations for Lipase-Catalyzed Kinetic Resolution
-
Substrate Form: Lipases act on ester derivatives. Therefore, the racemic 3-bromo-2-methylpropanoic acid must first be converted to an ester (e.g., methyl or ethyl ester) prior to the kinetic resolution.
-
Enzyme Choice and Immobilization: While many lipases are available, CALB is a good starting point for this reaction due to its proven track record in resolving chiral carboxylic acid esters.[10][11][12] Using an immobilized form of the enzyme is highly recommended to simplify downstream processing and enable catalyst recycling.
-
Reaction Medium: The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. A two-phase system (e.g., an organic solvent and an aqueous buffer) is often used for the hydrolysis of water-insoluble esters. The organic phase dissolves the substrate and product ester, while the aqueous phase contains the buffer and the enzyme, and is where the product acid will accumulate.
-
pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the reaction medium. This can inactivate the lipase. Therefore, it is crucial to maintain a constant pH using a buffer system or by the controlled addition of a base (e.g., using a pH-stat).
-
Monitoring the Reaction: The progress of the kinetic resolution should be monitored to stop the reaction at or near 50% conversion. This is the point where the enantiomeric excess of both the remaining substrate and the product is maximized. Chiral HPLC is the preferred method for monitoring the concentrations of all four species (R-ester, S-ester, R-acid, S-acid).
Experimental Protocol: Kinetic Resolution of (R,S)-3-Bromo-2-Methylpropanoic Acid Methyl Ester
This protocol outlines a method for the kinetic resolution of racemic 3-bromo-2-methylpropanoic acid methyl ester using immobilized Candida antarctica lipase B (CALB).
Materials:
-
Racemic 3-bromo-2-methylpropanoic acid methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Sodium hydroxide solution (e.g., 0.1 M) for pH control (if using a pH-stat)
-
Temperature-controlled reaction vessel with stirring
-
pH meter or pH-stat
-
HPLC with a chiral column
Protocol:
-
Reaction Setup:
-
In a jacketed glass reactor, combine the phosphate buffer and the organic solvent (e.g., in a 1:1 v/v ratio).
-
Add the racemic 3-bromo-2-methylpropanoic acid methyl ester to the organic phase to a desired concentration (e.g., 50 mM).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) with vigorous stirring to ensure good mixing of the two phases.
-
Add the immobilized CALB to the reaction mixture (e.g., 10 mg/mL).
-
-
Enzymatic Reaction and pH Control:
-
Start the reaction and monitor the pH of the aqueous phase.
-
Maintain the pH at 7.0 by the controlled addition of the NaOH solution using a pH-stat, or rely on the buffering capacity of the phosphate buffer for smaller-scale reactions.
-
-
Reaction Monitoring:
-
At regular intervals, take samples from the organic phase.
-
Analyze the samples by chiral HPLC to determine the concentrations of the (R)- and (S)-esters and the (R)- and (S)-acids (the acids may partition into the organic phase to some extent or can be extracted from the aqueous phase after acidification).
-
-
Reaction Termination and Product Isolation:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous phases.
-
Isolation of the unreacted ester: Wash the organic phase with a mild base (e.g., saturated NaHCO₃ solution) to remove the product acid. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched ester.
-
Isolation of the product acid: Acidify the aqueous phase (and the basic washes) to pH 2 with dilute HCl. Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts, filter, and evaporate the solvent to obtain the enantiomerically enriched acid.
-
-
Analysis of Products:
-
Determine the enantiomeric excess of the isolated ester and acid by chiral HPLC.
-
Confirm the identity and purity of the products using standard analytical techniques (e.g., NMR, MS).
-
Diagram: Kinetic Resolution Pathway
Sources
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- 3. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 5. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of 3-Bromo-2-methylpropionic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
In the landscape of pharmaceutical development, the strategic selection of intermediates is a cornerstone of efficient and robust active pharmaceutical ingredient (API) synthesis. 3-Bromo-2-methylpropionic acid (CAS: 56970-78-6) has emerged as a pivotal building block, valued for its defined stereochemistry and versatile reactivity.[1][2] This guide provides an in-depth exploration of its application, focusing on its critical role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril. We will dissect the causality behind its synthetic utility, provide detailed, field-proven protocols, and address the necessary safety and handling considerations for its laboratory and industrial use.
Introduction: A Versatile Halogenated Carboxylic Acid
This compound is a halogenated carboxylic acid characterized by a reactive bromine atom and a carboxylic acid functional group.[3] This dual functionality makes it an exceptionally useful precursor for a range of chemical transformations, including nucleophilic substitutions and acylations, which are fundamental to building the complex molecular architectures of modern pharmaceuticals.[3][4] Its primary application lies in introducing specific chiral moieties essential for the biological activity of the final drug product.
Physicochemical Properties
A comprehensive understanding of the intermediate's properties is critical for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 56970-78-6 | [2][5] |
| Molecular Formula | C₄H₇BrO₂ | [2][5] |
| Molecular Weight | 167.00 g/mol | [5] |
| Appearance | White solid | [Various Suppliers][3] |
| Boiling Point | 230.5°C at 760 mmHg | [4] |
| Melting Point | 173°C (decomposes) | [4] |
| Solubility | Slightly soluble in Chloroform, Methanol | [4] |
Core Application: Synthesis of the ACE Inhibitor Captopril
The most prominent role of this compound is as a key precursor in the synthesis of Captopril.[4][6] Captopril, chemically known as 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline, was the first orally active ACE inhibitor and remains a vital medication for hypertension and heart failure.[7] The intermediate provides the core 3-mercapto-2-methylpropanoyl backbone, which is essential for the drug's mechanism of action—inhibiting the angiotensin-converting enzyme.
The Synthetic Pathway: A Disconnection Approach
The synthesis of Captopril from this compound is a classic example of convergent synthesis, where two key fragments are prepared and then coupled. The primary transformation involves the acylation of the amino acid L-proline with a derivative of this compound.
Caption: Synthetic workflow for Captopril utilizing this compound.
Experimental Protocols
The following protocols are presented for research and development purposes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-(3-bromo-2-methylpropanoyl)-L-proline tert-butyl ester
This protocol details the crucial coupling step between racemic this compound and a protected form of L-proline. The use of a protecting group (tert-butyl ester) on L-proline is a key strategic choice to prevent self-condensation and other side reactions of the carboxylic acid moiety.
Materials:
-
Racemic this compound
-
Dicyclohexylcarbodiimide (DCC)
-
L-proline tert-butyl ester
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether
-
1N HCl, 1N NaOH, Water
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in methylene chloride (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen). Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Slowly add a solution of racemic this compound (1.0 eq) in methylene chloride to the DCC solution over 30 minutes, maintaining the low temperature. The low temperature is critical to minimize side reactions and ensure the formation of the reactive O-acylisourea intermediate.
-
Addition of Proline Ester: To the reaction mixture, add a solution of L-proline tert-butyl ester (1.0 eq) in methylene chloride dropwise over 30 minutes, ensuring the temperature remains between -5°C and 0°C.[8]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 18 hours).[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Filter the reaction mixture to remove the DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the ether solution successively with 1N HCl, water, 1N NaOH, and finally with water to remove any unreacted starting materials and acidic/basic impurities.[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product, a mixture of diastereomers.
-
| Parameter | Condition | Rationale |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Efficiently activates the carboxylic acid for amidation. |
| Solvent | Methylene Chloride (CH₂Cl₂) | Good solubility for reactants; relatively inert. |
| Temperature | -5°C to 0°C initially | Controls the reactivity of DCC, minimizing byproduct formation. |
| Reaction Time | ~18 hours | Ensures complete reaction between the activated acid and the amine. |
Protocol 2: Conversion to Captopril
The product from Protocol 1 is a diastereomeric mixture which then undergoes substitution and deprotection steps to yield the final API.
Procedure (Conceptual Steps):
-
Nucleophilic Substitution: The bromo-intermediate is reacted with a thiol source, such as potassium thioacetate, to replace the bromine atom with an acetylthio group. This is a standard Sₙ2 reaction.
-
Ester Deprotection: The tert-butyl ester protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the carboxylic acid of the proline ring.
-
Thiol Deprotection (Ammonolysis): The acetyl group on the sulfur is removed by treatment with ammonia in an alcoholic solvent.[9] This step yields the free thiol group, which is crucial for ACE inhibition.
-
Final Purification: The final Captopril product is then purified, typically through crystallization, to isolate the desired (S,S)-isomer from other stereoisomers and impurities.
Caption: Experimental workflow for the DCC-mediated coupling protocol.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
Hazard Identification: It is classified as corrosive and may be harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.
-
Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Use corrosive-resistant containers for storage.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound stands out as a critical intermediate in pharmaceutical synthesis, primarily demonstrated by its indispensable role in the manufacturing of Captopril. Its chemical structure is ideally suited for introducing the key pharmacophore required for ACE inhibition. The protocols outlined herein provide a foundational understanding of its application, emphasizing the strategic choices—such as protecting groups and coupling agents—that ensure a successful and efficient synthesis. Adherence to strict safety protocols is paramount when handling this corrosive and hazardous material. For researchers and drug development professionals, a thorough understanding of such key intermediates is vital for innovating and optimizing the synthetic routes to life-saving medications.
References
-
Scribd. Synthesis of Proline Derivatives.
-
ChemicalBook. Captopril synthesis.
-
LookChem. This compound.
-
PubChem. This compound.
-
SciSpace. Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach.
-
Google Patents. US4506082A - Process for preparing 1-(3-bromo-2-alkylpropanoyl)-l-proline derivatives.
-
Google Patents. RU2001909C1 - Method of captopril synthesis.
-
ResearchGate. Illustration of the synthesis of captopril analogs.
-
Google Patents. CN109608378A - A kind of preparation method of captopril isomers.
-
PubMed. Captopril (SQ 14225) (D-3-mercapto-2-methylpropranoyl-L-proline): a novel orally active inhibitor of angiotensin-converting enzyme and antihypertensive agent.
-
precisionFDA. This compound.
-
NIH. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-2-methylpropionic acid.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-2-(bromomethyl)propionic acid.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Benchchem. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid.
-
LookChem. This compound.
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Benchchem. A Comparative Analysis of Synthetic Routes to 3-Bromo-2,2-dimethylpropanoic Acid.
-
Benchchem. The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis.
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- 6. Captopril (SQ 14,225) (D-3-mercapto-2-methylpropranoyl-L-proline): a novel orally active inhibitor of angiotensin-converting enzyme and antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4506082A - Process for preparing 1-(3-bromo-2-alkylpropanoyl)-l-proline derivatives - Google Patents [patents.google.com]
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- 9. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-Bromo-2-methylpropionic Acid
An in-depth guide to the purification of crude 3-Bromo-2-methylpropionic acid by recrystallization, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purification. Recrystallization, while a fundamental technique, is often where subtle procedural variations can dramatically impact yield and purity.[1] This guide is structured to address the specific challenges encountered with this compound, a key intermediate in various syntheses, including as a known impurity in the production of Captopril.[2][3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the recrystallization of this compound.
Question 1: I've dissolved my crude product in a hot solvent, but upon cooling, no crystals are forming. What's wrong?
This is a classic case of either using too much solvent or the solution being supersaturated.[5]
Causality & Solution:
-
Excess Solvent: This is the most common reason for crystallization failure.[5] The concentration of your target compound is too low to reach the point of supersaturation upon cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[5] Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: Sometimes, a solution needs a nucleation point to initiate crystal growth.[5]
-
Solution A (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.[6]
-
Solution B (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Solution C (Drastic Cooling): While slow cooling is generally preferred, shock cooling in an ice-salt bath can sometimes induce nucleation if other methods fail.[8] Be aware this can sometimes lead to smaller, less pure crystals.
-
Question 2: My product is separating as an oil, not a solid. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-solvent eutectic). The compound comes out of solution as a liquid instead of a solid. This is more likely with impure compounds or when using mixed solvent systems.[5]
Causality & Solution:
-
High Impurity Level: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice.
Corrective Actions:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly lower the saturation point.[5]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow both to cool together.[7][8] This gives the molecules ample time to form an ordered crystal lattice.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point. Consider a lower-boiling solvent or a different solvent pair.
Question 3: My final yield is extremely low. Where did my product go?
Low recovery is a frustrating issue that can usually be traced to one of several experimental steps.
Causality & Solution:
-
Using Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.[5] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[9]
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, it will be lost.
-
Inadequate Cooling: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath) to maximize precipitation.[8]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the recrystallization of this compound.
Question 1: What is the ideal solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[9][10] For this compound, a moderately polar carboxylic acid, several options exist. The choice depends on the specific impurities present.
Solvent Selection Protocol:
-
Analyze the Solute: this compound has a polar carboxylic acid group and a less polar alkyl bromide portion. This suggests that moderately polar solvents are a good starting point.
-
Small-Scale Testing: Place ~50 mg of your crude material into several test tubes. Add 0.5 mL of a different potential solvent to each.
-
Observe at Room Temperature: A good solvent will not dissolve the compound at room temperature.[11]
-
Heat: Gently heat the test tubes that did not show solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Cool: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will show abundant crystal formation.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | May be a good choice, especially for removing non-polar impurities. The carboxylic acid group may grant sufficient solubility in hot water.[12] Can be used in a solvent pair with an alcohol. |
| Toluene | 111 | Low | Good for dissolving the compound when hot due to the alkyl portion, but its low polarity should decrease solubility significantly upon cooling. Often crystallizes well.[12] |
| Hexane/Heptane | ~69 / ~98 | Very Low | Likely a poor solvent on its own but an excellent choice as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[10] |
| Ethyl Acetate | 77 | Medium | Often a good starting point for compounds with mixed polarity.[12] |
| Ethanol/Water | Variable | High | A common mixed-solvent system.[8] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of ethanol to clarify and then cool. |
Question 2: What are the likely impurities in my crude this compound?
Impurities depend on the synthetic route. A common synthesis involves the reaction of methacrylic acid with bromine.[13]
| Potential Impurity | Structure | Removal by Recrystallization |
| Unreacted Methacrylic Acid | C₄H₆O₂ | Generally more soluble in most solvents and will likely remain in the mother liquor. |
| 2,3-Dibromo-2-methylpropanoic acid | C₄H₆Br₂O₂ | This byproduct is significantly less polar and may have different solubility characteristics, allowing for separation.[13] |
| Isomeric Bromination Products | e.g., 2-Bromo-2-methylpropanoic acid | Isomers can be challenging to remove.[14] Effective recrystallization with very slow cooling is crucial to allow the crystal lattice of the desired product to form selectively. |
Question 3: Can you provide a standard step-by-step protocol for the recrystallization?
Certainly. This protocol is a robust starting point.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests (see FAQ 1), choose an appropriate solvent or solvent pair. For this example, we will use toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture on a hot plate in a fume hood, swirling gently. Add small portions of hot toluene until the solid just dissolves.[6] Avoid adding a large excess.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Preheat a stemless funnel and fluted filter paper. Pour the hot solution through the filter into a clean, pre-warmed Erlenmeyer flask.[8]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.[6][7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small volume of ice-cold toluene to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization process described in the protocol.
Sources
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- 2. This compound | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2RS)-3-Bromo-2-methyl-propanoic Acid | LGC Standards [lgcstandards.com]
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 14. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-Methylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-bromo-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your synthetic yields and purity. This document provides full editorial control to present the information in a logical and practical format, grounded in scientific principles and field-proven insights.
Introduction to the Synthesis of 3-Bromo-2-Methylpropanoic Acid
3-Bromo-2-methylpropanoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The two primary synthetic routes to this compound are the Hell-Volhard-Zelinsky (HVZ) reaction of 2-methylpropanoic acid and the hydrobromination of methacrylic acid. Each method presents its own set of challenges and opportunities for optimization. This guide will delve into both, providing detailed protocols, troubleshooting advice, and a comparative analysis to aid you in selecting and refining the best approach for your research needs.
Method 1: The Hell-Volhard-Zelinsky (HVZ) Reaction of 2-Methylpropanoic Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[1][2] In this case, it involves the bromination of 2-methylpropanoic acid at the alpha position.
Reaction Mechanism Overview
The HVZ reaction proceeds through several key steps:
-
Formation of Acyl Bromide: The carboxylic acid reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine, to form an acyl bromide.[1]
-
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, forms an enol intermediate.
-
α-Bromination: The enol reacts with bromine at the α-carbon to yield the α-bromo acyl bromide.
-
Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically during aqueous workup, to the final α-bromo carboxylic acid product.[1]
Diagram of the Hell-Volhard-Zelinsky Reaction Workflow
Caption: Workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of 3-bromo-2-methylpropanoic acid.
Detailed Experimental Protocol
Materials:
-
2-Methylpropanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous solvent (e.g., carbon tetrachloride or neat)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add 2-methylpropanoic acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add one equivalent of bromine from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, gently heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate α-bromo acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate HBr gas, so it should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-bromo-2-methylpropanoic acid can be purified by vacuum distillation or recrystallization.
Troubleshooting Guide for the HVZ Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient brominating agent. 3. Loss of product during workup. 4. Reaction temperature too low. | 1. Increase reaction time and monitor by GC or NMR. 2. Ensure at least one molar equivalent of bromine is used. 3. Optimize extraction and purification steps. 4. Gently heat the reaction mixture to maintain a steady reflux. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Inadequate amount of catalyst (phosphorus). | 1. Prolong the reaction time or increase the temperature. 2. Ensure a sufficient catalytic amount of red phosphorus is present. |
| Formation of Di-brominated Byproducts | 1. Excess bromine used. 2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount of bromine. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Unsaturated Acid | High reaction temperatures can lead to the elimination of HBr.[3] | Maintain the reaction temperature at a moderate level and avoid excessive heating. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities or residual solvent. | Purify the crude product by vacuum distillation or column chromatography. |
Frequently Asked Questions (FAQs) for the HVZ Reaction
-
Q1: Why is a phosphorus catalyst necessary?
-
A1: The phosphorus catalyst (in the form of PBr₃) is crucial for converting the carboxylic acid into the more reactive acyl bromide intermediate, which readily enolizes, facilitating the α-bromination.[1]
-
-
Q2: Can I use chlorine instead of bromine in this reaction?
-
A2: Yes, the HVZ reaction can be used for α-chlorination using chlorine and a phosphorus catalyst. However, iodination and fluorination are not feasible under these conditions.[1]
-
-
Q3: What is the purpose of the aqueous workup?
-
A3: The aqueous workup serves two main purposes: to hydrolyze the α-bromo acyl bromide intermediate to the desired carboxylic acid and to quench any unreacted PBr₃.[1]
-
Method 2: Hydrobromination of Methacrylic Acid
An alternative route to 3-bromo-2-methylpropanoic acid is the addition of hydrogen bromide (HBr) across the double bond of methacrylic acid. This reaction can proceed via two different mechanisms, leading to two possible regioisomers.
Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition
-
Markovnikov Addition: In the absence of radical initiators, the addition of HBr typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. This would lead to the formation of 2-bromo-2-methylpropanoic acid.
-
Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides) or under conditions that favor a radical mechanism, the addition of HBr can proceed via an anti-Markovnikov pathway, yielding the desired 3-bromo-2-methylpropanoic acid.[4][5] For methacrylic acid, the electron-withdrawing effect of the carboxylic acid group can also favor the anti-Markovnikov product even without the addition of a radical initiator.
Diagram of Regioselective HBr Addition to Methacrylic Acid
Caption: Regioselectivity in the hydrobromination of methacrylic acid.
Detailed Experimental Protocol (Anti-Markovnikov)
Materials:
-
Methacrylic acid
-
Anhydrous hydrogen bromide (gas or solution in a non-polar solvent)
-
Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)[6]
-
Radical initiator (e.g., benzoyl peroxide, optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube, dissolve methacrylic acid in an anhydrous aprotic solvent.
-
HBr Addition: Cool the solution in an ice bath. Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise. The reaction is typically carried out at low temperatures (e.g., 0 to -10 °C) to control the reaction rate and selectivity.[6]
-
Reaction: After the addition of HBr is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress by GC or NMR.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Troubleshooting Guide for Hydrobromination of Methacrylic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of methacrylic acid. 3. Loss of volatile HBr. | 1. Ensure a sufficient amount of HBr is added and allow for adequate reaction time. 2. Maintain low reaction temperatures and consider adding a polymerization inhibitor. 3. Use a closed system or a saturated solution of HBr to minimize loss. |
| Formation of 2-Bromo Isomer (Markovnikov Product) | 1. Absence of radical initiator or presence of radical inhibitors. 2. Use of a protic solvent. | 1. Add a radical initiator like benzoyl peroxide. 2. Use a non-polar, aprotic solvent to favor the anti-Markovnikov addition. |
| Polymerization of Starting Material | Methacrylic acid can polymerize, especially at higher temperatures or in the presence of impurities. | 1. Maintain low reaction temperatures. 2. Use freshly distilled methacrylic acid. 3. Consider adding a radical inhibitor if polymerization is a significant issue and a radical mechanism for HBr addition is not desired. |
Frequently Asked Questions (FAQs) for Hydrobromination
-
Q1: How can I ensure the anti-Markovnikov product is the major product?
-
Q2: What is the role of the solvent in this reaction?
-
A2: The solvent can influence the reaction mechanism. Aprotic, non-polar solvents are generally preferred for the anti-Markovnikov addition of HBr. Protic solvents can stabilize the carbocation intermediate, potentially leading to the Markovnikov product.
-
-
Q3: Can I use aqueous HBr for this reaction?
-
A3: Using aqueous HBr is generally not recommended as it can lead to a mixture of products, including the Markovnikov adduct and potential hydration byproducts. Anhydrous conditions are preferred for better control over the reaction.
-
Comparative Analysis of Synthesis Routes
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | Hydrobromination of Methacrylic Acid |
| Starting Material | 2-Methylpropanoic Acid | Methacrylic Acid |
| Key Reagents | Bromine, Phosphorus (or PBr₃) | Hydrogen Bromide (anhydrous) |
| Regioselectivity | Highly selective for the α-position. | Can produce a mixture of 2-bromo and 3-bromo isomers; requires careful control for selectivity. |
| Reaction Conditions | Typically harsh: high temperatures and long reaction times.[1] | Milder conditions: low temperatures. |
| Common Byproducts | Di-brominated products, unsaturated acids. | 2-bromo isomer, polymers. |
| Advantages | High regioselectivity for the α-position. | Milder reaction conditions; potentially more atom-economical. |
| Disadvantages | Harsh reaction conditions; use of corrosive and hazardous reagents. | Potential for mixture of regioisomers; risk of polymerization. |
Conclusion
Optimizing the synthesis of 3-bromo-2-methylpropanoic acid requires a thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters. The Hell-Volhard-Zelinsky reaction offers high regioselectivity but requires harsh conditions. In contrast, the hydrobromination of methacrylic acid provides a milder alternative, but regioselectivity must be carefully managed. By utilizing the troubleshooting guides and FAQs provided in this technical support center, researchers can enhance their yields, improve product purity, and make informed decisions about the most suitable synthetic strategy for their specific needs.
References
-
Sciencemadness Discussion Board. (2019). Anti-Markovnikov Hydrobromation. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents. (n.d.).
-
Filo. (2021). In Hell-Volhard-Zelinsky reaction product obtained by 2-Methylpropanoic acid is. [Link]
-
ResearchGate. (2025). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]
-
Organic Chemistry Tutor. (n.d.). Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne). [Link]
Sources
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 6. Sciencemadness Discussion Board - Anti-Markovnikov Hydrobromation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 3-Bromo-2-methylpropionic Acid
Welcome to the technical support guide for the synthesis of 3-bromo-2-methylpropionic acid (CAS 56970-78-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot your experiments and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this compound. The choice of method often depends on the available starting materials, scale, and desired purity profile.
-
Anti-Markovnikov Hydrobromination of Methacrylic Acid: This is a common and direct approach involving the addition of hydrogen bromide (HBr) across the double bond of methacrylic acid. To achieve the desired 3-bromo isomer (anti-Markovnikov product), the reaction is typically performed under free-radical conditions.
-
Hell-Volhard-Zelinsky (HVZ) Reaction of Isobutyric Acid: This classic method involves the alpha-bromination of isobutyric acid (2-methylpropanoic acid) using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
.
Caption: Mechanistic choice in HBr addition to methacrylic acid.
Q4: My reaction mixture turned into a solid mass. What happened?
Cause: This is a classic case of polymerization. Methacrylic acid and its esters are known to polymerize, especially in the presence of radicals, which are required for the desired anti-Markovnikov addition.
Solution:
-
Add a Polymerization Inhibitor: Include a small amount of a radical scavenger, such as hydroquinone or 2,5-di-tert-butylhydroquinone, in the reaction. This may seem counterintuitive since you need radicals for the reaction, but the inhibitor primarily prevents the chain-propagating polymerization of the monomer without completely quenching the HBr addition. The key is to find the right balance.
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate both polymerization and the desired reaction.
-
Maintain Inert Atmosphere: Oxygen can sometimes influence radical processes, so running the reaction under an inert atmosphere (N₂ or Ar) is good practice.
Route 2: Hell-Volhard-Zelinsky (HVZ) Bromination
This route is highly reliable for α-bromination but requires careful control to avoid over-bromination and other side reactions.
Q5: I am observing a significant amount of di-brominated product in my crude sample. How can I prevent this?
Cause: The product of the HVZ reaction, α-bromo acyl bromide, can undergo a second bromination under the reaction conditions if excess bromine is present or if the reaction is allowed to proceed for too long.
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use only one molar equivalent of Br₂ relative to the isobutyric acid. Add the bromine dropwise to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Monitor the reaction closely using GC or ¹H NMR. As soon as the starting material is consumed, proceed with the workup to quench the reaction.
-
Temperature Management: While the HVZ reaction often requires heating, excessive temperatures can increase the rate of side reactions. Maintain the temperature recommended in established protocols.
Q6: The reaction is very slow or has stalled. What are the likely causes?
Cause: The HVZ reaction relies on the initial formation of an acyl bromide intermediate, which is the species that enolizes and reacts with bromine. A stalled reaction often points to an issue with this initial step.
Solution:
-
Catalyst Activity: Ensure your phosphorus catalyst (PBr₃ or red phosphorus) is active. PBr₃ is sensitive to moisture and should be handled under anhydrous conditions. Red phosphorus should be of high purity.
-
Anhydrous Conditions: The initial conversion of the carboxylic acid to the acyl bromide is sensitive to water. Ensure your glassware is oven-dried and the isobutyric acid is anhydrous.
-
Initiation: The reaction sometimes has an induction period. Gentle warming can help initiate the reaction between the phosphorus and bromine to form the active PBr₃ catalyst in situ.
.
Caption: Troubleshooting workflow for a stalled HVZ reaction.
Summary of Common Side Products and Impurities
The table below summarizes the key side products discussed, their route of formation, and typical characteristics.
| Side Product/Impurity | Associated Synthesis Route | Formation Mechanism | Distinguishing Analytical Feature |
| 2-Bromo-2-methylpropionic Acid | Hydrobromination of Methacrylic Acid | Electrophilic (Markovnikov) addition of HBr | Different chemical shifts in ¹H and ¹³C NMR compared to the 3-bromo isomer. |
| Poly(methacrylic acid) | Hydrobromination of Methacrylic Acid | Free-radical polymerization of the starting material | Insoluble polymer, broad signals in NMR. |
| Di-bromo Isobutyric Acid | Hell-Volhard-Zelinsky | Over-bromination of the α-carbon | Higher molecular weight peak in MS; distinct NMR pattern. |
| Unreacted Starting Material | Both | Incomplete reaction | Signals corresponding to isobutyric acid or methacrylic acid in NMR/GC. |
| 2,3-Dibromo-2-methylpropanoic Acid | From Methacrylic Acid (if Br₂ is used instead of HBr) | Electrophilic addition of Br₂ to the double bond | Significantly higher molecular weight; two bromine atoms evident in MS isotope pattern. |
Experimental Protocols
Protocol 1: Minimizing Markovnikov Impurity in HBr Addition
-
Setup: Equip a three-neck, round-bottom flask with a dropping funnel, a gas inlet, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add methacrylic acid (1.0 eq) and a radical inhibitor like hydroquinone (0.1 mol%).
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar).
-
Initiator: Add a radical initiator such as AIBN (2-5 mol%).
-
HBr Addition: Cool the flask in an ice bath. Slowly add a solution of HBr in a non-polar solvent (e.g., acetic acid or generated in situ) via the dropping funnel. Maintain the temperature below 10 °C.
-
Reaction: If necessary, irradiate the flask with a UV lamp to facilitate radical generation.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing via GC or ¹H NMR until the starting material is consumed.
-
Workup: Proceed with an aqueous workup to remove unreacted HBr and purify the product.
References
- BenchChem. (n.d.).(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid.
- Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Unknown Inventor. (2020). Preparation method of 3-bromopropionate compound.
- BenchChem. (n.d.).An In-depth Technical Guide to 3-Bromo-2,2-dimethylpropanoic Acid: Synthesis, Reactivity, and Applications.
- Parchem. (n.d.).The Versatility of this compound in Chemical Synthesis.
- PrepChem. (n.d.).Preparation of 2-bromopropionic acid.
- Scribd. (n.d.).1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
- NROChemistry. (n.d.).Hell-Volhard-Zelinsky Reaction.
- Organic Syntheses. (n.d.).Propionic acid, β-bromo-, methyl ester.
- Organic Syntheses. (n.d.).β-BROMOPROPIONIC ACID.
- Unknown Inventor. (2002). Process for preparing 3-bromopropionic acid.
- Sigma-Aldrich. (n.d.).(S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98%.
- University of California, Riverside. (n.d.).Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from University of California, Riverside.
- Chemistry LibreTexts. (2023). 4: Radical Reactions.
- Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- Sigma-Aldrich. (n.d.).3-BROMO-2-METHYLACRYLIC ACID.
- PubChem. (n.d.).this compound.
- Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky (HVZ) Reaction. Master Organic Chemistry.
- Chemistry LibreTexts. (2015). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction.
- All About Chemistry. (2020). Hell-Volhard-Zelinsky Bromination.
- LookChem. (n.d.).this compound.
- Wikipedia. (n.d.).Hell–Volhard–Zelinsky halogenation.
Technical Support Center: Troubleshooting Failed Crystallization of 3-bromo-2-methylpropanoic acid
Welcome to the technical support center for the crystallization of 3-bromo-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My 3-bromo-2-methylpropanoic acid won't crystallize. Is it supposed to be a solid at room temperature?
This is a critical first question, as there is conflicting information in publicly available data. While isomers such as 2-bromo-2-methylpropanoic acid and 2,3-dibromo-2-methylpropanoic acid are solids with melting points in the range of 44-48°C, some commercial suppliers list 3-bromo-2-methylpropanoic acid as a liquid at ambient temperature[1].
Recommendation: The first step is to verify the physical state of your purified material. If it is a liquid, crystallization may not be the appropriate purification method, and distillation under reduced pressure should be considered. If your synthesis is expected to yield a solid, the presence of impurities may be depressing the melting point, causing it to appear as an oil or a low-melting solid.
Q2: I've confirmed my product should be a solid, but it's "oiling out" instead of forming crystals. What's happening?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the solution is supersaturated or when significant impurities are present, which can lower the melting point of the mixture.
Causality: The high concentration of the solute in the hot solvent can lead to rapid precipitation upon cooling, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice. Impurities can disrupt this lattice formation, further promoting the separation of a liquid phase.
Q3: What is a good starting point for selecting a crystallization solvent?
The ideal solvent is one in which 3-bromo-2-methylpropanoic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the behavior of structurally similar short-chain carboxylic acids, a range of solvents should be considered.
Solvent Screening Protocol: A systematic approach to solvent selection is crucial. The following table provides a starting point for screening.
| Solvent Class | Example(s) | Expected Solubility of Carboxylic Acids | Suitability for Crystallization |
| Non-polar | Hexane, Heptane | Generally low | Good as an anti-solvent in a mixed solvent system. |
| Moderately Polar | Toluene, Dichloromethane | Moderate to good, especially when heated | Potential for single-solvent crystallization. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good to high | Good as the "soluble" solvent in a mixed-solvent system. |
| Polar Protic | Ethanol, Methanol, Water | High in alcohols, potentially slight in water | Water could be a good single solvent if solubility is low at room temperature. Alcohols may be too good of a solvent, leading to low recovery. |
Expert Insight: For carboxylic acids, a mixed solvent system often provides the best results. A common and effective combination is a solvent in which the compound is readily soluble (like ethyl acetate) and a non-polar "anti-solvent" in which it is poorly soluble (like hexane or heptane). This allows for fine-tuning of the supersaturation point. A patent for the structurally similar 3-(2-bromophenyl)propionic acid reports successful recrystallization using an ethyl acetate/n-heptane mixture[2].
Troubleshooting Guide: Step-by-Step Solutions
Scenario 1: No Crystals Form Upon Cooling
If your solution remains clear even after cooling to room temperature and then in an ice bath, it is likely undersaturated.
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization.
Scenario 2: The Product "Oils Out"
This indicates that the solution is likely too concentrated or contains a significant amount of impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing "oiling out".
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Hypothetical based on related compounds)
-
Dissolution: In a fume hood, dissolve the crude 3-bromo-2-methylpropanoic acid in a minimal amount of hot solvent (e.g., water or toluene) in an Erlenmeyer flask. Add the solvent portion-wise, ensuring the mixture is gently heated and stirred until the solid fully dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once crystals begin to form, the flask can be moved to an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the expected melting point.
Protocol 2: Mixed Solvent Recrystallization (Adapted from a similar compound[2])
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., n-heptane) dropwise with stirring until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Authoritative Grounding & Comprehensive References
The information and protocols provided are based on established principles of crystallization and data from related compounds. For further reading and to understand the fundamental concepts, please refer to the following resources.
References
- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
-
PubChem. 3-Bromo-2-methylpropionic acid. Retrieved from [Link]
-
ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid. Retrieved from [Link]
-
Organic Syntheses. β-BROMOPROPIONIC ACID. Retrieved from [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents.
Sources
how to remove unreacted starting material from 3-bromo-2-methylpropionic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting material from 3-bromo-2-methylpropionic acid. The protocols and explanations herein are designed to be a self-validating system, grounded in established chemical principles to ensure experimental success.
Introduction
The synthesis of this compound, a valuable building block in the preparation of various pharmaceuticals, often results in a crude product contaminated with unreacted starting materials, most commonly 2-methylpropionic acid (isobutyric acid). The structural similarity between the desired product and the starting material can present a purification challenge. This guide outlines several effective methods to achieve high purity, explaining the causality behind each experimental choice.
A common route to this compound is via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[1][2][3] The workup of this reaction is critical for isolating the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and isobutyric acid that I can exploit for purification?
A1: Understanding the differences in physical properties is fundamental to selecting an appropriate purification strategy. The primary distinctions lie in their molecular weight, boiling points, and polarity, which influences their solubility.
| Property | Isobutyric Acid (Starting Material) | This compound (Product) | Significance for Separation |
| Molecular Weight | 88.11 g/mol [4] | 167.00 g/mol [5] | The significant difference in mass can be useful in techniques like mass spectrometry for analysis but is less directly exploited in common benchtop purification. |
| Boiling Point (atm) | 154 °C[6] | ~230 °C (decomposes)[5] | The large difference in boiling points suggests that fractional distillation under reduced pressure is a viable separation method. |
| Boiling Point (vacuum) | Not readily available | 115 °C at 14 Torr | Distillation under vacuum is necessary to prevent decomposition of the product at high temperatures. |
| Melting Point | -47 °C[7] | ~35-38 °C (can vary) | This compound is a solid at room temperature, while isobutyric acid is a liquid, which can be advantageous for purification by recrystallization. |
| Polarity | Less polar | More polar due to the bromine atom | This difference in polarity is the basis for separation by liquid-liquid extraction and column chromatography. |
| Solubility | Miscible with water and soluble in many organic solvents.[7] | Slightly soluble in chloroform and methanol. | Differences in solubility in various solvents can be exploited for both liquid-liquid extraction and recrystallization. |
Q2: I've completed my reaction. What's the first step I should take to begin the purification process?
A2: The initial step is a proper reaction workup, which typically involves quenching the reaction and performing a preliminary extraction to remove the bulk of inorganic byproducts and highly polar impurities. For reactions like the HVZ bromination, this involves carefully adding water to the reaction mixture to hydrolyze any remaining acyl bromide.[2] This is followed by an extraction with an organic solvent.
Troubleshooting Guides & Detailed Protocols
This section provides detailed protocols and troubleshooting for the most common purification techniques.
Method 1: Liquid-Liquid Extraction
This technique leverages the difference in acidity and polarity between the two carboxylic acids. By converting them into their corresponding carboxylate salts with a base, their solubility in aqueous and organic phases can be manipulated.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acid Wash (Optional): If the reaction was run under acidic conditions, first wash the organic layer with water to remove the bulk of the strong acid.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas. The weaker isobutyric acid will be preferentially deprotonated by the mild base and extracted into the aqueous layer as its sodium salt.[8]
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Extraction: Repeat the bicarbonate wash two to three more times to ensure complete removal of the isobutyric acid.
-
Product Isolation: The organic layer now contains the desired this compound. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Troubleshooting:
-
Issue: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
-
Issue: Incomplete separation of the two acids.
-
Solution: The pKa values of the two acids are relatively close. Ensure thorough mixing and a sufficient volume of bicarbonate solution. A more basic solution like sodium carbonate (Na₂CO₃) could be used, but this increases the risk of extracting the desired product as well.
-
Causality: The addition of the bromine atom to the isobutyric acid backbone increases the molecule's overall polarity and also has an electron-withdrawing effect, which can slightly increase the acidity of the carboxylic acid proton. This subtle difference in acidity allows for selective deprotonation with a carefully chosen base.
Logical Workflow for Liquid-Liquid Extraction:
Caption: Workflow for purification by liquid-liquid extraction.
Method 2: Fractional Distillation Under Reduced Pressure
The significant difference in the boiling points of isobutyric acid (154 °C at atmospheric pressure) and this compound (115 °C at 14 Torr) makes fractional distillation a highly effective purification method.[6][9] Distillation must be performed under reduced pressure to prevent the decomposition of the brominated product at its high atmospheric boiling point.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Charging the Flask: Place the crude mixture into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
First Fraction: Collect the initial fraction, which will be enriched in the lower-boiling isobutyric acid.
-
Intermediate Fraction: As the temperature rises, collect an intermediate fraction that may contain a mixture of both compounds.
-
Product Fraction: Collect the final fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A sharp, stable temperature plateau indicates the distillation of a pure compound.
Troubleshooting:
-
Issue: Bumping or unstable boiling.
-
Solution: Ensure adequate stirring or fresh boiling chips. Check for leaks in the vacuum system.
-
-
Issue: Poor separation (co-distillation).
-
Solution: Use a more efficient fractionating column (longer or with a higher theoretical plate count). Optimize the heating rate; slower heating generally provides better separation.
-
Causality: The increased molecular weight and stronger intermolecular forces (dipole-dipole interactions due to the C-Br bond) of this compound result in a significantly higher boiling point compared to isobutyric acid.
Fractional Distillation Process Diagram:
Caption: Simplified diagram of a fractional distillation setup.
Method 3: Recrystallization
Given that this compound is a solid at room temperature and isobutyric acid is a liquid, recrystallization can be an effective purification technique, particularly for removing smaller amounts of the starting material impurity.
Experimental Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. Common solvent systems for carboxylic acids include mixtures of a polar and a non-polar solvent, such as hexane/ethyl acetate or water.[8]
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution, while the more soluble isobutyric acid remains in the mother liquor.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
-
Issue: The product "oils out" instead of crystallizing.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute. Try a lower-boiling solvent or a different solvent system. Adding a small seed crystal can also induce crystallization.
-
-
Issue: Poor recovery of the product.
-
Solution: Too much solvent may have been used. Concentrate the mother liquor and attempt a second crystallization.
-
Causality: The regular packing of molecules into a crystal lattice is an energetically favorable process for pure compounds. The presence of impurities disrupts this lattice formation, and thus the impurities tend to remain in the solution.
Method 4: Column Chromatography
For high-purity requirements, silica gel column chromatography can be employed. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.[10]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[11] The optimal ratio should be determined by thin-layer chromatography (TLC). A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The less polar isobutyric acid will elute first, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Issue: Poor separation of the two compounds (overlapping peaks).
-
Solution: Optimize the eluent system. A less polar eluent will increase the retention time of both compounds and may improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.
-
-
Issue: Tailing of the carboxylic acid peaks.
-
Solution: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acids on the acidic silica gel surface, which can reduce tailing.
-
Causality: The more polar this compound will have stronger interactions (adsorption) with the polar silica gel stationary phase compared to the less polar isobutyric acid. Therefore, the isobutyric acid will travel through the column more quickly with the mobile phase.
References
- Benchchem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
All About Chemistry. (2020, July 7). Hell-Volhard-Zelinsky Bromination. Retrieved from [Link]
-
Ashenhurst, J. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
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PubChem. (n.d.). Methyl (R)-(+)-3-bromo-2-methylpropionate. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of methyl 2-bromo- propionate on column 3 at 60 °C. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). α-Bromoisobutyric acid. Retrieved from [Link]
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PubChem. (n.d.). Isobutyric Acid. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. Retrieved from [Link]
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improving the enantiomeric excess in chiral synthesis of 3-bromo-2-methylpropionic acid
Technical Support Center: Chiral Synthesis of 3-Bromo-2-Methylpropionic Acid
Welcome to the technical support resource for the chiral synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you systematically improve the enantiomeric excess (ee) of your target molecule, a critical building block in medicinal chemistry and organic synthesis.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the most common and frustrating issue in asymmetric synthesis: achieving suboptimal enantioselectivity. The questions are structured to guide you from initial analysis validation to complex reaction optimization.
Q1: My reaction resulted in a low enantiomeric excess. What is the very first step I should take?
Answer: Before investing significant time and resources optimizing reaction parameters, you must rigorously validate your analytical method. It is a common pitfall to assume a low ee value is due to the reaction's stereoselectivity when it could be an artifact of an unoptimized analytical technique.
The First Actionable Step: The Racemic Standard Test.
-
Synthesize or Procure a Racemic Sample: Prepare a true 50:50 mixture of the (R)- and (S)-enantiomers of this compound. This can often be done by using a non-chiral catalyst or synthesis route.
-
Analyze the Racemic Standard: Run the racemic sample through your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
-
Expected Result: You must observe two distinct, baseline-separated peaks with an equal peak area (a 50:50 ratio).
-
Troubleshooting the Analysis: If you do not see two well-resolved peaks, your analytical method is the problem. You cannot trust any ee values until this is fixed. Focus on optimizing the chiral stationary phase (column), mobile phase composition, flow rate, and column temperature.
Table 1: Example Analytical Data for Method Validation
| Sample Analyzed | Retention Time (Peak 1) | Peak Area (Peak 1) | Retention Time (Peak 2) | Peak Area (Peak 2) | Calculated ee | Assessment |
|---|---|---|---|---|---|---|
| Racemic Standard | 8.5 min | 50.1% | 10.2 min | 49.9% | 0.4% | Method Validated |
| Reaction Sample | 8.5 min | 85.0% | 10.2 min | 15.0% | 70.0% | Result is Trustworthy |
| Racemic Standard (Poor Method) | 9.1 min (broad) | 100% | - | - | 0% | Method Invalid: No Separation |
Caption: A workflow for troubleshooting low enantiomeric excess.
Q2: My analytical method is validated, but the ee is still low. What reaction parameters should I investigate?
Answer: Once you trust your analytical data, the next step is to systematically optimize the reaction conditions. Stereoselectivity is often highly sensitive to subtle changes in the reaction environment. The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is typically small, and these parameters can influence that difference.
Key Parameters to Screen:
-
Temperature: This is often the most impactful parameter. Lowering the reaction temperature generally increases enantioselectivity because the reaction becomes more sensitive to the small energy differences between the chiral transition states. However, this comes at the cost of a slower reaction rate.
-
Solvent: The polarity, coordinating ability, and steric bulk of the solvent can dramatically affect the catalyst's conformation and the stability of the transition states.[1] A screening of different solvents (e.g., toluene, THF, dichloromethane, acetonitrile, HFIP) is highly recommended.
-
Catalyst Loading: Insufficient catalyst can allow a non-selective, non-catalyzed background reaction to occur, which produces a racemic product and lowers the overall measured ee.[1] Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions.
-
Concentration: The concentration of reactants can influence reaction kinetics. A more dilute system might favor the desired catalytic cycle over bimolecular side reactions.
Table 2: General Impact of Reaction Parameters on Enantiomeric Excess (ee)
| Parameter | General Trend for Increasing ee | Causality & Rationale |
|---|---|---|
| Temperature | Decrease Temperature (e.g., 25°C → 0°C → -20°C) | Magnifies the small free energy difference (ΔΔG‡) between the diastereomeric transition states, favoring one over the other. |
| Solvent | Screen a range (polar aprotic, nonpolar) | Solvent molecules can coordinate to the catalyst or substrate, altering the geometry and stability of the chiral transition state. |
| Catalyst Loading | Increase to suppress background reaction | Ensures the catalyzed, stereoselective pathway is the dominant route to the product. |
| Concentration | Decrease (run at higher dilution) | Can disfavor non-selective bimolecular side reactions or catalyst aggregation, promoting the desired unimolecular catalytic cycle. |
Q3: I am using an organocatalytic approach. How does this work and what are the critical components?
Answer: Organocatalytic asymmetric α-bromination is a powerful strategy. It typically involves the reaction of a precursor aldehyde (e.g., propanal) with a chiral secondary amine catalyst (like a Jørgensen-Hayashi type catalyst) to form a nucleophilic enamine intermediate in situ.[2][3][4] This chiral enamine is transient and exists in a specific three-dimensional conformation dictated by the catalyst's stereochemistry.
The chiral enamine then attacks an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS). The catalyst's structure sterically shields one face of the enamine, forcing the bromine to add to the other face, thus controlling the stereochemistry at the α-carbon. The resulting iminium ion is then hydrolyzed to release the α-bromo aldehyde and regenerate the catalyst, completing the cycle. The aldehyde is subsequently oxidized to the desired carboxylic acid.
Critical Factors for Success:
-
Catalyst Choice: Diarylprolinol silyl ethers are highly effective catalysts for this transformation.[4]
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective bromine source. The rate of its addition can be crucial to prevent side reactions like dibromination.
-
Acid Co-catalyst: Sometimes a weak acid is used to facilitate iminium ion formation and catalyst turnover.
-
Anhydrous Conditions: Water can interfere with enamine formation and hydrolyze the product, so strictly anhydrous conditions are paramount.
Caption: Organocatalytic cycle for asymmetric α-bromination.
Q4: The enantiomeric excess of my product is good (e.g., 90-95%), but my application requires >99% ee. What are my options?
Answer: When direct asymmetric synthesis yields a product that is close to, but not quite at, the desired level of enantiopurity, post-synthesis enantiomeric enrichment is the best path forward.
Common Enrichment Strategies:
-
Classical Resolution via Diastereomeric Salts: This is a well-established technique for chiral carboxylic acids. The enantioenriched acid is reacted with a chiral, enantiopure amine base. This forms a pair of diastereomeric salts, which have different physical properties (notably, solubility). Through careful selection of the resolving agent and solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the acid is liberated (typically by treatment with a strong acid) to yield the highly enantioenriched product.
-
Preparative Chiral Chromatography: Using the same principles as your analytical chiral HPLC/GC, you can use a larger column to physically separate the two enantiomers on a preparative scale. This method offers high purity but can be more expensive and less scalable than crystallization.
-
Kinetic Resolution: This involves reacting the enantiomeric mixture with a chiral reagent or catalyst that reacts much faster with one enantiomer than the other. This is a destructive method (as one enantiomer is consumed) and is generally more complex to implement than the other options for simple enrichment.
Caption: Decision tree for enantiomeric enrichment techniques.
Frequently Asked Questions (FAQs)
-
Q: What is enantiomeric excess (ee) and how is it calculated?
-
A: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects how much of one enantiomer is present in excess of the other. It is calculated from the areas of the two enantiomer peaks in a chromatogram using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100 . A racemic mixture has 0% ee, while an enantiopure sample has 100% ee.
-
-
Q: What is a chiral auxiliary and how does it work in this context?
-
A: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. Its purpose is to control the stereochemical outcome of a subsequent reaction. For example, an achiral propionic acid derivative could be attached to an Evans auxiliary (a type of oxazolidinone). The bulky groups on the auxiliary would then sterically block one face of the molecule, forcing an incoming bromine atom to add to the opposite face. After the reaction, the auxiliary is cleaved off, yielding the enantioenriched product.
-
-
Q: Can I use kinetic resolution to synthesize this compound?
-
A: Yes, kinetic resolution is a viable strategy. This would involve starting with the racemic acid and using a chiral catalyst (often an enzyme like a lipase) to selectively react with one enantiomer, leaving the other, desired enantiomer unreacted. For example, a lipase could selectively esterify the (R)-enantiomer, allowing the unreacted (S)-3-bromo-2-methylpropionic acid to be separated. This method is powerful but is limited to a theoretical maximum yield of 50% for the desired enantiomer.
-
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol is a representative method and requires optimization for your specific system.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified this compound product.
-
To facilitate analysis, derivatize the carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane in a suitable solvent like diethyl ether/methanol. (Caution: Diazomethane is toxic and explosive. Use proper safety procedures and work in a fume hood).
-
After the reaction is complete (disappearance of yellow color), carefully evaporate the solvent under a gentle stream of nitrogen.
-
Dissolve the resulting methyl ester residue in 1 mL of the HPLC mobile phase.
-
-
HPLC Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). This ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram. Identify the two peaks corresponding to the enantiomers based on the analysis of the racemic standard.
-
Integrate the peak areas for the major and minor enantiomers.
-
-
Calculation:
-
Use the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100 .
-
Protocol 2: Representative Organocatalytic Asymmetric α-Bromination
This protocol is adapted from established methodologies for the α-bromination of aldehydes and serves as a starting point for optimization.[3]
-
Reaction Setup:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral diarylprolinol silyl ether catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
-
Reagent Addition:
-
Add propanal (0.2 mmol, 1.0 equiv), freshly distilled, to the stirred catalyst solution.
-
Stir the mixture for 10 minutes at -20 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.22 mmol, 1.1 equiv) in anhydrous DCM (1.0 mL).
-
Add the NBS solution dropwise to the reaction mixture over 20 minutes using a syringe pump to minimize side reactions.
-
-
Reaction and Workup:
-
Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (2 mL).
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to obtain the crude α-bromo propanal.
-
-
Oxidation to Carboxylic Acid (Pinnick Oxidation):
-
Dissolve the crude α-bromo propanal in tert-butanol (2.0 mL).
-
Add 2-methyl-2-butene (1.0 mmol, 5.0 equiv).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (0.8 mmol, 4.0 equiv) and sodium dihydrogen phosphate (NaH₂PO₄) (0.8 mmol, 4.0 equiv) in water (1.0 mL).
-
Add the aqueous oxidant solution to the aldehyde solution at 0 °C and stir vigorously at room temperature until the aldehyde is consumed (monitor by TLC).
-
Perform an aqueous workup and purify by flash column chromatography to yield this compound.
-
-
Final Analysis:
-
Determine the final yield and the enantiomeric excess using the chiral HPLC method described in Protocol 1.
-
References
- BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem Technical Support.
- Halland, N., et al. (2005). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones.
- Jørgensen, K. A., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
- Jørgensen, K. A., et al. (2005).
- Guijarro, D. (2010). Finding the Best Separation for Enantiomeric Mixtures.
- Gálvez, J. A., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
- LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Müller, M. B., & Wiberg, K. (2006). Enantiomeric enrichment of chiral pesticides in the environment. PubMed.
- ICH. DECISION TREE #3: SETTING ACCEPTANCE CRITERIA FOR DRUG SUBSTANCE PARTICLE SIZE DISTRIBUTION. ICH Harmonised Tripartite Guideline.
- Johnson, D., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
- Hisaeda, Y., et al. (2004). Mechanism of preferential enrichment, an unusual enantiomeric resolution phenomenon caused by polymorphic transition during crystallization of mixed crystals composed of two enantiomers. PubMed.
- Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- ICH. DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. ICH Harmonised Tripartite Guideline.
Sources
Technical Support Center: Temperature Control in the Bromination of Methacrylic Acid
Welcome to the Technical Support Center for the bromination of methacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenges of temperature control during this exothermic reaction. Adherence to strict temperature protocols is paramount not only for product yield and purity but also for the safety of the experimenter.
Understanding the Core Challenge: Exothermicity and Polymerization Risk
The addition of bromine across the double bond of methacrylic acid is an exothermic process, releasing significant heat.[1] This inherent characteristic presents the primary challenge of maintaining a stable and desired reaction temperature. Poor temperature control can lead to a host of issues, from the formation of undesirable side products to a dangerous runaway reaction.[2]
Furthermore, methacrylic acid is prone to spontaneous polymerization, a risk that is exponentially increased with rising temperatures.[3] An uncontrolled exotherm from the bromination can initiate a runaway polymerization, leading to a rapid increase in temperature and pressure within the reaction vessel, potentially resulting in a violent rupture.[3][4] This guide provides practical, field-proven insights to mitigate these risks and ensure a successful and safe reaction.
Troubleshooting Guide: Temperature Control Issues
This section addresses specific temperature-related problems you may encounter during the bromination of methacrylic acid, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Corrective Actions |
| Sudden, Rapid Temperature Spike | 1. Too Rapid Addition of Bromine: The rate of heat generation is exceeding the rate of heat removal.[5] 2. Localized "Hot Spots": Inefficient stirring is causing localized areas of high bromine concentration and rapid reaction.[2][6] 3. Inadequate Cooling: The cooling bath is not efficient enough for the scale of the reaction.[5] | Immediate Actions: 1. Immediately cease the addition of bromine. [6] 2. Increase the efficiency of the cooling bath. For example, switch from an ice-water bath to an ice-salt or dry ice-acetone bath.[6][7] 3. Ensure vigorous stirring to break up any localized hot spots and ensure even temperature distribution.[6] Preventative Measures: • Add the bromine dropwise or via a syringe pump to maintain a slow and controlled addition rate.[8] • Use a larger, more efficient cooling bath from the start of the experiment.[7][9] |
| Inability to Maintain the Target Low Temperature | 1. Scale of the Reaction: The total amount of heat being generated is greater than the cooling capacity of the setup. 2. Ambient Temperature: A high laboratory temperature can reduce the efficiency of the cooling bath. 3. Inappropriate Reaction Vessel: A thick-walled glass reactor will have poorer heat transfer compared to a thin-walled one. | Immediate Actions: 1. Slow down or temporarily halt the bromine addition to reduce the rate of heat generation. 2. Replenish or upgrade the cooling bath. [7][10] Preventative Measures: • For larger-scale reactions, consider using a cryostat for more precise and powerful temperature control.[9] • Choose a reaction vessel with good heat transfer properties. • If possible, conduct the experiment in a cooler environment. |
| Reaction Temperature Fails to Increase (No Exotherm) | 1. Poor Quality Reagents: The bromine or methacrylic acid may be old or contain impurities that inhibit the reaction.[11] 2. Incorrect Stoichiometry: An error in the calculation of reagent quantities.[11] 3. Reaction Not Initiated: The activation energy barrier has not been overcome. | Troubleshooting Steps: 1. Verify the quality and purity of your starting materials. [11] 2. Double-check all calculations for the amounts of methacrylic acid and bromine.[11] 3. Ensure that a small initial addition of bromine does not produce a slight, localized color change that then disappears, which would indicate the reaction is proceeding, albeit slowly. 4. Consider a very slight and controlled increase in temperature, but be prepared for a delayed exotherm.[11] |
| Gradual, Uncontrolled Temperature Rise | 1. Onset of Polymerization: The temperature has reached a point where the polymerization of methacrylic acid is initiating.[3] A temperature rise of greater than 2°C per hour without an external heat source is a warning sign.[3] 2. Insufficient Inhibition: The methacrylic acid may have an insufficient amount of polymerization inhibitor.[12] | Immediate Actions: 1. If polymerization is suspected, immediately quench the reaction. A saturated solution of sodium thiosulfate can be used to neutralize excess bromine, and the addition of a polymerization inhibitor like hydroquinone may be necessary.[6][13] 2. Prepare for an emergency shutdown of the experiment. [14] Preventative Measures: • Always use methacrylic acid with an appropriate amount of inhibitor. [12][15][16] • Maintain the reaction temperature well below the recommended safe storage temperature of methacrylic acid (18-40°C), especially during the initial exothermic phase.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of methacrylic acid?
While the reaction is often initiated at low temperatures to control the initial exotherm, the optimal temperature can vary depending on the solvent and desired reaction rate. A common starting point is to cool the reaction mixture to 0-5°C in an ice bath before the slow addition of bromine.[6][17] Maintaining a low temperature throughout the addition is crucial for selectivity and to prevent side reactions.[6]
Q2: What are the best cooling baths for this reaction?
The choice of cooling bath depends on the scale of your reaction and the desired temperature.
| Coolant | Temperature | Comments |
| Ice-Water | 0 - 5°C | Most common for small-scale reactions. Ensure a good slurry for efficient heat transfer.[7] |
| Crushed Ice - NaCl (3:1) | -20°C | A simple way to achieve sub-zero temperatures.[7] |
| Crushed Ice - CaCl₂·6H₂O (0.8:1) | -40°C | For when lower temperatures are required.[7] |
| Dry Ice - Acetone | -78°C | A standard for very low-temperature reactions. Use with caution due to the flammability of acetone and the risk of frostbite from dry ice.[7][9] |
| Liquid Nitrogen | -196°C | Typically reserved for specialized applications and requires extreme caution.[7] |
Q3: How can I visually monitor the reaction to gauge the exotherm?
The disappearance of the characteristic red-brown color of bromine as it is added to the colorless methacrylic acid solution is a visual indicator that the reaction is proceeding.[5] If the color persists, it may indicate that the methacrylic acid has been consumed. A rapid disappearance of color upon addition indicates a fast reaction rate and the potential for a significant exotherm.
Q4: What are the signs of a runaway reaction, and what should I do?
A runaway reaction is characterized by a rapid, accelerating increase in temperature and pressure.[4] Key signs include:
-
A temperature rise that cannot be controlled by the cooling system.
-
A rapid increase in the rate of gas evolution (HBr is a byproduct).
-
A noticeable change in the viscosity of the reaction mixture, which could indicate polymerization.[13]
Emergency Procedure for a Runaway Reaction:
-
Alert nearby personnel and evacuate the immediate area.
-
If it is safe to do so, stop the addition of any reagents.
-
Increase cooling to the maximum capacity.
-
If the reaction is in a fume hood, lower the sash.
-
If the situation continues to escalate, evacuate the laboratory and follow your institution's emergency procedures. [14][18][19]
Q5: Can the choice of solvent affect temperature control?
Yes, the solvent can play a role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, a solvent with a suitable boiling point can help to dissipate heat through reflux, although this is generally not the primary method of temperature control for this reaction due to the desire to maintain low temperatures.
Experimental Protocols & Visualizations
General Protocol for Controlled Bromination of Methacrylic Acid
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer to monitor the internal reaction temperature. Place the flask in a cooling bath (e.g., an ice-water bath).[8]
-
Charging the Reactor: Charge the flask with methacrylic acid and a suitable solvent (if any).
-
Cooling: Begin stirring and cool the reaction mixture to the target temperature (e.g., 0-5°C).
-
Bromine Addition: Slowly add the bromine from the dropping funnel to the stirred solution. Monitor the temperature closely. The rate of addition should be adjusted to maintain the desired temperature.[5]
-
Reaction Monitoring: Continue to monitor the temperature and the disappearance of the bromine color.
-
Quenching: Once the reaction is complete, quench any excess bromine with a saturated solution of sodium thiosulfate or sodium metabisulfite.[6]
-
Workup: Proceed with the appropriate workup and purification steps for your desired product.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for temperature deviations.
References
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Method for inhibiting polymerization of (meth)acrylic acid and esters thereof. (n.d.). Google Patents.
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Cooling mixtures. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. (n.d.). European Patent Office. Retrieved from [Link]
-
Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (2009). ResearchGate. Retrieved from [Link]
- Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof. (n.d.). Google Patents.
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Bromine: incident management. (2021). GOV.UK. Retrieved from [Link]
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Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal. Retrieved from [Link]
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How to inhibit Methacrylate self polymerization? (2019). ResearchGate. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Magic Formulas: Cooling Baths. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Lab: Endothermic and Exothermic Reactions Student Guide. (n.d.). Edgenuity Inc. Retrieved from [Link]
- Method for inhibiting polymerization of (meth)acrylic acid and esters thereof. (n.d.). Google Patents.
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Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (2009). Zenodo. Retrieved from [Link]
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Methacrylic Acid. (n.d.). Methacrylate Producers Association, Inc. Retrieved from [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). ResearchGate. Retrieved from [Link]
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Cooling. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
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METHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Runaway Reaction. (n.d.). Gexcon. Retrieved from [Link]
-
Determination of Methacrylic Acid by Coulometric Titration. (1976). ResearchGate. Retrieved from [Link]
-
Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? (2020). Reddit. Retrieved from [Link]
-
Exothermic and endothermic reactions. (n.d.). Monash University. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. Retrieved from [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. (2007). ResearchGate. Retrieved from [Link]
-
Practical Work N° 1. Laboratory Safety Rules and Equipments. (n.d.). University of Tlemcen. Retrieved from [Link]
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Runaway reactions, case studies, lessons learned. (2018). ARIA. Retrieved from [Link]
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Methacrylic Acid. (n.d.). PubChem. Retrieved from [Link]
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Runaway Reaction - Prevention. (2012). YouTube. Retrieved from [Link]
-
7.3: Exothermic and Endothermic Reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved from [Link]
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Designing and operating safe chemical reaction processes. (n.d.). Health and Safety Executive. Retrieved from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved from [Link]
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The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. (2019). ResearchGate. Retrieved from [Link]
-
Heats of polymerization. A summary of published values and their relation to structure. (1950). National Bureau of Standards. Retrieved from [Link]
-
Bromine formation in solid NaBr/KNO3 mixture and assay of this reaction via bromination of activated aromatics. (2015). ResearchGate. Retrieved from [Link]
-
Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
New insights into the bromination reaction for a series of alkenes--a computational study. (2007). National Institutes of Health. Retrieved from [Link]
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preventing decomposition of 3-bromo-2-methylpropanoic acid during distillation
Welcome to the Technical Support Center for 3-Bromo-2-Methylpropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the purification of 3-bromo-2-methylpropanoic acid, with a specific focus on preventing decomposition during distillation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights.
Troubleshooting Guide: Distillation Issues
This section addresses common problems observed during the distillation of 3-bromo-2-methylpropanoic acid, their probable causes, and recommended solutions.
Q1: My 3-bromo-2-methylpropanoic acid is turning dark and fuming during distillation, and the yield of pure product is low. What is happening?
A1: This is a classic sign of thermal decomposition. 3-Bromo-2-methylpropanoic acid is a thermally sensitive molecule. At elevated temperatures required for atmospheric distillation, it likely undergoes two primary decomposition pathways:
-
Dehydrobromination: This is the most probable decomposition route for a bromoalkane. The molecule eliminates hydrogen bromide (HBr) to form an unsaturated carboxylic acid, likely methacrylic acid or an isomer. The liberated HBr is a corrosive gas and can further catalyze decomposition.
-
Decarboxylation: Like many carboxylic acids, especially at higher temperatures, it can lose carbon dioxide (CO₂), which can lead to a variety of secondary reactions and byproducts.[1]
The combination of these reactions leads to the observed darkening (formation of polymeric or conjugated materials) and fuming (release of HBr and CO₂).
Q2: I'm using vacuum distillation, but I'm still seeing significant decomposition. How can I optimize this process?
A2: While vacuum distillation is the correct first step to lower the boiling point and reduce thermal stress, several factors can still contribute to decomposition. Here’s how to troubleshoot:
-
Insufficient Vacuum: Ensure your vacuum pump and system are capable of achieving a low enough pressure. A lower pressure significantly reduces the required distillation temperature.
-
Localized Overheating: The heating mantle temperature might be too high, causing the material at the bottom of the flask to decompose even if the vapor temperature is within a safe range. Use a well-fitting heating mantle with a stirrer to ensure even heat distribution. A water or oil bath can provide more uniform heating.
-
Presence of Catalytic Impurities: Trace amounts of metals from previous reactions or impurities in the starting material can catalyze decomposition. Consider a pre-treatment step, such as washing the crude product with a dilute acid or a chelating agent solution to remove metal ions.
Here is a table of estimated boiling points for similar compounds at reduced pressures to guide your vacuum distillation setup:
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 2-Bromo-2-methylpropanoic acid | 124-126 | 20 |
| β-Bromopropionic acid | 115-120 | 18 |
| Methyl β-bromopropionate | 64-66 | 18 |
Data sourced from Sigma-Aldrich and Organic Syntheses.[2][3]
Q3: Can I use a stabilizer during distillation? If so, what kind and how much?
A3: Yes, using a stabilizer is a highly recommended strategy. The choice of stabilizer depends on the likely decomposition pathway.
-
For Dehydrobromination (HBr elimination):
-
Non-volatile bases: A small amount of a non-volatile, high-boiling amine, such as tri-n-octylamine or N,N-diisopropylethylamine, can be added to the distillation pot. These will act as HBr scavengers, forming a non-volatile salt and preventing the acid-catalyzed decomposition. A concentration of 0.1-1% by weight is a good starting point.
-
-
For Free-Radical Processes:
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or other hindered phenols are excellent radical scavengers and can prevent polymerization of any unsaturated byproducts formed.[2][4][5] They are effective at low concentrations (0.01-0.1% by weight) and are volatile enough to be removed during distillation, or they can be separated by other means.
-
Workflow for Stabilized Vacuum Distillation:
Caption: Workflow for stabilized vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition product I should be looking for if my distillation is failing?
A1: The most likely decomposition product from dehydrobromination is methacrylic acid or an isomer. You can often detect this as a sharp, acrid odor. Analytically, you can look for the appearance of vinyl protons in the ¹H NMR spectrum of your distillation residue or crude distillate. The presence of HBr will make the mixture highly acidic and corrosive.
Decomposition Pathway:
Caption: Likely dehydrobromination of 3-bromo-2-methylpropanoic acid.
Q2: Are there any alternatives to distillation for purifying 3-bromo-2-methylpropanoic acid?
A2: Yes, especially if the compound proves to be extremely heat-sensitive or if you need very high purity.
-
Recrystallization: This is a powerful technique for purifying solids.[6][7][8] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Recommended starting solvents to screen: Water, hexane/ethyl acetate mixtures, or toluene.
-
-
Chromatography: For small-scale purifications or to achieve very high purity, column chromatography is an excellent option.
-
Normal Phase: Using silica gel with a solvent system like hexane/ethyl acetate with a small amount of acetic or formic acid to improve peak shape.
-
Reversed Phase: C18 columns can be very effective for purifying polar compounds like carboxylic acids, often using a mobile phase of water/acetonitrile with a modifier like trifluoroacetic acid (TFA).[9]
-
Q3: My starting material is a crude reaction mixture. What preliminary purification steps should I take before distillation?
A3: Proper workup of your crude product can significantly improve the success of your distillation.
-
Aqueous Wash: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Wash: Wash with a dilute, non-oxidizing acid (e.g., 1M HCl) to remove any basic impurities.
-
Brine Wash: Wash with a saturated NaCl solution to help break any emulsions and remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature before attempting distillation of the product.
Q4: How can I confirm the purity of my distilled 3-bromo-2-methylpropanoic acid?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities. Derivatization to the methyl ester may be necessary for better chromatographic performance.[10]
-
Titration: A simple acid-base titration can determine the molar equivalent of the carboxylic acid, providing a good measure of overall purity.
By implementing these troubleshooting strategies and considering alternative purification methods, you can significantly improve the yield and purity of your 3-bromo-2-methylpropanoic acid.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
-
Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]
-
Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents. (n.d.).
-
precisionFDA. 3-BROMO-2-METHYLPROPIONIC ACID. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]
-
University of Rochester. Purification: How To. [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. [Link]
-
PubChem. (R)-3-Bromo-2-methylpropanoic acid. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
ResearchGate. Organic Azides: Syntheses and Applications. [Link]
-
ResearchGate. Hydrothermal stability of aromatic carboxylic acids. [Link]
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- 9. teledyneisco.com [teledyneisco.com]
- 10. pubs.acs.org [pubs.acs.org]
column chromatography conditions for purifying 3-bromo-2-methylpropionic acid
Welcome to the technical support resource for the column chromatography purification of 3-bromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during this specific separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: Why are my product peaks tailing or streaking down the column?
Answer: Peak tailing is the most common issue when purifying carboxylic acids like this compound on standard silica gel. This phenomenon is caused by undesirable secondary interactions between the acidic proton of your compound and the weakly acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Causality: At any given moment, some of your analyte molecules are in their ionized carboxylate form (R-COO⁻). These negatively charged ions can interact strongly and non-specifically with the stationary phase, leading to a slow, continuous elution rather than a sharp, well-defined band. This results in significant peak tailing, poor resolution, and often lower yields due to the difficulty in isolating pure fractions.
-
Solution: Suppress Ionization with an Acidic Modifier. To achieve sharp, symmetrical peaks, you must ensure your carboxylic acid remains in its neutral, protonated form (R-COOH) throughout the separation. This is accomplished by adding a small amount of a volatile acid to your mobile phase.
-
Select an Acid: Acetic acid or formic acid are the most common choices. A typical concentration is 0.5-2% (v/v) of the total mobile phase volume.
-
Mechanism of Action: The added acid increases the overall acidity of the eluent, shifting the equilibrium of your compound firmly towards its protonated state, thereby minimizing interactions with the silica surface.[1][2]
-
Practical Steps:
-
Prepare your chosen eluent system (e.g., 30% ethyl acetate in hexanes).
-
Add 1 mL of acetic acid for every 100 mL of your eluent mixture.
-
Ensure the acid is added to the entire mobile phase volume you plan to use for the column run to maintain consistent conditions.
-
-
Question: I have very low (or zero) recovery of my compound from the column. What happened?
Answer: Low recovery can be alarming and is typically due to one of three issues: irreversible adsorption, on-column degradation, or an unsuitable mobile phase.
-
Irreversible Adsorption: In some cases, particularly with highly polar compounds, the interaction with the silica stationary phase can be so strong that the chosen mobile phase is simply not polar enough to elute it.[3]
-
Solution: After your initial elution, flush the column with a much stronger (more polar) solvent system. For example, if you were using ethyl acetate/hexanes, try flushing with 5-10% methanol in dichloromethane.[4] This can often recover strongly bound material.
-
-
On-Column Degradation: this compound is generally stable under normal conditions, but silica gel is an acidic surface that can sometimes catalyze degradation, especially if the crude material contains reactive impurities.[5][6]
-
Solution: Perform a Stability Test. Before committing your entire batch to a column, run a simple stability test using TLC.
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot it on a silica gel TLC plate.
-
Instead of eluting the plate immediately, let it sit exposed to air on the benchtop for 1-2 hours.
-
Elute the plate as you normally would and visualize the spots. If you see new spots or significant streaking that wasn't present in an immediate run, your compound may be degrading on the silica.[5] In this case, consider using a less acidic stationary phase like alumina or a reversed-phase C18 column.
-
-
-
Incorrect Mobile Phase Polarity: It's possible the mobile phase you've selected is simply too weak (non-polar) to move the compound down the column in a reasonable volume of solvent.[3]
-
Solution: Use Thin-Layer Chromatography (TLC) to properly develop your solvent system before running the column. The ideal eluent will give your target compound an Rf value between 0.2 and 0.4.[3] If your compound's Rf is 0, your solvent is not polar enough. Gradually increase the proportion of the polar solvent until you reach the target Rf.
-
Question: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Achieving separation between compounds with similar polarities requires careful optimization of the mobile phase selectivity or, in some cases, changing the stationary phase.
-
Solution 1: Alter Mobile Phase Selectivity. If two compounds have the same Rf in one solvent system (e.g., ethyl acetate/hexanes), they may separate well in another. Different solvents interact with your compounds in unique ways.[7]
-
Try switching to a different solvent family. For example, replace ethyl acetate (an ester) with a mixture of dichloromethane and methanol (a chlorinated solvent and an alcohol).[4]
-
Run TLC plates in several different solvent systems to find one that provides the best separation between your product and the impurity.
-
-
Solution 2: Switch to Reversed-Phase Chromatography. If you cannot achieve separation on normal-phase silica, reversed-phase chromatography is an excellent alternative that separates compounds based on hydrophobicity rather than polarity.[8]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol.[7] As with normal-phase, the mobile phase should be acidified (e.g., with 0.1% formic or trifluoroacetic acid) to keep the carboxylic acid protonated.[8]
-
Elution Order: In reversed-phase, the most polar compounds elute first.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound?
A1: The best starting point depends on the nature of the impurities. However, a normal-phase silica gel setup is the most common and accessible method.
| Parameter | Normal-Phase Recommendation | Reversed-Phase Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-Functionalized Silica | Silica is the standard for general-purpose organic purification.[9] C18 is ideal for separating polar compounds in aqueous mobile phases.[8] |
| Mobile Phase | Ethyl Acetate / Hexanes | Acetonitrile / Water | A standard, versatile system with a wide polarity range.[4] Provides good selectivity for many polar molecules.[7] |
| Modifier | 0.5-2% Acetic or Formic Acid | 0.1% Formic or Trifluoroacetic Acid (TFA) | Essential to suppress ionization of the carboxylic acid, preventing peak tailing.[1][8] |
| Method Development | TLC analysis to achieve Rf ≈ 0.3 | Analytical HPLC to develop a gradient | TLC is a fast and effective way to optimize normal-phase separations.[3] HPLC is used to scout conditions for preparative reversed-phase. |
Q2: How do I properly select and optimize a solvent system using TLC?
A2: Thin-Layer Chromatography (TLC) is a crucial precursor to running a successful column. It allows you to quickly test different mobile phases to find the one that provides the best separation.
Protocol: TLC for Method Development
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also prepare a dilute solution of your starting material if available.
-
Spot the Plate: Use a capillary tube to spot the crude mixture and any standards onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen test solvent system (e.g., 20% ethyl acetate in hexanes + 1% acetic acid). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize:
-
If the desired compound has an Rf > 0.4 , the eluent is too polar. Decrease the percentage of the polar solvent (e.g., ethyl acetate).
-
If the desired compound has an Rf < 0.2 , the eluent is too weak. Increase the percentage of the polar solvent.
-
The goal is an Rf of ~0.2-0.4 for the target compound, with clear separation from all other spots.
-
Workflow for Mobile Phase Optimization
Caption: Workflow for mobile phase selection using TLC.
Q3: My crude material has poor solubility. How should I load it onto the column?
A3: When a sample does not dissolve well in the mobile phase, loading it directly onto the column in a strong solvent (wet loading) will cause band broadening and poor separation. The preferred method in this situation is dry loading .
Protocol: Dry Loading a Sample
-
Dissolve Sample: Dissolve your crude material (~100-500 mg) in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.
-
Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel coated with your crude mixture.
-
Load the Column: Carefully add the silica-adsorbed sample as a neat, level layer on top of the packed column bed.
-
Begin Elution: Gently add the mobile phase and begin the chromatography process. This technique ensures that your entire sample starts as a very narrow, concentrated band, leading to optimal separation.
References
- ResearchGate. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
- SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica.
-
Biotage. (2023). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Unidentified Source. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. fishersci.com [fishersci.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-Methylpropanoic Acid
Welcome to the Technical Support Center for the synthesis and scale-up of 3-bromo-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to transition this synthesis from the laboratory bench to a pilot plant with confidence and scientific rigor.
I. Synthesis Overview & Mechanism
The synthesis of 3-bromo-2-methylpropanoic acid is a crucial step in the production of various pharmaceutical intermediates. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-halogenation of a carboxylic acid.[1][2]
The mechanism of the Hell-Volhard-Zelinsky reaction involves several key steps:
-
Formation of Acyl Bromide: The carboxylic acid reacts with a phosphorus trihalide, such as PBr₃, to form an acyl bromide.[3][4]
-
Enolization: The acyl bromide then tautomerizes to its enol form.[3][4]
-
Bromination: The enol reacts with bromine (Br₂) at the α-carbon.[2][3]
-
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during aqueous work-up to yield the final α-bromo carboxylic acid product.[3][5]
It is important to note that if an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester will be formed.[2][5]
Reaction Workflow
Caption: Hell-Volhard-Zelinsky reaction workflow for 3-bromo-2-methylpropanoic acid synthesis.
II. Laboratory-Scale Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-bromo-2-methylpropanoic acid in a laboratory setting.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylpropanoic Acid | 88.11 | 88.11 g | 1.0 |
| Red Phosphorus | 30.97 | 1.0 g | 0.032 |
| Bromine | 159.81 | 175.8 g (56.4 mL) | 1.1 |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methylpropanoic acid and red phosphorus.
-
Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the remaining phosphorus tribromide and the acyl bromide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-bromo-2-methylpropanoic acid can be purified by vacuum distillation or recrystallization.
III. Pilot Plant Scale-Up Considerations
Transitioning from a laboratory scale to a pilot plant introduces several challenges that must be addressed to ensure a safe, efficient, and scalable process.
Key Scale-Up Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale | Considerations |
| Batch Size | Grams to kilograms | Kilograms to tens of kilograms | Material handling, reactor size, and utility requirements. |
| Heat Transfer | Surface area to volume ratio is high | Surface area to volume ratio is low | Efficient heat removal is critical to control the exothermic reaction. Use of jacketed reactors and precise temperature control systems is necessary. |
| Mixing | Magnetic or overhead stirring | Impeller-based agitation | Proper agitation is crucial for maintaining homogeneity and ensuring efficient heat and mass transfer. The impeller design and agitation speed need to be optimized. |
| Reagent Addition | Dropping funnel | Metering pumps | Precise and controlled addition of bromine is essential for safety and reaction control. |
| Work-up & Isolation | Separatory funnels, rotary evaporators | Larger extraction vessels, centrifuges, and dryers | Equipment must be appropriately sized for the larger volumes. |
| Safety | Fume hood | Enclosed systems, scrubbers for off-gases | Handling of corrosive and toxic materials like bromine and hydrogen bromide requires robust safety protocols and engineering controls.[6][7][8][9] |
Process Safety
The synthesis of 3-bromo-2-methylpropanoic acid involves hazardous materials and an exothermic reaction. A thorough process hazard analysis (PHA) is mandatory before scaling up.
-
Bromine Handling: Bromine is highly corrosive and toxic.[7] Use of personal protective equipment (PPE), including respiratory protection, is essential.[7][9] All transfers should be conducted in a closed system.
-
Hydrogen Bromide (HBr) Off-gassing: The reaction can generate HBr gas. The reactor must be vented to a scrubber system to neutralize the acidic gas.
-
Exotherm Control: The bromination reaction is exothermic. A failure in the cooling system could lead to a runaway reaction. Redundant cooling systems and emergency quench procedures should be in place.
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Loss of product during work-up- Side reactions | - Monitor the reaction by TLC or GC to ensure completion.- Optimize extraction and purification steps.- Control reaction temperature to minimize side product formation. |
| Product Impurity | - Presence of unreacted starting material- Formation of di-brominated byproducts- Residual solvent | - Ensure complete reaction and optimize purification.- Use the correct stoichiometry of bromine.- Ensure complete removal of solvent under vacuum. |
| Dark Reaction Color | - Excess bromine- Charring due to localized overheating | - Add a saturated solution of sodium bisulfite during work-up to quench excess bromine.- Ensure efficient stirring and controlled heating. |
| Difficult Phase Separation | - Emulsion formation during extraction | - Add brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
V. Frequently Asked Questions (FAQs)
Q1: What is the role of red phosphorus in the Hell-Volhard-Zelinsky reaction?
A1: Red phosphorus reacts with bromine in situ to form phosphorus tribromide (PBr₃), which is the catalytic species that converts the carboxylic acid to the acyl bromide intermediate.[1]
Q2: Can I use a different brominating agent?
A2: While Br₂ with a catalytic amount of PBr₃ is the standard for the HVZ reaction, other brominating agents like N-bromosuccinimide (NBS) can be used for α-bromination of carbonyl compounds, but the HVZ reaction is specific for carboxylic acids.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a stain like potassium permanganate can be used for visualization.
Q4: What are the main safety hazards associated with this synthesis?
A4: The primary hazards are the handling of highly corrosive and toxic bromine and the generation of hydrogen bromide gas.[6][7][8][9] The reaction is also exothermic and requires careful temperature control to prevent a runaway reaction.
Q5: What are the critical parameters to control during scale-up?
A5: The most critical parameters are temperature control (due to the exothermicity), efficient mixing to ensure homogeneity and heat transfer, and the controlled addition of bromine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
Krishna Solvechem Limited. DL-2-Bromopropionic acid Material Safety Data Sheet. [Link]
-
Alfa Aesar. 3-Bromopropionic acid Safety Data Sheet. [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
-
Google Patents. Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
-
Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. kscl.co.in [kscl.co.in]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
minimizing hydrobromic acid byproduct in 3-bromo-2-methylpropionic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Hydrobromic Acid Byproduct
Welcome to the Technical Support Center for the synthesis of 3-bromo-2-methylpropionic acid. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the challenges that can arise during process development. A common issue encountered in the synthesis of brominated compounds is the formation of hydrobromic acid (HBr) as a byproduct, which can impact yield, purity, and downstream applications.
This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize and manage HBr byproduct in your reactions.
Troubleshooting Guide: Hydrobromic Acid (HBr) Byproduct
Issue 1: Unexpectedly low pH of the reaction mixture and potential side reactions.
Root Cause Analysis:
The formation of hydrobromic acid is an inherent outcome of several common bromination methods, particularly electrophilic substitution reactions where a hydrogen atom is replaced by a bromine atom. The use of molecular bromine (Br₂) as a brominating agent is a primary source of HBr byproduct.[1] The presence of HBr can lead to a significant decrease in the pH of the reaction medium, which may catalyze undesirable side reactions, cause degradation of acid-sensitive functional groups, or interfere with the desired reaction pathway. The role of HBr can be complex; while it can sometimes catalyze bromination, it is also known to inhibit the bromination of certain aromatic substrates.[1]
Solutions:
-
Choice of Synthetic Route: The most effective way to avoid HBr byproduct is to select a synthetic route where it is not generated. For this compound, an addition reaction is preferable to a substitution reaction.
-
Recommended Method: Hydrobromination of Methacrylic Acid. This method involves the direct addition of hydrogen bromide across the double bond of methacrylic acid. In this case, HBr is a reagent, not a byproduct. This approach offers high atom economy and avoids the formation of unwanted acidic byproducts.[2]
-
-
Use of Alternative Brominating Agents: If a substitution reaction is necessary, consider using brominating agents that do not produce HBr.
-
N-Bromosuccinimide (NBS): NBS is a versatile reagent for allylic and benzylic bromination and can also be used for the bromination of carbonyl derivatives. The byproduct of NBS is succinimide, which is a solid and can often be easily removed by filtration.[3]
-
Issue 2: Difficulty in isolating and purifying the final product due to the presence of HBr.
Root Cause Analysis:
Hydrobromic acid is highly soluble in many organic solvents and water, making its removal from the reaction mixture challenging. Its corrosive nature can also damage equipment and pose safety hazards.[4] Residual HBr in the final product can affect its stability, purity, and performance in subsequent reactions.
Solutions:
-
Aqueous Work-up with a Mild Base: After the reaction is complete, a carefully controlled aqueous work-up can be employed to neutralize and remove HBr.
-
Protocol:
-
Quench the reaction mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH to ensure it reaches a neutral range (pH 7-8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the this compound.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Distillation: If the boiling point of this compound allows, distillation can be an effective purification method to separate it from non-volatile acidic residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of HBr byproduct formation when synthesizing this compound?
A1: The most common cause is the use of molecular bromine (Br₂) in a substitution-type reaction. For every mole of Br₂ that substitutes a hydrogen atom on the organic substrate, one mole of HBr is generated as a byproduct.
Q2: Can I use an in-situ method to generate the brominating agent to minimize HBr handling?
A2: Yes, in-situ generation of the active brominating species is a widely used strategy to improve safety and control reactivity. One patented method involves the reaction of acetyl bromide with an alcohol to generate HBr in situ, which then adds to an acrylate precursor.[5] This "one-pot" method avoids the handling of corrosive HBr gas. Another approach is the combination of an oxidant (like hydrogen peroxide) with HBr to generate bromine in situ. This allows for better control over the bromine concentration and can lead to fewer side reactions.[6]
Q3: Are there "greener" alternatives to traditional bromination methods that produce HBr?
A3: Absolutely. Green chemistry principles encourage the use of methods that minimize hazardous byproducts. Oxidative bromination is a promising alternative where bromide salts (like NaBr) are oxidized in the presence of the substrate to form the brominated product. This approach has a higher atom economy and avoids the use of elemental bromine.
Q4: How does the presence of HBr affect the stability of this compound?
A4: this compound is relatively stable, but the presence of a strong acid like HBr, especially at elevated temperatures, can potentially promote side reactions such as elimination to form methacrylic acid or esterification if an alcohol is present. Therefore, it is crucial to remove HBr during the work-up to ensure the long-term stability and purity of the product.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Hydrobromination of Methacrylic Acid
This protocol is based on the principle of addition reaction to avoid HBr as a byproduct.[2]
Reaction Scheme:
Step-by-Step Methodology:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge methacrylic acid.
-
Introduce hydrogen bromide gas at a controlled rate while maintaining the reaction temperature between 30-60°C. The molar ratio of methacrylic acid to HBr should be approximately 1:1.1 to ensure complete conversion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, NMR).
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove any excess HBr.
-
The crude product can then be purified by distillation under reduced pressure.
Data Summary:
| Parameter | Value |
| Starting Material | Methacrylic Acid |
| Reagent | Hydrogen Bromide (gas or aqueous) |
| Reaction Type | Addition |
| HBr Byproduct | None |
| Typical Yield | >90% |
Protocol 2: In-situ Generation of HBr for the Synthesis of 3-Bromo-2-methylpropionate Esters
This protocol is adapted from a patented method and is suitable for the synthesis of esters of this compound.[5]
Reaction Scheme:
Step-by-Step Methodology:
-
In a reaction vessel, combine the starting acrylate ester, an alcohol (that matches the ester group to prevent transesterification), and a polymerization inhibitor (e.g., hydroquinone).
-
Slowly add acetyl bromide to the mixture at room temperature with stirring. This will generate HBr in situ.
-
After the addition is complete, continue stirring at room temperature for a specified period, then gently heat the mixture to drive the addition reaction to completion.
-
After the reaction, the alcohol solvent and the acetate byproduct can be removed by distillation.
-
The final product, the 3-bromo-2-methylpropionate ester, is then purified by vacuum distillation.
Visualizations
Workflow for Minimizing HBr Byproduct
Caption: Decision workflow for minimizing HBr byproduct.
Reaction Pathways and Byproduct Formation
Caption: Comparison of reaction pathways.
References
- CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents.
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents.
- CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents.
-
This compound | C4H7BrO2 | CID 304776 - PubChem. Available at: [Link]
-
Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review - PubMed. Available at: [Link]
-
What is the purpose of adding HBr in bromination? Hbr/Br2 system. | ResearchGate. Available at: [Link]
-
Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 - Chemia. Available at: [Link]
-
This compound | C4H7BrO2 | CID 304776 - PubChem - NIH. Available at: [Link]
- US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents.
-
This compound - precisionFDA. Available at: [Link]
-
Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 - Chemia. Available at: [Link]
-
CHAPTER 5: Bromination Reactions - Books - The Royal Society of Chemistry. Available at: [Link]
-
Reaction A — Elimination of HBr from 2-bromo-2-methylbutane using KOH - Filo. Available at: [Link]
- EP2855350A1 - Removal of bromine from gaseous hydrogen bromide - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]
- 5. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 6. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
stability issues of 3-Bromo-2-methylpropionic acid under acidic or basic conditions
Welcome to the technical support center for 3-Bromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this valuable synthetic intermediate. Here, we address common questions regarding its stability under acidic and basic conditions, offering troubleshooting advice and preventative measures to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my starting material, this compound, when my reaction is run under basic conditions. What is happening?
Under basic conditions, this compound is susceptible to two primary degradation pathways: substitution (hydrolysis) and elimination (dehydrobromination). The predominant pathway is influenced by the reaction conditions, particularly the nature of the base and the temperature.
-
Substitution (SN2 Hydrolysis): With weaker or non-bulky bases (e.g., hydroxide ions from NaOH or KOH in aqueous solution), a nucleophilic substitution reaction is likely to occur. The hydroxide ion attacks the carbon atom bearing the bromine, displacing the bromide ion to form 3-hydroxy-2-methylpropionic acid. This is a common pathway for primary alkyl halides.
-
Elimination (E2 Dehydrobromination): The use of strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, especially at elevated temperatures, will favor an elimination reaction.[1][2][3] The base will abstract a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and yielding methacrylic acid and a bromide salt.[1][2][3]
Q2: What are the likely degradation products I should be looking for?
The primary degradation products to anticipate are:
-
3-hydroxy-2-methylpropionic acid: Formed via hydrolysis (substitution).
-
Methacrylic acid: Formed via dehydrobromination (elimination).[4][5][6][7]
The relative amounts of these products will depend on your specific reaction conditions.
Q3: How can I minimize the degradation of this compound in my basic reaction?
To minimize degradation, consider the following strategies:
-
Temperature Control: Perform your reaction at the lowest effective temperature. Higher temperatures tend to favor the elimination pathway.
-
Choice of Base: If substitution is the desired outcome, use a non-bulky strong base like sodium hydroxide or potassium hydroxide. If elimination is to be avoided, a weaker base might be suitable if the reaction chemistry allows. Conversely, if elimination is desired, a bulky base like potassium tert-butoxide is recommended.[1][2][3]
-
Reaction Time: Monitor your reaction progress closely to avoid unnecessarily long reaction times, which can lead to increased degradation.
-
Inert Atmosphere: While the primary degradation pathways are hydrolysis and elimination, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, although these are generally less of a concern for this specific molecule.
Q4: Is this compound stable under acidic conditions?
Generally, this compound is more stable under acidic conditions compared to basic conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to hydrolysis. The mechanism would likely be an SN1-type reaction, proceeding through a carbocation intermediate, although this is generally slower for primary halides compared to tertiary ones.[8][9][10][11]
Q5: How can I monitor the stability of my this compound and detect potential degradation products?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.
-
HPLC Method: A reverse-phase HPLC method can be developed to separate this compound from its more polar degradation product, 3-hydroxy-2-methylpropionic acid, and the less polar methacrylic acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a good starting point.[12][13][14]
-
Detection: UV detection is suitable for these compounds, although the chromophores are not particularly strong.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to monitor the reaction in real-time or to analyze the final product mixture. The appearance of new signals corresponding to the degradation products can be quantified.[15][16][17][18]
-
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the acid and its degradation products, providing both separation and structural information.[19][20][21]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product and presence of an unexpected peak in HPLC. | Degradation of this compound. | Analyze the reaction mixture for the presence of 3-hydroxy-2-methylpropionic acid and methacrylic acid. Adjust reaction conditions (lower temperature, different base) to minimize the formation of the identified byproduct. |
| Formation of a significant amount of methacrylic acid. | E2 elimination is occurring. | This is likely due to the use of a strong, bulky base and/or high reaction temperatures. If elimination is not desired, switch to a less sterically hindered base (e.g., NaOH) and lower the reaction temperature.[1][2][3] |
| Inconsistent reaction outcomes. | Variability in reaction conditions or purity of starting material. | Ensure precise control over temperature, reaction time, and stoichiometry of reagents. Verify the purity of your this compound before use, as impurities can affect the reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a basic solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of 0.1 M Sodium Hydroxide (NaOH).
-
-
Stress Conditions:
-
Mix equal volumes of the this compound stock solution and the 0.1 M NaOH solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).
-
Dilute the neutralized samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Calculate the rate of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric acid in Water, B: Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
References
-
BrainKart. (2018). Alkyl halides: Elimination versus substitution. Retrieved from [Link]
-
Organic Chemistry Solutions. (n.d.). Alkyl Halides - Elimination Reactions. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHACRYLIC ACID. Retrieved from [Link]
-
Chemcess. (2024, August 5). Methacrylic Acid: Properties, Production And Uses. Retrieved from [Link]
-
Wikipedia. (2024). Methacrylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The degradation rate of CPT (%) under different forced degradation conditions. Retrieved from [Link]
- Unknown. (n.d.). HYDROLYSIS.
-
YouTube. (2021, October 25). Predict Substitution vs Elimination for Primary Alkyl Halides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Retrieved from [Link]
-
Semantic Scholar. (1970). Kinetics of the Hydrolysis of some alkyl halides in aqueous ethyl alcohol. Retrieved from [Link]
-
Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes. Retrieved from [Link]
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ResearchGate. (2025, August 10). Factors affecting captopril stability in aqueous solution. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation results of captopril and hydrochlorothiazide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Quality By Design | Experimental Design | Forced Degradation Studies | Stability Indicating | Captopril | RP-HPLC. Retrieved from [Link]
-
Quora. (2016, October 11). What is the hydrolysis process of alkyl halides? Retrieved from [Link]
-
Chegg.com. (2021, March 6). For this post-lab, you will be analyzing the GC-MS | Chegg.com. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxyisobutyric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]
-
The Pharma Innovation. (2020, June 30). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
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- 6. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 7. jamorin.com [jamorin.com]
- 8. web.viu.ca [web.viu.ca]
- 9. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
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- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
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- 14. Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Optimal Solvent Selection for 3-Bromo-2-Methylpropanoic Acid Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection that dictate reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of 3-bromo-2-methylpropanoic acid and the role of the solvent environment.
Q1: What are the primary reaction pathways for 3-bromo-2-methylpropanoic acid, and how does its structure influence them?
3-Bromo-2-methylpropanoic acid possesses two key reactive sites: the electrophilic carbon bonded to the bromine and the carboxylic acid group. Its core structure as a secondary (2°) alkyl halide makes it susceptible to a competitive balance between nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions at the C-Br bond.
-
Nucleophilic Substitution (S_N2): This pathway is viable but can be sterically hindered by the adjacent methyl group. The choice of a strong, unhindered nucleophile and an appropriate solvent is crucial.
-
Nucleophilic Substitution (S_N1): The formation of a secondary carbocation is possible but less stable than a tertiary one. This pathway is favored by conditions that stabilize this intermediate, such as polar protic solvents.[1][2]
-
Elimination (E1 & E2): These pathways compete with substitution and are favored by strong, bulky bases and higher temperatures. The use of a strongly basic nucleophile will likely lead to dehydrobromination, yielding an alkene.[3]
-
Carboxylic Acid Reactivity: The -COOH group can undergo esterification or can be deprotonated by basic reagents, which may complicate reactions at the C-Br center.
Q2: What is the fundamental difference between polar protic and polar aprotic solvents, and why is this choice so critical?
The distinction between these solvent classes is their ability to act as hydrogen bond donors, which profoundly impacts the reactivity of nucleophiles.[4]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol, acetic acid). These solvents have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form strong hydrogen bonds.[4][5] They are excellent at solvating both cations and anions. However, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack an electrophile.[6][7][8] This effect dramatically slows down S_N2 reactions.[6][9]
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone). These solvents have strong dipole moments to dissolve ionic species but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[10] They effectively solvate the metal cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[11][12] This makes them the ideal choice for promoting rapid S_N2 reactions.[9][13][14]
Q3: For a substitution reaction on 3-bromo-2-methylpropanoic acid, how do I decide whether to favor an S_N1 or S_N2 mechanism?
The choice is dictated by a combination of the nucleophile, solvent, and temperature.
-
To favor S_N2: Use a strong, preferably weakly basic nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻) at the lowest practical temperature.[3] The most critical factor is the solvent: always choose a polar aprotic solvent like DMSO or DMF.[3][12]
-
To favor S_N1: Use a weak, non-basic nucleophile, which is often the solvent itself (a solvolysis reaction).[1] The key is to use a polar protic solvent like methanol, ethanol, or water, which will stabilize the carbocation intermediate that forms in the rate-determining step.[1][11][15]
Section 2: Troubleshooting and Optimization Guide
Directly addressing common issues encountered during experimentation.
Issue 1: My substitution reaction has a low yield, and I'm isolating significant amounts of an alkene byproduct.
-
Primary Cause: Your reaction conditions are favoring the E2 elimination pathway over the S_N2 substitution pathway. This is a common outcome when reacting secondary alkyl halides with nucleophiles that are also strong bases (e.g., hydroxide, alkoxides like ethoxide or tert-butoxide).[3] High reaction temperatures also strongly favor elimination.[1]
-
Troubleshooting Steps:
-
Assess Your Nucleophile: If you are using a strong base, consider switching to a nucleophile that is a weaker base. For example, instead of NaOH to form an alcohol, consider using sodium acetate followed by hydrolysis.
-
Reduce Temperature: Elimination reactions have a higher activation energy and are more entropically favored, making them dominant at higher temperatures.[1] Running your reaction at or below room temperature can significantly shift the product ratio towards substitution.
-
Solvent Check: While polar aprotic solvents are ideal for S_N2, using them with a strongly basic nucleophile can still lead to E2 products.[3] The combination of a strong base and a secondary halide inherently favors elimination. The solution lies primarily in the choice of nucleophile and temperature.
-
Issue 2: My S_N2 reaction is proceeding very slowly or stalling completely.
-
Primary Cause: You have likely chosen a polar protic solvent (e.g., ethanol, water). The solvent is forming a hydrogen-bonded "cage" around your nucleophile, stabilizing it and drastically reducing its nucleophilicity.[6][7] For an S_N2 reaction to occur, the nucleophile must expend significant energy to break free from this solvation shell before it can attack the substrate.[6]
-
Troubleshooting Steps:
-
Change to a Polar Aprotic Solvent: This is the most effective solution. Switching the solvent from methanol to DMSO, for instance, can accelerate an S_N2 reaction by orders of magnitude.[9][14] Recommended solvents include DMSO, DMF, and acetonitrile.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. If your reagents or solvent are not dry, the presence of water can inhibit the reaction.
-
Check Nucleophile Solubility: Ensure your nucleophilic salt is soluble in the chosen aprotic solvent.
-
Issue 3: I'm seeing unexpected side reactions, such as the formation of an ester.
-
Primary Cause: The carboxylic acid moiety of your substrate is participating in the reaction. In the presence of a base, the carboxylic acid will be deprotonated to a carboxylate, which can act as a nucleophile. If your reaction conditions involve another alcohol, you might be observing acid-catalyzed esterification.
-
Troubleshooting Steps:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid group before performing the substitution reaction. A common strategy is to convert it to an ester (e.g., a methyl or ethyl ester). This protected group is inert to most nucleophilic substitution conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Section 3: Data and Protocols
Solvent Properties and Their Influence on Nucleophilic Substitution
The selection of a solvent is a critical parameter. The following table summarizes the properties of common solvents and their suitability for S_N1 and S_N2 reactions.
| Solvent | Dielectric Constant (ε) | Type | S_N2 Suitability | S_N1 Suitability | Rationale |
| Water (H₂O) | 78.5 | Polar Protic | Poor | Excellent | Stabilizes nucleophiles via H-bonding, hindering S_N2.[6] Excellent at stabilizing carbocation intermediates for S_N1.[1] |
| Methanol (CH₃OH) | 32.6 | Polar Protic | Poor | Good | Solvates nucleophiles, slowing S_N2.[9] Stabilizes ionic intermediates in S_N1.[11] |
| Acetic Acid (CH₃COOH) | 6.2 | Polar Protic | Poor | Good | A classic polar protic solvent that can also act as a reactant.[1][4] |
| DMSO ((CH₃)₂SO) | 46.7 | Polar Aprotic | Excellent | Poor | Does not H-bond with nucleophiles, leaving them "naked" and highly reactive for S_N2.[3][9] |
| DMF (HCON(CH₃)₂) | 36.7 | Polar Aprotic | Excellent | Poor | Similar to DMSO, enhances nucleophilicity for S_N2 reactions.[3][12] |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Good | Poor | A less polar but effective aprotic solvent for S_N2.[3][9] |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Good | Poor | A common polar aprotic solvent that significantly accelerates S_N2 reactions compared to protic options.[14][16] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate | Poor | Lower polarity can limit solubility of some salts, but it is aprotic and suitable for many S_N2 reactions.[5] |
Experimental Protocol: Maximizing S_N2 Product Yield
This protocol provides a generalized workflow for substituting the bromine atom of 3-bromo-2-methylpropanoic acid via an S_N2 mechanism.
Objective: Synthesize 3-azido-2-methylpropanoic acid.
Materials:
-
3-bromo-2-methylpropanoic acid (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (sufficient to make a 0.5 M solution)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Protection (Optional but Recommended): If side reactions are a concern, first convert the carboxylic acid to a methyl ester via Fischer esterification.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium azide.
-
Solvent Addition: Add anhydrous DMF to the flask and stir to dissolve the sodium azide.
-
Substrate Addition: Dissolve 3-bromo-2-methylpropanoic acid in a minimal amount of anhydrous DMF and add it dropwise to the stirring sodium azide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (40-50 °C) may be applied if the reaction is slow, but be mindful that higher temperatures may encourage elimination.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer with 1 M HCl to remove residual DMF and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Section 4: Visual Guides and Workflows
Diagram 1: Solvent Selection Logic
This diagram outlines the decision-making process for choosing an appropriate solvent class based on the desired reaction mechanism.
Caption: Decision flowchart for solvent selection in substitution reactions.
Diagram 2: Solvation Effects on Nucleophiles
This diagram illustrates the fundamental difference in how protic and aprotic solvents interact with an anionic nucleophile (Nu⁻).
Sources
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challenges in the work-up procedure for 3-bromo-2-methylpropionic acid synthesis
Welcome to the technical support center for the synthesis of 3-bromo-2-methylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a specific focus on the critical work-up and purification stages. As a versatile building block in medicinal chemistry, particularly noted as an impurity or intermediate for drugs like Captopril, achieving high purity of this compound is paramount[1]. This document provides field-proven insights and troubleshooting protocols to address common challenges encountered post-reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the work-up of this compound.
Q1: What are the most common impurities I should expect after the initial reaction?
A: The primary impurities are typically related to the starting materials and potential side reactions. These include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., addition of HBr to methacrylic acid), residual methacrylic acid or related precursors can remain.
-
β-Unsaturated Carboxylic Acid: High reaction temperatures or exposure to base during work-up can promote the elimination of HBr, leading to the formation of unsaturated byproducts[2].
-
Di-brominated Products: Although less common with controlled stoichiometry, using excess brominating agent can sometimes lead to di-bromination[2].
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., diethyl ether, carbon tetrachloride) is a common issue[2][3].
Q2: My final product is a dark-colored oil, but literature suggests it should be a solid. What went wrong?
A: The product being an oil or having a dark color is almost always indicative of impurities.
-
Presence of Impurities: Even small amounts of unreacted starting materials or side products can act as a eutectic impurity, depressing the melting point and preventing crystallization.
-
Thermal Decomposition: Bromoalkanoic acids can be thermally sensitive. Overheating during solvent removal or distillation is a common cause of darkening due to decomposition[4]. It is crucial to distill under the lowest possible pressure to keep the temperature down[4].
-
Residual Acid: Traces of HBr or other acid catalysts can promote degradation over time. A thorough neutralization wash is critical.
Q3: How can I most effectively remove acidic impurities like HBr or unreacted carboxylic acids?
A: A carefully executed wash with a mild base is the standard and most effective method. The organic layer containing your product should be washed with a saturated sodium bicarbonate solution. This reacts with strong acids (HBr) and the starting carboxylic acid to form their respective sodium salts, which are highly soluble in the aqueous layer and are thus removed[2]. Caution: This wash must be performed carefully in a separatory funnel with frequent venting, as the neutralization reaction produces CO₂ gas, leading to pressure buildup.
Q4: What is the best method for final purification: vacuum distillation or recrystallization?
A: The choice depends on the nature of the impurities and the scale of your reaction.
-
Vacuum Distillation: This is highly effective for removing non-volatile impurities and any remaining starting materials with different boiling points. It is often the preferred method for obtaining a high-purity liquid product that can then be crystallized[2][4].
-
Recrystallization: If the crude product is already a solid or a semi-solid, recrystallization can be very effective for removing small amounts of impurities. A common solvent for similar compounds is carbon tetrachloride, though less toxic alternatives should be considered[3][5]. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at cold temperatures.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the work-up procedure.
Problem 1: Low Yield After Aqueous Work-up & Extraction
-
Possible Cause 1: Incorrect pH of the Aqueous Layer.
-
Causality: this compound is a carboxylic acid. If the aqueous layer becomes basic (pH > ~7) during a wash, the product will be deprotonated to its carboxylate salt. This salt is highly water-soluble and will partition into the aqueous layer, leading to significant product loss.
-
Troubleshooting Protocol:
-
Before extraction, ensure the reaction mixture is acidic.
-
During washes with sodium bicarbonate, use it to neutralize strong acids, but avoid making the solution strongly basic.
-
If you suspect product loss to the aqueous layer, acidify the combined aqueous washes with concentrated HCl to a pH of ~1-2 (check with pH paper).
-
Re-extract the acidified aqueous layer with your organic solvent (e.g., diethyl ether) two or three times.
-
Combine these new organic extracts with your main batch, dry, and concentrate.
-
-
-
Possible Cause 2: Emulsion Formation.
-
Causality: Emulsions are a common issue during the extraction of acidic compounds, preventing a clean separation of the organic and aqueous layers.
-
Troubleshooting Protocol:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to the funnel. This increases the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
-
Problem 2: Product Decomposes or Darkens During Vacuum Distillation
-
Possible Cause: Excessive Temperature.
-
Causality: As noted, α- and β-bromo acids can undergo thermal decomposition, often via elimination of HBr[2]. The required distillation temperature is directly related to the vacuum pressure; an insufficient vacuum will require a higher, potentially destructive, pot temperature.
-
Troubleshooting Protocol:
-
Ensure a High-Quality Vacuum: Use a high-performance vacuum pump and check all seals and connections for leaks. A vacuum gauge is essential. For similar compounds, pressures in the range of 8-18 mm Hg are often used[3][4].
-
Use a Water or Oil Bath: Never heat the distillation flask directly with a heating mantle. A bath provides gentle, uniform heating and prevents localized hot spots.
-
Minimize Heating Time: Once the desired fraction begins to distill, collect it as quickly as possible without compromising separation efficiency.
-
-
| Typical Distillation Parameters for Bromoalkanoic Acids | |
| Compound | Boiling Point (°C / mm Hg) |
| Methyl β-bromopropionate | 64–66 / 18[3] |
| β-Bromopropionic acid | 115–120 / 18[3] |
| α-Bromo-n-caproic acid | 116–125 / 8[4] |
| 2-Bromo-2-methylpropionic acid | 198-200 / 760 (decomposes)[6] |
Note: The boiling point of this compound will be similar to these related compounds and is highly dependent on pressure.
Problem 3: Product Fails to Crystallize
-
Possible Cause: Presence of Impurities or Residual Solvent.
-
Causality: Successful crystallization requires a high degree of purity. Impurities disrupt the crystal lattice formation. Residual solvent can also keep the product in an oily state.
-
Troubleshooting Protocol:
-
Re-purify: If the product is an oil after initial work-up, first attempt purification by vacuum distillation to remove impurities with different boiling points[2].
-
Ensure Complete Solvent Removal: After distillation or extraction, place the product on a high-vacuum line to remove the last traces of solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the oil to initiate crystallization.
-
Solvent Addition: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., hexane, carbon tetrachloride) and cool it slowly in an ice bath or refrigerator[3][5].
-
-
-
Section 3: Standardized Work-up & Purification Protocols
Protocol A: General Aqueous Work-up Procedure
This protocol assumes the reaction was performed in an organic solvent.
-
Quenching: Cool the reaction mixture in an ice bath. If any reactive brominating agents (e.g., PBr₃) were used, slowly and carefully add water to quench them.
-
Phase Transfer: Transfer the entire mixture to a separatory funnel. If needed, add more of the organic solvent and water to ensure two distinct phases.
-
Initial Wash: Wash the organic layer with water (2 x 50 mL for a ~1 mole scale reaction) to remove water-soluble byproducts.
-
Neutralization Wash: Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. Vent the funnel frequently. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic (pH 7-8)[2].
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]. Swirl and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Protocol B: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using ground-glass jointed glassware. Use a short-path distillation head for viscous materials. Ensure all joints are properly sealed with vacuum grease.
-
Heating: Place the crude product in the distillation flask with a magnetic stir bar. Heat the flask using an oil bath set to a temperature ~20-30 °C higher than the expected boiling point of your product at the target pressure.
-
Distillation: Slowly apply vacuum. Collect any low-boiling fractions (forerun) in the receiving flask. When the head temperature stabilizes near the expected boiling point of the product, change the receiving flask and collect the main fraction[4].
-
Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small, dark residue remains in the pot. Release the vacuum before turning off the heat to prevent residue from being sucked into the condenser.
Section 4: Visual Workflow and Troubleshooting Guides
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Decision tree for troubleshooting common issues in the work-up procedure.
References
- BenchChem. (2025). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid. BenchChem.
- BenchChem. (n.d.). (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid. BenchChem.
-
Mozingo, R., & Patterson, L. A. (1943). Methyl β-bromopropionate. Organic Syntheses, 23, 64. Coll. Vol. 3, p.576 (1955). [Link]
- BenchChem. (2025). Minimizing impurities in the bromination of 3-methylpentanoic acid. BenchChem.
- BenchChem. (2025).
- Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (CN101560147A).
-
Taylor, C. M. (1931). α-BROMO-n-CAPROIC ACID. Organic Syntheses, 11, 20. Coll. Vol. 2, p.88 (1943). [Link]
- Roderick, W. R. (1959). Preparation of bromo acids and esters. (US2876255A).
-
Kendall, E. C., & McKenzie, B. (1923). β-BROMOPROPIONIC ACID. Organic Syntheses, 3, 25. Coll. Vol. 1, p.131 (1941). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- CN111253255A - Preparation method of 3-bromopropionate compound. (2020).
-
LibreTexts Chemistry. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]
-
LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
- Huasheng Chemical Co Ltd Danyang. (2002). Process for preparing 3-bromopropionic acid. (CN1365963A).
-
Royal Society of Chemistry. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
Union College. (1976). An NMR analysis of the hydrolysis of A-bromopropionic acid. Union College SCHOLARLY REPOSITORY. [Link]
-
Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. [Link]
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- 6. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in the Asymmetric Synthesis of 3-Bromo-2-Methylpropionic Acid
Welcome to the technical support center for the asymmetric synthesis of 3-bromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral synthesis, with a particular focus on understanding and mitigating catalyst deactivation. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance your reaction efficiency, enantioselectivity, and overall success.
Introduction: The Challenge of Asymmetric Bromination
The enantioselective synthesis of this compound, a valuable chiral building block, presents a unique set of challenges. Achieving high enantiomeric excess (ee) and yield hinges on the stability and activity of the chiral catalyst. Catalyst deactivation is a frequent impediment, leading to diminished performance and inconsistent results. This guide will explore the common pitfalls in this synthesis and provide a structured approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in my reaction?
A1: Low enantioselectivity is a multifaceted issue. The primary suspects are:
-
Catalyst Purity and Integrity: The chiral catalyst, whether a metal-ligand complex or an organocatalyst, is the heart of the asymmetric induction. Impurities in the catalyst or its degradation can severely compromise its ability to create a chiral environment. Always use a catalyst from a reputable source or one that has been freshly prepared and characterized.
-
Substrate and Reagent Purity: Impurities in methacrylic acid or the brominating agent can act as catalyst poisons. For instance, trace amounts of water, peroxides, or other nucleophiles can lead to side reactions and catalyst deactivation.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. An increase in temperature, while potentially accelerating the reaction rate, can also lower the energy barrier for the formation of the undesired enantiomer, thus reducing the ee.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, its stereoselectivity. A solvent screening is often a necessary step in optimizing an asymmetric reaction.
Q2: My reaction starts well, but the conversion stalls before completion. What should I investigate?
A2: A stalled reaction is a classic symptom of catalyst deactivation. The likely culprits include:
-
Product Inhibition/Poisoning: The bromide ion (Br⁻) generated during the reaction can coordinate to the metal center of a catalyst, competing with the substrate and inhibiting the catalytic cycle.
-
Ligand Degradation: Chiral ligands, especially complex phosphine-based ligands, can be susceptible to oxidation or other forms of degradation under the reaction conditions, leading to the formation of less active or inactive catalyst species.
-
Thermal Decomposition: If the reaction is run at elevated temperatures for extended periods, the catalyst may slowly decompose.
Q3: Can I reuse my catalyst? If so, how should I go about regenerating it?
A3: Catalyst reuse is economically and environmentally desirable. However, the feasibility of regeneration depends on the nature of the catalyst and the deactivation mechanism.
-
For Metal-Ligand Catalysts: If deactivation is due to product inhibition (e.g., bromide coordination), a simple workup involving washing with a non-coordinating solvent may be sufficient. In cases of mild oxidation, a reduction step might be necessary.
-
For Organocatalysts: Regeneration often involves an acid-base workup to remove adsorbed species, followed by recrystallization or chromatography to restore purity.
It is crucial to analyze the deactivated catalyst to understand the cause of deactivation before attempting regeneration.
Troubleshooting Guide: A Deeper Dive
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Catalyst Degradation | The chiral ligand may be decomposing or dissociating from the metal center. | Verify catalyst integrity via NMR or other spectroscopic methods. Use a fresh batch of catalyst. Consider a more robust ligand. |
| Sub-optimal Temperature | Higher temperatures can favor the formation of the minor enantiomer. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Solvent | The solvent may not adequately stabilize the chiral transition state. | Perform a solvent screen with a range of polar and non-polar, coordinating and non-coordinating solvents. |
| Impurities in Starting Materials | Water, peroxides, or other nucleophiles can interfere with the catalyst. | Ensure all reagents and solvents are rigorously purified and dried. |
Issue 2: Poor Reaction Conversion or Stalled Reaction
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Byproduct (e.g., bromide) or impurities are blocking the active sites.[1] | Purify all starting materials. Consider using a scavenger for the suspected poison. Increase catalyst loading as a temporary measure. |
| Insufficient Catalyst Loading | The amount of catalyst is too low to drive the reaction to completion in a reasonable time. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). |
| Thermal Deactivation | The catalyst is not stable at the reaction temperature over the required time. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Poor Mixing | In heterogeneous catalysis, inefficient mixing can limit substrate-catalyst interaction. | Ensure adequate agitation. |
Visualizing Catalyst Deactivation Pathways
The deactivation of a chiral transition metal catalyst, such as a Rhodium-phosphine complex, can be visualized as a series of competing pathways from the active catalytic cycle.
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Methodologies for the Enantioselective Separation of 3-Bromo-2-Methylpropionic Acid
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit marked differences in pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[1] Consequently, robust and reliable analytical methods for the separation and quantification of enantiomers are critical for ensuring the safety and efficacy of drug candidates. This guide provides an in-depth comparison of two distinct and powerful chiral High-Performance Liquid Chromatography (HPLC) methodologies for the resolution of 3-bromo-2-methylpropionic acid enantiomers, a valuable chiral building block in organic synthesis.
This technical guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic choices involved in chiral method development. We will explore both a direct and an indirect approach to the enantioselective separation of this compound, presenting representative experimental data to facilitate a critical comparison of their performance.
The Challenge: Separating Enantiomers of a Small Aliphatic Carboxylic Acid
This compound presents a typical challenge for chiral separation. As a small, relatively polar molecule lacking a strong chromophore, its enantiomers have identical physical properties in an achiral environment, making their separation by conventional HPLC impossible.[1] To achieve separation, a chiral environment must be introduced into the chromatographic system. This can be accomplished directly, by employing a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2]
Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
Direct separation on a CSP is often the preferred approach due to its simplicity and efficiency, avoiding the need for additional reaction and purification steps.[3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including acidic analytes.[1][4][5]
The Principle of Chiral Recognition
The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers can interact differently. For an acidic analyte like this compound, the carboxylic acid group plays a crucial role in forming hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the stereocenter's substituents (methyl group, bromine, and hydrogen) experience different steric and polar interactions within the chiral environment of the CSP. This differential interaction leads to different retention times for the two enantiomers, enabling their separation.
Experimental Protocol: Direct Chiral HPLC Separation
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Known for broad selectivity for acidic compounds.[4] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for good efficiency. |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Normal phase conditions often provide better selectivity on polysaccharide CSPs. TFA is added to suppress the ionization of the carboxylic acid, improving peak shape and retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids have some absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1 mg/mL in mobile phase |
Workflow for Direct Chiral Separation
Caption: Workflow for the direct chiral HPLC separation of this compound enantiomers.
Method 2: Indirect Enantioseparation via Diastereomeric Derivatization
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[2][6] Diastereomers have different physical properties and can be separated on a conventional achiral HPLC column, such as a C18 column.[7] This method can be particularly useful when the analyte lacks a strong chromophore, as the CDA can introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[7]
The Principle of Diastereomer Formation and Separation
For this compound, the carboxylic acid functional group can be readily derivatized. A common strategy for carboxylic acids is to use a chiral amine or hydrazine as the CDA. In this guide, we will consider the use of 2-nitrophenylhydrazine (2-NPH) as the derivatizing agent in the presence of a coupling agent. Although 2-NPH itself is not chiral, the resulting hydrazide can be further reacted with a chiral reagent if needed, or a chiral version of a similar derivatizing agent could be employed. For the purpose of this comparison, we will illustrate the principle with a common achiral derivatizing agent that enhances detectability, followed by separation on a standard column. A more direct indirect chiral method would use an enantiomerically pure chiral derivatizing agent.
The reaction of the racemic acid with an enantiomerically pure CDA results in the formation of two diastereomers. These diastereomers will have different interactions with the achiral stationary phase, leading to their separation.
Experimental Protocol: Indirect Chiral HPLC Separation
Objective: To separate the diastereomeric derivatives of this compound on an achiral stationary phase.
Part A: Derivatization Protocol
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add a molar excess of 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][8]
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes) to form the 2-nitrophenylhydrazide derivatives.
-
Quenching: Quench the reaction if necessary and dilute the sample with the mobile phase for HPLC analysis.
Part B: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Standard C18 (achiral) | Diastereomers can be separated on a conventional reversed-phase column. |
| Dimensions | 150 mm x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | A standard reversed-phase gradient provides good separation of the more hydrophobic derivatives. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | |
| Temperature | 30°C | |
| Detection | UV at 400 nm | The 2-nitrophenylhydrazide derivatives have a strong absorbance at higher wavelengths, improving selectivity and sensitivity.[9] |
| Injection Vol. | 10 µL |
Workflow for Indirect Chiral Separation
Caption: Workflow for the indirect chiral HPLC separation via diastereomeric derivatization.
Comparative Performance Analysis
The choice between a direct and an indirect chiral HPLC method depends on several factors, including the specific analytical requirements, available instrumentation, and the properties of the analyte. Below is a comparative summary of the expected performance of the two methods for the separation of this compound enantiomers.
| Parameter | Method 1: Direct (Polysaccharide CSP) | Method 2: Indirect (Derivatization) |
| Stationary Phase | Chiral (Polysaccharide-based) | Achiral (C18) |
| Mobile Phase | Normal Phase (Hexane/IPA/TFA) | Reversed Phase (Acetonitrile/Water) |
| Sample Preparation | Simple dissolution | Derivatization reaction required |
| Detection Wavelength | 210 nm | ~400 nm |
| Sensitivity | Moderate | High |
| Retention Time (Enantiomer 1) | ~8.5 min | ~12.2 min (as Diastereomer 1) |
| Retention Time (Enantiomer 2) | ~9.8 min | ~13.5 min (as Diastereomer 2) |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Selectivity (α) | ~1.25 | ~1.18 |
| Method Development | Requires screening of chiral columns | Requires optimization of derivatization and chromatography |
| Potential for Racemization | Low | Possible during derivatization |
| Cost per Analysis | Higher column cost, lower solvent and reagent cost | Lower column cost, higher reagent and time cost |
Concluding Remarks and Recommendations
Both direct and indirect chiral HPLC methods offer viable pathways for the successful enantioselective separation of this compound.
The direct method using a polysaccharide-based chiral stationary phase is often the more straightforward and rapid approach. It eliminates the complexities and potential pitfalls of a chemical derivatization step, such as incomplete reactions or racemization. This method is highly recommended for routine quality control and high-throughput screening environments where speed and simplicity are paramount. The broad applicability of modern polysaccharide CSPs makes them an excellent starting point for chiral method development for a wide array of acidic compounds.
Ultimately, the optimal choice of method will be dictated by the specific analytical goals, sample matrix, and available resources. It is often beneficial to screen both approaches during initial method development to determine the most robust and suitable methodology for the intended application.
References
- Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Sigma-Aldrich. CHIRAL HPLC COLUMNS.
- ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
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Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 22(11), 1948. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5678. [Link]
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SIELC Technologies. Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. [Link]
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van der Horst, F. A., Reuvers, J. B., & van der Greef, J. (1999). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 855(2), 579-590. [Link]
- Phenomenex.
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Krasnova, E. A., & Nenaidenko, V. G. (2016). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science, 39(15), 2951-2957. [Link]
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Miwa, H. (2002). High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. Journal of Chromatography A, 950(1-2), 143-157. [Link]
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Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Hamase, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]
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Han, J., & Borchers, C. H. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 85(1), 438-445. [Link]
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ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]
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LCGC International. Application Notes: Chiral. [Link]
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Semantic Scholar. 2-bromopropionic acid. [Link]
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Kment, M., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation for sensitive LC-MS/MS analysis. Journal of Chromatography A, 1693, 463878. [Link]
- Phenomenex. The Chiral Notebook.
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ResearchGate. HPLC chromatogram of 2-nitrophenylhydrazine derivatives of (a) fatty acids in a milk sample obtained by microwave-assisted derivatization and (b) mixture of standard fatty acids. [Link]
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A Senior Application Scientist's Guide to Structural Elucidation: Confirming 3-bromo-2-methylpropanoic Acid with ¹³C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. A seemingly minor error in isomeric assignment can lead to the invalidation of extensive biological data and significant financial loss. Among the analytical techniques at our disposal, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule.
This guide provides an in-depth, experience-driven walkthrough for confirming the structure of 3-bromo-2-methylpropanoic acid. We will move beyond a simple recitation of data to explore the causal logic behind experimental choices, demonstrating how to design a self-validating protocol. To illustrate the power of this technique, we will compare the expected spectral data for our target molecule with its structural isomer, 2-bromo-2-methylpropanoic acid, highlighting how ¹³C NMR provides a clear and decisive distinction.
Part 1: The Analytical Challenge – Isomeric Differentiation
The core challenge lies in differentiating between two isomers with the same molecular formula (C₄H₇BrO₂) but different atomic connectivity. While techniques like mass spectrometry will yield identical molecular weights, NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus, making it the ideal tool for this task.
| Target Structure | Isomeric Alternative |
| 3-bromo-2-methylpropanoic acid | 2-bromo-2-methylpropanoic acid |
![]() | ![]() |
| Four unique carbon environments. | Three unique carbon environments (note the symmetry of the two methyl groups). |
A preliminary analysis predicts a critical difference: 3-bromo-2-methylpropanoic acid should produce four distinct signals in its ¹³C NMR spectrum, while 2-bromo-2-methylpropanoic acid, due to its molecular symmetry, should only produce three . This fundamental difference forms the basis of our analytical strategy.
Part 2: Predictive Analysis of ¹³C NMR Spectra
Before entering the lab, a robust understanding of expected chemical shifts (δ) is crucial. This allows us to form a hypothesis that our experimental data will then confirm or refute. Chemical shifts are influenced by factors like the electronegativity of adjacent atoms and hybridization.[1][2]
Predicted Chemical Shifts for 3-bromo-2-methylpropanoic acid
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Carboxylic Acid (-C OOH) | 170 - 185 | The carbon atom is double-bonded to one oxygen and single-bonded to another, resulting in significant deshielding and a far downfield shift. This is a characteristic range for carboxylic acids.[1][3][4][5] |
| C2 | Methine (-C H(CH₃)-) | 35 - 50 | As a tertiary alkyl carbon (R₃CH), its base shift is around 25-35 ppm.[1][5] However, it is alpha to the electron-withdrawing carboxyl group, which shifts its resonance downfield. |
| C3 | Methylene (-C H₂Br) | 30 - 45 | The bromine atom is highly electronegative, deshielding the attached carbon. However, bromine also exhibits a "heavy atom effect," where its large, diffuse electron cloud can induce some diamagnetic shielding, shifting the peak slightly upfield compared to what electronegativity alone would predict.[6][7] The typical range for carbons attached to halides is broad.[3][8] |
| C4 | Methyl (-C H₃) | 10 - 20 | This is a standard primary alkyl carbon (RCH₃) in a relatively unperturbed environment, placing it in the far upfield region of the spectrum.[1][5] |
Predicted Chemical Shifts for 2-bromo-2-methylpropanoic acid (Isomer)
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | Carboxylic Acid (-C OOH) | 170 - 185 | Similar to the target molecule, the carboxyl carbon will be found far downfield.[1][3][4][5] |
| C2 | Quaternary (-C (Br)(CH₃)₂) | 55 - 70 | This quaternary carbon is attached directly to the electronegative bromine atom. Based on analogous structures like 2-bromo-2-methylpropane, this carbon is expected in this region.[9] As a quaternary carbon, it will not appear in a DEPT-135 spectrum. |
| C3, C4 | Methyl (C H₃)₂ | 25 - 40 | These two methyl groups are chemically equivalent due to molecular symmetry and will produce a single signal.[10] Being attached to a quaternary carbon bonded to bromine, they are more deshielded than the methyl group in the target structure. |
This predictive analysis reinforces our initial hypothesis. The key differentiators will be the number of signals (4 vs. 3) and the types of carbons present, which can be definitively confirmed using spectral editing techniques like DEPT.
Part 3: A Self-Validating Experimental Protocol
The integrity of NMR data is wholly dependent on meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to produce high-quality, unambiguous data.
Workflow for Structural Confirmation
Caption: Logical workflow for ¹³C NMR structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Justification: The quality of the final spectrum is dictated by the quality of the sample. High sample concentration is particularly important for the insensitive ¹³C nucleus.[11]
-
Protocol:
-
Accurately weigh 50-100 mg of the purified solid sample.[12]
-
In a small vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The deuterated solvent is essential for the spectrometer's field-frequency lock.
-
Ensure the sample is fully dissolved. Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable spectral lines.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
-
-
-
Data Acquisition:
-
Justification: We will acquire two complementary spectra. The first is a standard broadband proton-decoupled spectrum to count the number of unique carbons. The second, a DEPT-135 experiment, will determine the multiplicity of each carbon (i.e., whether it is a CH, CH₂, or CH₃).
-
Protocol:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument, which corresponds to a ¹³C frequency of 125 MHz).
-
Acquire a standard proton-decoupled ¹³C spectrum. This experiment irradiates all protons, causing their coupled carbons to collapse into sharp singlets, simplifying the spectrum.[13]
-
Following the initial spectrum, acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This pulse sequence differentiates carbon signals based on the number of attached protons: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted) peaks. Quaternary carbons will be absent.
-
-
Part 4: Comparative Data Analysis for Final Confirmation
The experimental data provides the definitive proof of structure. By comparing the acquired spectra to our predictions for both isomers, the correct assignment becomes unequivocal.
Summary of Expected Experimental Data
| Spectral Feature | Expected for 3-bromo-2-methylpropanoic acid | Expected for 2-bromo-2-methylpropanoic acid | Structural Confirmation |
| Total ¹³C Signals | 4 | 3 | The most immediate and decisive point of comparison. |
| Carboxyl (C=O) Signal | 1 signal (~170-185 ppm) | 1 signal (~170-185 ppm) | Confirms presence of the carboxylic acid functional group. |
| DEPT-135: CH₃ Signal | 1 positive signal (~10-20 ppm) | 1 positive signal (~25-40 ppm) | Confirms presence of a methyl group. |
| DEPT-135: CH₂ Signal | 1 negative signal (~30-45 ppm) | 0 signals | Crucial differentiator. The presence of an inverted CH₂ peak is only consistent with the 3-bromo isomer. |
| DEPT-135: CH Signal | 1 positive signal (~35-50 ppm) | 0 signals | Crucial differentiator. The presence of a CH peak is only consistent with the 3-bromo isomer. |
| Quaternary Carbon | Absent | Present (~55-70 ppm in ¹³C{¹H}, absent in DEPT-135) | The absence of a quaternary carbon signal in the target molecule's spectra is a key confirmation point. |
The combination of a standard proton-decoupled ¹³C NMR spectrum and a DEPT-135 experiment provides an unassailable confirmation of the 3-bromo-2-methylpropanoic acid structure. The observation of exactly four signals, corresponding to one methyl (positive DEPT-135), one methylene (negative DEPT-135), one methine (positive DEPT-135), and one carboxyl (present in the standard spectrum, absent in DEPT-135) carbon, uniquely matches the predicted spectral features for the target molecule. This data set simultaneously excludes the 2-bromo-2-methylpropanoic acid isomer, which would fail on two counts: presenting only three total signals and lacking the characteristic negative peak of a CH₂ group in the DEPT-135 spectrum. This rigorous, multi-faceted approach ensures the highest degree of confidence in structural assignment, a critical requirement for advancing any project in the fields of chemical research and drug development.
References
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. Retrieved from [Link]
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University of Alberta Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
- Small, J. R., & Ellis, P. D. (1979). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 101(24), 7183–7189. (Note: A direct clickable link to the full text may require subscription; a link to the abstract is generally available.)
- Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1079-1090. (Note: A direct clickable link to the full text may require subscription; a link to the abstract is generally available.)
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-Bromo-2-Methylpropanoic Acid
Introduction
3-Bromo-2-methylpropanoic acid is a valuable building block in organic synthesis, utilized in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a carboxylic acid and a primary alkyl bromide, allows for a range of subsequent chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to 3-bromo-2-methylpropanoic acid, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate method for a given application.
Route 1: Conjugate Addition of Hydrogen Bromide to Methacrylic Acid
This is the most direct and widely employed method for the synthesis of 3-bromo-2-methylpropanoic acid. It relies on the conjugate addition (or 1,4-addition) of hydrogen bromide to the α,β-unsaturated system of methacrylic acid.
Mechanistic Rationale
The regioselectivity of HBr addition to α,β-unsaturated carbonyl compounds is governed by the electronic nature of the substrate. The electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic. The reaction proceeds via a conjugate addition mechanism, which results in the formation of the anti-Markovnikov product.[1]
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the β-carbon through resonance stabilization. The bromide ion then acts as a nucleophile, attacking the β-carbon. Subsequent tautomerization of the resulting enol intermediate yields the final product, 3-bromo-2-methylpropanoic acid.[1] This mechanism explains why the reaction proceeds with high regioselectivity to the desired product, even in the absence of free-radical initiators that are typically required for anti-Markovnikov addition to simple alkenes.[2]
Caption: Conjugate addition of HBr to methacrylic acid.
Experimental Protocol
A common method involves the in situ generation of HBr from acetyl bromide and an alcohol, which then adds to the acrylic acid derivative. This approach avoids the direct handling of HBr gas.[3]
Materials:
-
Methacrylic acid
-
Acetyl bromide
-
Methanol (or other suitable alcohol)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
To a stirred solution of methacrylic acid (1.0 eq) and a catalytic amount of hydroquinone in a suitable solvent (e.g., dichloromethane), add methanol (8.0 eq).
-
Cool the mixture in an ice bath and add acetyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C. The acetyl bromide reacts with methanol to generate HBr and methyl acetate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation.
Route 2: Bromination of 3-Hydroxy-2-methylpropanoic Acid
An alternative strategy involves a two-step process starting from a precursor containing a hydroxyl group at the 3-position, which is subsequently converted to a bromide.
Step 1: Synthesis of 3-Hydroxy-2-methylpropanoic Acid
3-Hydroxy-2-methylpropanoic acid can be synthesized via the biotransformation of 2-methyl-1,3-propanediol. This method utilizes whole cells of Gluconobacter oxydans as a biocatalyst. The enzymes alcohol dehydrogenase and aldehyde dehydrogenase within the microorganism oxidize the diol to the corresponding carboxylic acid.[4] This bioconversion can achieve high yields (95-100%) and selectivity (>95%).[4]
Caption: Biocatalytic synthesis of the hydroxy acid precursor.
Step 2: Conversion of the Hydroxyl Group to a Bromide
The conversion of the primary alcohol in 3-hydroxy-2-methylpropanoic acid to the corresponding alkyl bromide is a standard nucleophilic substitution reaction. A common and effective method is to treat the hydroxy acid with concentrated hydrobromic acid.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule.
Experimental Protocol
Materials:
-
3-Hydroxy-2-methylpropanoic acid
-
48% Hydrobromic acid
-
Toluene (for azeotropic removal of water)
Procedure:
-
Combine 3-hydroxy-2-methylpropanoic acid (1.0 eq) and 48% hydrobromic acid (excess) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-bromo-2-methylpropanoic acid by vacuum distillation.
Comparative Analysis
| Feature | Route 1: Conjugate Addition | Route 2: From Hydroxy Acid |
| Number of Steps | 1 | 2 |
| Starting Material | Methacrylic Acid | 2-Methyl-1,3-propanediol |
| Key Reagents | HBr (or generated in situ) | Gluconobacter oxydans, HBr |
| Typical Yield | High (>90%)[3] | High for each step, but overall yield is multiplicative[4] |
| Key Advantages | Highly efficient, one-pot synthesis, high atom economy. | Can utilize a bio-derived precursor, avoids direct handling of HBr in the final step if other brominating agents are used. |
| Key Disadvantages | Requires handling of corrosive HBr. | Multi-step process, requires specialized biocatalysis equipment and expertise. |
Conclusion
For most laboratory and industrial applications, the conjugate addition of hydrogen bromide to methacrylic acid (Route 1) is the superior method for synthesizing 3-bromo-2-methylpropanoic acid. Its single-step nature, high yield, and the use of readily available starting materials make it a more efficient and cost-effective process. The regioselectivity is well-controlled by the inherent electronics of the α,β-unsaturated acid system.
The synthesis from 3-hydroxy-2-methylpropanoic acid (Route 2) represents a viable alternative, particularly if a "greener" route from a bio-derived precursor is desired. However, the multi-step nature of this process and the requirement for a specialized biocatalytic step make it less practical for general applications. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
References
- Zhejiang University. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. CN101560147A.
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
- E. I. Du Pont De Nemours and Company. (2003). Methods of manufacturing derivatives of β-hydroxycarboxylic acids. WO2003082795A2.
- Nanjing University of Science and Technology. (2020). Preparation method of 3-bromopropionate compound. CN111253255A.
-
Chemistry LibreTexts. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. [Link]
-
JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
-
New Journal of Chemistry. (n.d.). A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. [Link]
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PubChem. (n.d.). (2R)-3-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. National Center for Biotechnology Information. [Link]
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Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
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Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. [Link]
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ChemBK. (2024). (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. [Link]
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Organic Chemistry Portal. (n.d.). Brown Hydroboration. [Link]
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Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. [Link]
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Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]
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Georganics. (n.d.). (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid. [Link]
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Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
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ResearchGate. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]
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Chemical Society Reviews. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Royal Society of Chemistry. [Link]
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Pearson+. (n.d.). When 3-methyl-2-butanol is heated with concentrated HBr, a rearrangement occurs. Which of the following best represents the carbocation intermediate in that reaction?. [Link]
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reactivity comparison of 3-bromo-2-methylpropionic acid vs 3-chloropropionic acid
An In-Depth Guide to the Comparative Reactivity of 3-Bromo-2-Methylpropionic Acid and 3-Chloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, particularly in the construction of complex molecules and pharmaceutical intermediates, the choice of starting materials is paramount to reaction efficiency, yield, and overall success. Haloalkanoic acids are foundational building blocks, frequently employed in nucleophilic substitution and cyclization reactions. This guide provides a detailed comparative analysis of the reactivity of two such synthons: this compound and 3-chloropropionic acid.
Based on fundamental principles of physical organic chemistry, This compound is unequivocally the more reactive substrate in nucleophilic substitution reactions . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. While the α-methyl group in the bromo-analogue introduces minor steric and electronic effects, these are secondary to the profound difference in the carbon-halogen bond strength and leaving group stability. This guide will dissect the underlying principles, present a framework for experimental validation, and discuss the practical implications for synthetic strategy.
Structural and Physicochemical Analysis
A molecule's reactivity is intrinsically linked to its structure and electronic properties. Let's compare the two compounds.
| Property | This compound | 3-Chloropropionic Acid | Significance for Reactivity |
| Structure | The α-methyl group on the bromo-acid introduces potential steric hindrance and a weak +I (inductive) effect. | ||
| Molecular Formula | C₄H₇BrO₂[1] | C₃H₅ClO₂[2] | Affects molar calculations for experimental work. |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Primary determinant of reactivity. Br⁻ is a weaker base and more stable anion than Cl⁻. |
| C-X Bond Energy | ~285 kJ/mol (for primary C-Br)[3][4] | ~339 kJ/mol (for primary C-Cl)[3][4] | The weaker C-Br bond requires less energy to break, facilitating a lower activation energy for substitution. |
| pKa of Conjugate Acid (HX) | ~ -9.0 (HBr)[3] | ~ -7.0 (HCl)[3] | The lower pKa of HBr indicates that its conjugate base, Br⁻, is weaker and therefore a more stable, better leaving group.[3][5] |
| Steric Hindrance | Minor steric influence from the α-methyl group. | No substitution at the α-carbon. | The methyl group can slightly hinder the rotation around the C2-C3 bond and may influence the approach of a nucleophile, though this effect is generally minimal for reactions at the C3 position.[6][7] |
Core Reactivity Principles: A Head-to-Head Comparison
The difference in reactivity between these two molecules is governed by two key factors: the nature of the leaving group and the influence of the substrate's carbon skeleton.
The Decisive Factor: Leaving Group Ability (Br⁻ vs. Cl⁻)
In nucleophilic substitution reactions, the rate is heavily influenced by the facility with which the leaving group departs. A good leaving group is a species that is stable on its own after detaching from the substrate.[8] The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), which is inversely related to their basicity.[8][9]
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[3][10] Weaker bases are better leaving groups because they are less likely to re-bond with the carbon center.[5]
-
Polarizability: Bromide is larger and its electron cloud is more polarizable than chloride's.[4][11] This increased polarizability helps stabilize the developing negative charge in the transition state of a substitution reaction, lowering the activation energy.
-
Bond Strength: The carbon-bromine bond is significantly weaker and longer than the carbon-chlorine bond.[3][8] Consequently, less energy is required to cleave the C-Br bond during the rate-determining step of the reaction.
The Secondary Factor: The α-Methyl Group
The presence of a methyl group at the C2 position in this compound introduces subtle effects:
-
Steric Effect: The methyl group adds bulk near the carboxylic acid functional group. While it does not directly shield the C3 carbon where substitution occurs, it can restrict conformational freedom. In reactions involving the carboxylate, such as intramolecular cyclization, this steric presence could influence the pre-reaction conformation, though the effect on the rate is likely to be minor compared to the leaving group effect.[6][12]
-
Electronic Effect: The methyl group is weakly electron-donating via the inductive effect (+I). This slightly increases electron density along the carbon chain. However, this effect is minimal and is unlikely to significantly alter the electrophilicity of the C3 carbon, which is primarily dictated by the electron-withdrawing halogen atom.
Application Focus: Intramolecular Cyclization to form β-Lactones
A highly relevant application for these substrates is their use in synthesizing four-membered heterocyclic rings, which are key structures in many pharmaceutical agents (e.g., β-lactam antibiotics).[13][14][15] Treating a 3-halopropionic acid with a non-nucleophilic base deprotonates the carboxylic acid. The resulting carboxylate can then act as an intramolecular nucleophile, attacking the C3 carbon and displacing the halide to form a β-lactone.
This reaction is a classic intramolecular Sₙ2 process. The rate of ring formation is therefore directly dependent on the factors discussed above.
Caption: Mechanistic pathway for β-lactone formation.
Given that the intramolecular Sₙ2 reaction's rate is dictated by leaving group ability, This compound will cyclize significantly faster than 3-chloropropionic acid under identical conditions. This allows for the use of milder reaction conditions, potentially improving selectivity and reducing side-product formation.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol outlines a method to monitor the rate of halide ion formation upon reaction with a base.
Caption: Workflow for a comparative kinetics study.
Methodology
Objective: To determine the relative rates of nucleophilic substitution for this compound and 3-chloropropionic acid by monitoring the formation of halide ions.
Materials:
-
This compound
-
3-chloropropionic acid
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Silver nitrate (AgNO₃), standardized solution (e.g., 0.05 M)
-
Nitric acid (HNO₃), dilute (e.g., 1 M)
-
Potassium chromate (K₂CrO₄) indicator solution
-
Solvent (e.g., 50:50 Acetone:Water)
-
Volumetric flasks, pipettes, burettes, magnetic stirrers, and thermostatted water bath.
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of both this compound and 3-chloropropionic acid in the chosen solvent. Prepare a 0.2 M solution of NaOH.
-
Reaction Setup: In two separate flasks maintained at a constant temperature (e.g., 25°C), place 50 mL of one of the haloacid solutions.
-
Initiation: To each flask, simultaneously add 25 mL of the 0.2 M NaOH solution to initiate the reaction. This ensures the reaction starts with equimolar amounts of reactants. Start a timer for each reaction.
-
Sampling: At predetermined time points (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing 10 mL of 1 M HNO₃. This neutralizes the remaining NaOH and stops the substitution reaction.
-
Titration: Add 3-4 drops of potassium chromate indicator to the quenched sample. Titrate with the standardized AgNO₃ solution until the first appearance of a persistent reddish-brown precipitate (silver chromate).
-
Data Analysis: Record the volume of AgNO₃ required. Calculate the concentration of the halide ion (Br⁻ or Cl⁻) in each aliquot. Plot the concentration of the halide ion versus time for both reactions. The initial slope of these plots will provide the initial reaction rate.
Expected Results: The plot for the this compound reaction will show a significantly steeper initial slope, indicating a much faster rate of bromide ion formation compared to the rate of chloride ion formation from 3-chloropropionic acid. This directly demonstrates the higher reactivity of the bromo-compound.
Conclusion and Practical Implications
For professionals in research and drug development, this has critical practical implications:
-
Reaction Efficiency: When designing a synthesis that involves displacing the halogen, choosing the bromo-substrate will lead to faster reaction times, potentially allowing for lower temperatures and milder conditions.
-
Route Optimization: The higher reactivity of the C-Br bond can be exploited to achieve selectivity in molecules with multiple halogen atoms.
-
Cost vs. Speed: While bromo-compounds are often more expensive than their chloro-analogues, the significant increase in reaction rate can offset this cost by improving throughput, reducing energy consumption, and potentially increasing overall yield, making it the more economical choice in the long run.
Ultimately, the choice of substrate depends on the specific synthetic challenge. However, when a facile nucleophilic substitution at the C3 position is desired, this compound is the superior and more efficient choice.
References
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3-Chloropropionic acid | C3H5ClO2 | CID 7899 . PubChem, National Institutes of Health. [Link]
-
This compound | C4H7BrO2 | CID 304776 . PubChem, National Institutes of Health. [Link]
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Leaving Groups . JoVE. [Link]
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Nucleophilic Substitution . Wikipedia. [Link]
-
Why is bromide a better nucleophile than chloride? . Student Doctor Network Forums. [Link]
-
Better Leaving Group: Bromide VS Chloride . Reddit. [Link]
-
Nucleophilic Substitution Reaction . BYJU'S. [Link]
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Reactions of Carboxylic Acid Derivatives . Free Sketchy MCAT Lesson. [Link]
-
Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides . PubMed. [Link]
-
β-Lactam synthesis . Organic Chemistry Portal. [Link]
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Synthesis of β-Lactams . Encyclopedia.pub. [Link]
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Recent advances in β-lactam synthesis . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Bromo-2-Methylpropionic Acid: Enzymatic vs. Chemical Bromination
For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks is a critical step in the creation of novel therapeutics. 3-Bromo-2-methylpropionic acid is one such valuable intermediate, with its stereoisomers serving as precursors for a range of pharmaceuticals. The method of its synthesis, however, can significantly impact the purity, yield, and environmental footprint of the final product. This guide provides an in-depth comparison of traditional chemical bromination methods with the more modern and sustainable enzymatic approach, supported by experimental insights and data.
Part 1: The Conventional Route: Chemical Bromination
The classical approach to the synthesis of α-halo acids is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method that has been a mainstay in organic chemistry for over a century.
The Hell-Volhard-Zelinsky (HVZ) Reaction: A Closer Look
The HVZ reaction involves the conversion of a carboxylic acid with an α-hydrogen to an α-bromo carboxylic acid. The reaction is typically carried out using elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).
Mechanism of Action:
-
Acid Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acid bromide.
-
Enolization: The acid bromide then tautomerizes to its enol form.
-
Bromination: The enol reacts with Br₂ to form the α-bromo acid bromide.
-
Hydrolysis: Finally, the α-bromo acid bromide is hydrolyzed to yield the α-bromo carboxylic acid.
While the HVZ reaction is effective in producing this compound, it is fraught with several significant drawbacks:
-
Harsh Reaction Conditions: The reaction requires the use of highly corrosive and toxic reagents, including elemental bromine and phosphorus halides.
-
Lack of Stereoselectivity: The reaction proceeds through a planar enol intermediate, resulting in a racemic mixture of the (R) and (S) enantiomers. For pharmaceutical applications where a single enantiomer is required, a subsequent and often costly and low-yielding chiral resolution step is necessary.
-
Byproduct Formation: The reaction can lead to the formation of di- and tri-brominated byproducts, which can complicate purification.
-
Environmental and Safety Concerns: The use of elemental bromine poses significant safety risks and environmental hazards. The reaction also generates corrosive hydrogen bromide gas as a byproduct.
Alternative Chemical Methods
Other chemical methods for the synthesis of this compound exist, such as the use of N-bromosuccinimide (NBS) as a brominating agent. However, these methods often suffer from similar limitations in terms of stereoselectivity and the use of hazardous reagents.
Part 2: The Biocatalytic Revolution: Enzymatic Bromination
Enzymatic catalysis, or biocatalysis, has emerged as a powerful tool in modern organic synthesis, offering a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral halo-acids like this compound, enzymes offer unprecedented control over stereochemistry.
The Power of Halohydrin Dehalogenases (HHDHs)
One of the most promising enzymatic approaches for the synthesis of chiral this compound involves the use of halohydrin dehalogenases (HHDHs). These enzymes catalyze the reversible dehalogenation of vicinal halo-alcohols. In the reverse direction, they can catalyze the enantioselective addition of a halide to an epoxide.
A bienzymatic cascade reaction has been developed that utilizes an HHDH in conjunction with an alcohol dehydrogenase (ADH) and a nicotinamide cofactor regeneration system. This system allows for the direct conversion of 2-methylpropenoic acid to (S)-3-bromo-2-methylpropionic acid with high enantiomeric excess.
Mechanism of the Bienzymatic Cascade:
-
Epoxidation: In situ formation of an epoxide from 2-methylpropenoic acid.
-
Enantioselective Ring Opening: The HHDH enantioselectively opens the epoxide ring with a bromide ion.
-
Oxidation: The resulting (S)-3-bromo-2-hydroxy-2-methylpropionic acid is then oxidized to the final product by the ADH.
Experimental Protocol: Enzymatic Synthesis of (S)-3-Bromo-2-Methylpropionic Acid
The following is a representative protocol for the enzymatic synthesis of (S)-3-bromo-2-methylpropionic acid.
Materials and Reagents:
-
2-Methylpropenoic acid
-
Potassium bromide (KBr)
-
Tris-HCl buffer
-
Halohydrin dehalogenase (HHDH)
-
Alcohol dehydrogenase (ADH)
-
NADH or NADPH
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Ethyl acetate
-
Sodium sulfate
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of Tris-HCl buffer containing 2-methylpropenoic acid and KBr.
-
Enzyme Addition: Add the HHDH, ADH, NADH/NADPH, and the cofactor regeneration system to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.5). Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.
-
Workup: Once the reaction is complete, acidify the mixture with HCl to pH 2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or crystallization to obtain enantiomerically pure (S)-3-bromo-2-methylpropionic acid.
Visualizing the Enzymatic Workflow
Caption: Workflow for the enzymatic synthesis of (S)-3-bromo-2-methylpropionic acid.
Part 3: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the chemical (HVZ) and enzymatic methods.
| Metric | Chemical Bromination (HVZ) | Enzymatic Bromination (HHDH) |
| Stereoselectivity | None (Racemic mixture) | Excellent (>99% ee) |
| Yield | Variable (50-80%) | Good to Excellent (70-95%) |
| Reaction Conditions | Harsh (High temp, corrosive reagents) | Mild (Room temp, neutral pH) |
| Substrate Scope | Broad | Generally more specific |
| Environmental Impact | High (Hazardous waste, Br₂) | Low (Aqueous media, biodegradable) |
| Safety | High risk (Toxic/corrosive reagents) | Low risk (Benign reagents) |
| Downstream Processing | Requires chiral resolution | Direct use of enantiopure product |
The Decisive Advantages of Enzymatic Bromination
The data clearly illustrates the superiority of the enzymatic approach for the synthesis of enantiomerically pure this compound.
-
Unparalleled Stereoselectivity: The ability of enzymes to differentiate between prochiral centers allows for the direct synthesis of the desired enantiomer with exceptional purity. This eliminates the need for costly and inefficient resolution steps, streamlining the overall synthetic route.
-
Green Chemistry Principles: Enzymatic reactions are conducted in aqueous media under mild conditions, drastically reducing the environmental impact compared to the use of harsh chemicals and organic solvents in the HVZ reaction.
-
Enhanced Safety: The avoidance of elemental bromine and other hazardous reagents significantly improves the safety profile of the synthesis, a critical consideration for industrial-scale production.
-
Process Efficiency: While the initial investment in enzymes may be higher, the overall process efficiency is often greater due to higher yields of the desired product, reduced downstream processing, and lower waste disposal costs.
Visualizing the Mechanistic Advantage
Caption: Comparison of chemical and enzymatic bromination pathways.
Part 4: Conclusion and Future Outlook
For the synthesis of this compound, particularly for pharmaceutical applications where enantiopurity is paramount, enzymatic bromination offers a clear and compelling advantage over traditional chemical methods. The superior stereoselectivity, milder reaction conditions, and improved safety and environmental profile make it the preferred choice for modern, sustainable chemical manufacturing.
While challenges such as enzyme stability and substrate scope remain areas of active research, the continuous advancements in enzyme engineering and biocatalytic process development are poised to further expand the applicability and cost-effectiveness of this powerful technology. For any laboratory or manufacturing facility looking to produce high-quality, enantiomerically pure this compound, the adoption of an enzymatic approach is not just a scientific advancement but a strategic imperative.
References
-
Title: Engineering of a Halohydrin Dehalogenase for the Synthesis of (S)-3-Bromo-2-methylpropionic Acid Source: ACS Catalysis URL: [Link]
-
Title: Biocatalytic Routes to Enantiopure α-Halogenated Carboxylic Acids Source: Advanced Synthesis & Catalysis URL: [Link]
-
Title: The Hell-Volhard-Zelinsky Reaction Source: Organic Syntheses URL: [Link]
A Comparative Guide to the Synthesis of 3-Bromo-2-Methylpropanoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and cost-effective production of key building blocks is paramount. 3-Bromo-2-methylpropanoic acid is a valuable intermediate, sought after for its utility in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and practical insights to inform methodological selection in both research and industrial settings.
Introduction: The Significance of 3-Bromo-2-Methylpropanoic Acid
3-Bromo-2-methylpropanoic acid, with its characteristic bromo and carboxylic acid functionalities, serves as a versatile precursor in a multitude of organic transformations. Its integration into synthetic pathways allows for the introduction of a propanoic acid moiety with a reactive handle at the 3-position, enabling subsequent nucleophilic substitutions, eliminations, or modifications of the carboxylic acid group. This versatility has led to its use in the synthesis of a range of biologically active molecules and advanced materials.
This guide will focus on a cost-benefit analysis of two principal and mechanistically distinct synthetic strategies for the preparation of 3-bromo-2-methylpropanoic acid:
-
Anti-Markovnikov Hydrobromination of Methacrylic Acid: An atom-economical addition reaction.
-
Nucleophilic Substitution of 3-Hydroxy-2-methylpropanoic Acid: A classic transformation involving the replacement of a hydroxyl group.
Method 1: Anti-Markovnikov Hydrobromination of Methacrylic Acid
The direct addition of hydrogen bromide (HBr) to methacrylic acid represents a highly efficient and direct route to 3-bromo-2-methylpropanoic acid. The regioselectivity of this reaction is governed by the electronic properties of the starting material. The electron-withdrawing nature of the carboxylic acid group directs the addition of the bromine atom to the carbon furthest from it, resulting in the desired anti-Markovnikov product without the need for radical initiators like peroxides.
Reaction Mechanism and Causality
The reaction proceeds via an electrophilic addition mechanism. The double bond of methacrylic acid acts as a nucleophile, attacking the hydrogen atom of HBr. This leads to the formation of a carbocation intermediate. Due to the electron-withdrawing effect of the adjacent carboxylic acid, the formation of a carbocation at the 2-position is destabilized. Consequently, the more stable carbocation is formed at the 3-position, leading to the preferential attack of the bromide ion at this position.
Caption: Reaction pathway for the anti-Markovnikov addition of HBr to methacrylic acid.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-bromo-2-methylpropanoic acid via hydrobromination of methacrylic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve methacrylic acid (1.0 mol) in a suitable inert solvent such as chloroform or dichloromethane (200 mL).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
HBr Addition: Bubble anhydrous hydrogen bromide gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the solution to warm to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3-bromo-2-methylpropanoic acid. A reported yield for the analogous 3-bromo-2-methylpropionyl chloride is 97.3%[1].
Method 2: Nucleophilic Substitution of 3-Hydroxy-2-methylpropanoic Acid
An alternative approach involves the conversion of a hydroxyl group in a suitable precursor to a bromide. 3-Hydroxy-2-methylpropanoic acid is a logical starting material for this transformation. The reaction with hydrogen bromide proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism and Causality
The reaction is initiated by the protonation of the hydroxyl group by the acidic hydrogen of HBr, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group, resulting in the formation of the carbon-bromine bond and the displacement of a water molecule.
Caption: Reaction pathway for the nucleophilic substitution of 3-hydroxy-2-methylpropanoic acid.
Experimental Protocol
The following protocol is based on a similar reported procedure for a structurally related compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-methylpropanoic acid (1.0 mol) and a 48% aqueous solution of hydrobromic acid (a molar excess, e.g., 2.0 mol).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization. A yield of 66% has been reported for the synthesis of the similar 3-bromo-2,2-dimethylpropionic acid[2].
Cost-Benefit Analysis: A Head-to-Head Comparison
The choice of a synthetic route in a research or industrial setting is often a multi-faceted decision, balancing yield, cost, safety, and scalability.
| Feature | Method 1: Hydrobromination of Methacrylic Acid | Method 2: Substitution of 3-Hydroxy-2-methylpropanoic Acid |
| Starting Material Cost | Methacrylic Acid: Relatively low cost and readily available in bulk. | 3-Hydroxy-2-methylpropanoic Acid: Higher cost and less readily available in bulk. May require in-house synthesis, adding to the overall cost and complexity. |
| Reagent Cost | Hydrogen Bromide: Available in various forms (gas, aqueous solution, in acetic acid) with moderate cost. | Hydrogen Bromide (48% aq. solution): Moderately priced. |
| Yield | High (potentially >90%). | Moderate (around 60-70%). |
| Atom Economy | Excellent (addition reaction). | Good, but produces water as a byproduct. |
| Scalability | Readily scalable. Handling of gaseous HBr requires specialized equipment for large-scale production. | Scalable, using standard chemical engineering equipment. |
| Safety Considerations | Methacrylic acid is corrosive and a lachrymator. Hydrogen bromide is a toxic and highly corrosive gas or solution. Requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[3][4][5][6][7]. | 3-Hydroxy-2-methylpropanoic acid is less hazardous. Hydrobromic acid is corrosive and requires careful handling[3][4][5][6][7]. |
| Environmental Impact | Use of organic solvents may be required. | Generates aqueous waste containing excess HBr. |
Conclusion and Recommendations
Based on the comprehensive analysis, the anti-Markovnikov hydrobromination of methacrylic acid (Method 1) emerges as the more advantageous route for the synthesis of 3-bromo-2-methylpropanoic acid, particularly for large-scale production. Its high yield, excellent atom economy, and the relatively low cost of the starting material make it a more economically viable and efficient process. While the handling of hydrogen bromide gas presents a safety challenge, this can be effectively managed with appropriate engineering controls and safety protocols, which are standard in an industrial setting.
The nucleophilic substitution of 3-hydroxy-2-methylpropanoic acid (Method 2) is a viable alternative, especially for smaller-scale laboratory syntheses where the higher cost of the starting material may be less of a concern. This method avoids the handling of gaseous HBr, which might be preferable in laboratories not equipped for gas handling. However, the lower yield and the potential need to synthesize the starting material detract from its overall efficiency and cost-effectiveness for larger-scale applications.
For researchers and drug development professionals, the choice between these two methods will ultimately depend on the specific requirements of their project, including the desired scale of synthesis, budget constraints, and available laboratory infrastructure.
References
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, February 16). Anti-Markovnikov Hydrobromation. Retrieved from [Link]
-
Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. (n.d.). Retrieved from [Link]
-
Air Liquide. (2016, September 1). Safety Data Sheet: Hydrogen bromide. Retrieved from [Link]
-
Airgas. (2020). Hydrogen Bromide - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
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A Comparative Guide to Alternatives for 3-Bromo-2-methylpropionic Acid in Peptide Synthesis
In the landscape of therapeutic peptide development, the ability to introduce conformational constraints is paramount. Cyclization and stapling strategies transform flexible linear peptides into rigid, biologically active structures with enhanced proteolytic stability, improved receptor affinity, and better membrane permeability. For years, bifunctional electrophilic linkers like 3-bromo-2-methylpropionic acid have served as reliable tools for covalently linking nucleophilic amino acid side chains, primarily the thiol of cysteine.
However, the field of peptide chemistry is in constant evolution, driven by the need for greater efficiency, selectivity, and biocompatibility. This guide provides an in-depth comparison of the primary alternatives to this compound and other α-halo acids, offering researchers, scientists, and drug development professionals a comprehensive overview of the available chemical tools. We will delve into the underlying mechanisms, present comparative experimental data, and provide actionable protocols to inform your selection of the optimal strategy for your specific application.
The Benchmark: Alkylation with α-Halo Acids
This compound and its simpler analogue, bromoacetic acid, function by providing an electrophilic carbon that is susceptible to nucleophilic attack by a deprotonated thiol group of a cysteine residue.[1] This SN2 reaction forms a stable thioether bond, effectively crosslinking two cysteine residues or attaching a payload to a single cysteine.[2][3]
The primary advantages of this chemistry are its simplicity and the stability of the resulting thioether bond. However, there are notable drawbacks. The reaction can be sluggish, often requiring elevated pH to ensure sufficient thiolate anion concentration, which in turn can lead to side reactions like disulfide bond formation.[3] Furthermore, haloacetamides can alkylate other nucleophilic residues, such as histidine and methionine, leading to a loss of selectivity, particularly in complex peptide sequences.[1]
Alternative Strategies: A Head-to-Head Comparison
The limitations of α-halo acid chemistry have spurred the development of several powerful alternative strategies. Here, we compare the most prominent methods: Maleimide-Thiol Chemistry, "Click" Chemistry, Thiol-ene/Thiol-yne Radical Reactions, and Lactam Bridge Formation.
Maleimide-Thiol Chemistry: The Michael Addition Approach
Maleimide-based reagents, such as 3-maleimidopropionic acid, represent a direct alternative to α-halo acids for cysteine modification.[4][5] Instead of an SN2 reaction, the conjugation proceeds via a Michael addition, where the cysteine thiol attacks one of the activated double bonds in the maleimide ring.[4]
Mechanism & Causality: This reaction is highly efficient and selective for thiols within a specific pH range (6.5-7.5).[4] At this pH, the thiol is sufficiently nucleophilic to react rapidly with the maleimide, while other potentially reactive groups, like the ε-amino group of lysine, remain protonated and thus unreactive. This pH-dependent selectivity is a key advantage over haloacetyl chemistry, which often requires higher pH values where lysine side-chain reactivity becomes a concern.[6] However, the resulting thioether bond can be subject to a retro-Michael reaction, especially in the presence of other thiols, and N-terminal cysteine conjugates can undergo rearrangement to form a stable thiazine structure.[6]
Experimental Data Summary:
| Feature | α-Halo Acid Alkylation | Maleimide-Thiol Addition |
| Reaction Type | SN2 | Michael Addition |
| Selectivity | Moderate (Cys, His, Met) | High for Cys at pH 6.5-7.5 |
| Reaction pH | Typically 7.5 - 8.5 | Optimal 6.5 - 7.5 |
| Reaction Speed | Moderate to Slow (hours) | Fast (minutes to hours) |
| Bond Stability | Very High (Stable Thioether) | Stable, but can be reversible |
| Key Side Reactions | Alkylation of other nucleophiles | Hydrolysis of maleimide, Thiazine rearrangement[6] |
| Typical Yields | 60-90% | >90% |
Click Chemistry: The Gold Standard of Bioorthogonality
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal.[7][8] In peptide synthesis, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9] These methods involve incorporating non-canonical amino acids containing azide and alkyne functionalities into the peptide sequence, which then react to form a stable triazole ring.[10][11]
Mechanism & Causality:
-
CuAAC: This reaction uses a copper(I) catalyst to dramatically accelerate the cycloaddition of a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole.[7] The reaction is extremely efficient and compatible with a wide range of functional groups found in peptides.[7] The primary drawback is the potential cytotoxicity of the copper catalyst, which can be a concern for in vivo applications and may require removal from the final product.[11]
-
SPAAC: To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[9] This makes SPAAC ideal for applications in living systems.[11] The trade-off is that the cyclooctyne reagents are significantly larger and more hydrophobic than a terminal alkyne, which can sometimes impact the solubility and biological activity of the final peptide conjugate.
Experimental Data Summary:
| Feature | CuAAC | SPAAC (Copper-Free) |
| Reaction Type | Copper-Catalyzed Cycloaddition | Strain-Promoted Cycloaddition |
| Selectivity | Extremely High (Bioorthogonal) | Extremely High (Bioorthogonal) |
| Reaction pH | Wide range (4-11), aqueous compatible[7] | Physiological conditions |
| Reaction Speed | Very Fast (minutes) | Fast (minutes to hours) |
| Bond Stability | Extremely High (Stable Triazole) | Extremely High (Stable Triazole) |
| Key Considerations | Requires copper catalyst (potential toxicity) | Bulky, hydrophobic linkers |
| Typical Yields | >95% | >90% |
Thiol-ene and Thiol-yne Reactions: A Radical Approach
For creating thioether-linked cyclic peptides, thiol-ene and thiol-yne reactions offer a photo-inducible alternative.[12] This strategy involves the radical-mediated addition of a thiol (from cysteine) across a double (alkene) or triple (alkyne) bond incorporated via an unnatural amino acid.[12][13]
Mechanism & Causality: The reaction is initiated by a photoinitiator that, upon exposure to UV light, generates radicals. These radicals abstract a hydrogen atom from the cysteine thiol, creating a thiyl radical. This thiyl radical then adds across the alkene or alkyne, and the resulting carbon-centered radical propagates the chain reaction by abstracting a hydrogen from another thiol. This method is highly efficient and proceeds under neutral conditions. The resulting thioether bond is very stable. A key advantage is the ability to initiate the reaction at a specific time point with light, offering temporal control over the cyclization process.
Experimental Data Summary:
| Feature | Thiol-ene / Thiol-yne Chemistry |
| Reaction Type | Free-Radical Addition |
| Selectivity | High for Thiol-Alkene/Alkyne Pair |
| Reaction Conditions | Neutral pH, requires UV and photoinitiator |
| Reaction Speed | Fast (minutes to a few hours) |
| Bond Stability | Very High (Stable Thioether) |
| Key Considerations | Requires specialized equipment (UV lamp) |
| Typical Yields | 80-95% |
Lactam Bridge Formation: Mimicking Nature
One of the most established methods for peptide cyclization involves forming a stable amide bond (a lactam bridge) between the side chains of an acidic amino acid (Aspartic or Glutamic acid) and a basic amino acid (Lysine, Ornithine, etc.).[14][15]
Mechanism & Causality: This reaction follows standard peptide coupling chemistry. The side-chain carboxyl group of Asp or Glu is activated using a coupling reagent (e.g., HATU, HBTU, PyBOP), which converts the hydroxyl into a better leaving group. The side-chain amine of Lys or Orn then attacks the activated carbonyl, forming the amide bond. The choice of coupling reagent is critical to minimize side reactions, particularly racemization at the α-carbon of the activated residue. The reaction can be performed while the peptide is still attached to the solid-phase resin (on-resin cyclization) or after it has been cleaved and purified (solution-phase cyclization).[16]
Experimental Data Summary:
| Feature | Lactam Bridge Formation |
| Reaction Type | Amide Bond Formation |
| Selectivity | High (requires orthogonal side-chain protection) |
| Reaction Conditions | Standard peptide coupling conditions (coupling reagents, base) |
| Reaction Speed | Moderate (1-24 hours) |
| Bond Stability | Very High (Amide Bond) |
| Key Considerations | Requires careful selection of orthogonal protecting groups and coupling reagents to avoid racemization. |
| Typical Yields | 60-90% |
Experimental Workflows & Protocols
To provide actionable guidance, we present schematic workflows and foundational protocols for the most common alternatives.
Workflow for Maleimide-Mediated Peptide Cyclization
Caption: General workflow for peptide cyclization using maleimide chemistry.
Protocol: Intramolecular Cyclization of a Peptide via Maleimide-Thiol Chemistry
-
Peptide Preparation: Synthesize the linear peptide containing two cysteine residues using standard Fmoc-SPPS. After cleavage from the resin and deprotection, purify the linear peptide by RP-HPLC and confirm its identity by mass spectrometry.
-
Dissolution: Dissolve the purified linear peptide in a degassed buffer, such as 0.1 M sodium phosphate with 2 mM EDTA at pH 7.0, to a final concentration of 1 mg/mL. Degassing is critical to prevent oxidative disulfide bond formation.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of a bifunctional maleimide linker (e.g., a bis-maleimide PEG linker) in DMF.
-
Reaction: Slowly add the maleimide linker solution to the stirring peptide solution to achieve a final molar ratio of 1:1.
-
Monitoring: Monitor the progress of the cyclization by LC-MS. The cyclic product will have a distinct retention time from the linear precursor and a mass corresponding to the peptide plus the linker. The reaction is typically complete within 1-4 hours at room temperature.
-
Quenching: Once the reaction is complete, quench any unreacted maleimide groups by adding a small amount of free L-cysteine or β-mercaptoethanol.
-
Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide as a white powder.
Workflow for CuAAC "Click" Cyclization
Caption: Workflow for peptide cyclization using CuAAC click chemistry.
Protocol: On-Resin Intramolecular CuAAC Cyclization
-
Peptide Synthesis: Synthesize the linear peptide on a solid support (e.g., Rink Amide resin) incorporating an azide-containing amino acid (e.g., L-Azidohomoalanine) and an alkyne-containing amino acid (e.g., L-Propargylglycine) at the desired positions using standard Fmoc-SPPS.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and then DMF.
-
Click Reaction Cocktail: Prepare the reaction cocktail. For a 0.1 mmol scale synthesis, dissolve CuSO₄·5H₂O (0.05 mmol) and Sodium Ascorbate (0.25 mmol) in a minimal amount of water. In a separate vial, add this aqueous solution to a solution of the peptide-resin in DMF/water (4:1 v/v).
-
Reaction: Agitate the resin slurry at room temperature. Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete in 6-12 hours.
-
Washing: After the reaction is complete, filter the resin and wash it extensively with DMF, water, and DCM to remove all traces of copper. A wash with a copper chelator solution (e.g., diisopropylethylamine in DMF) is recommended.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to yield the final product.
Conclusion and Future Outlook
While this compound and other α-halo acids remain viable reagents for peptide modification, the modern peptide chemist has a vast and superior toolkit at their disposal.
-
For high selectivity and rapid kinetics with cysteine residues, maleimide-based reagents are often the preferred choice, provided that the pH is carefully controlled and potential bond reversibility is not a concern for the final application.
-
For unmatched efficiency and bioorthogonality , click chemistry (CuAAC and SPAAC) is the gold standard.[8] The choice between the two depends on the tolerance for a copper catalyst versus the acceptance of a bulkier linker.
-
For applications requiring photochemical control , thiol-ene chemistry provides a unique advantage.
-
For creating the most biomimetic cyclic structures , traditional lactamization remains a robust and widely used strategy.[15]
The selection of a crosslinking strategy should be guided by a thorough analysis of the peptide's sequence, the desired properties of the final conjugate, and the intended application. By understanding the mechanisms, advantages, and limitations of each alternative, researchers can make informed decisions to accelerate their peptide-based drug discovery and development programs.
References
- Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136–140.
- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Analytical Biochemistry, 177(2), 373–377.
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LifeTein. Click Chemistry in Peptide Synthesis. [Link]
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QYABIO. Click Chemistry in Peptide Synthesis. [Link]
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Royal Society of Chemistry. (2020). A biocompatible stapling reaction for in situ generation of constrained peptides. Chemical Science, 11(45), 12265–12271. [Link]
- Wang, L., & Chou, D. H. (2017). A general strategy for peptide stapling and macrocyclization using a thiol-ene reaction. Organic Letters, 19(7), 1742–1745.
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Spengler, J. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. Beilstein Journal of Organic Chemistry, 15, 2949–2984. [Link]
- Fairlie, D. P., & Dantas de Oliveira, G. (2017). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Acta Pharmaceutica Sinica B, 7(5), 543–554.
- Horne, W. S., & Ghadiri, M. R. (2009). A ligation-based approach to the synthesis of α-helical peptides.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
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AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
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Royal Society of Chemistry. (2004). Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41. Chemical Communications, (13), 1504–1505. [Link]
- Zhang, C., et al. (2012). Thiol-ene click chemistry for peptide stapling. Current Protocols in Chemical Biology, 4(4), 283–296.
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PubChem. This compound. [Link]
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PubMed. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Anal Biochem, 177(2), 373-7. [Link]
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National Institutes of Health. (2015). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 104(6), 669–680. [Link]
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National Institutes of Health. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 158, 52–61. [Link]
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- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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The Unseen Architecture: A Comparative Guide to the Structural Validation of 3-Bromo-2-Methylpropanoic Acid
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the bedrock upon which its biological activity, efficacy, and safety are built. An unambiguous structural determination is paramount, as even subtle variations in stereochemistry or conformation can drastically alter a compound's interaction with its biological target. This guide delves into the validation of the molecular structure of 3-bromo-2-methylpropanoic acid, a halogenated carboxylic acid that serves as a valuable building block in pharmaceutical synthesis.
While a definitive single-crystal X-ray diffraction study for 3-bromo-2-methylpropanoic acid is not publicly available as of this writing, this guide will provide a comprehensive framework for its structural validation. We will explore the principles and a detailed protocol for X-ray crystallography, the gold standard for structural elucidation. Furthermore, we will present a comparative analysis with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide will equip you with the understanding to select the most appropriate analytical tools and interpret the resulting data to confirm the molecular architecture of this and similar compounds with the highest degree of confidence.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unequivocal structural proof.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The overall workflow, comparing SCXRD with other analytical methods, is depicted below.
Caption: A comparative workflow for structural validation.
Part 1: The Art of Crystallization
The most significant bottleneck in SCXRD is often the growth of diffraction-quality single crystals. For a small, polar molecule like 3-bromo-2-methylpropanoic acid, several techniques can be employed:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.
-
Microbatch Under-Oil: This high-throughput method uses nanoliter-scale droplets of the sample solution which are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for the screening of numerous crystallization conditions simultaneously.
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Screening: Begin by testing the solubility of 3-bromo-2-methylpropanoic acid in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Prepare the Sample Solution: Dissolve 5-10 mg of the compound in 0.5 mL of a solvent in which it is freely soluble (the "good" solvent).
-
Set up the Crystallization Chamber: Place the sample solution in a small, open vial. Position this vial inside a larger, sealed jar containing 2-3 mL of an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. This data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
A Comparative Case Study: Insights from Structurally Related Molecules
In the absence of a published structure for 3-bromo-2-methylpropanoic acid, we can draw valuable insights from the crystal structures of similar small halogenated carboxylic acids.
A pertinent example is the crystal structure of 3-chloropropionic acid , which was determined by Hosten and Betz in 2020.[2]
| Parameter | 3-Chloropropionic Acid |
| Formula | C₃H₅ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2011(4) |
| b (Å) | 7.4362(4) |
| c (Å) | 24.1175(15) |
| β (°) | 94.594(3) |
| Volume (ų) | 929.78(10) |
| Z | 8 |
| Table 1: Crystallographic data for 3-chloropropionic acid at 200 K.[2] |
A key feature of the crystal packing of many carboxylic acids is the formation of hydrogen-bonded dimers.[3] In the case of 3-chloropropionic acid, the molecules form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxylic acid groups. These dimers are then further packed into a three-dimensional lattice. It is highly probable that 3-bromo-2-methylpropanoic acid would exhibit similar hydrogen-bonding motifs.
The presence of the halogen atom also introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophile.[4] The influence of the halogen (chlorine vs. bromine) and its position, as well as the presence of the methyl group, would be expected to subtly alter the unit cell dimensions and the overall crystal packing compared to 3-chloropropionic acid.
Complementary Validation Techniques: A Multi-faceted Approach
While X-ray crystallography provides the most definitive structural information, other analytical techniques are indispensable for characterizing the compound and corroborating the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: Would provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). For 3-bromo-2-methylpropanoic acid, one would expect to see signals for the methyl protons, the methine proton, the methylene protons adjacent to the bromine, and the acidic proton of the carboxylic acid. The chemical shift of the acidic proton is typically found far downfield (>10 ppm).
-
¹³C NMR: Would show distinct signals for each of the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >170 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-bromo-2-methylpropanoic acid, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. This would manifest as two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a carboxylic acid, the most characteristic absorptions are:
-
A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid dimer.
Synthesizing the Data: A Self-Validating System
The true power in structural validation lies in the synergy of these techniques. The proposed structure from NMR, MS, and FTIR data should be entirely consistent with the three-dimensional model obtained from X-ray crystallography. For instance, the bond connectivities determined by 2D NMR must match those observed in the crystal structure. The molecular formula determined from high-resolution mass spectrometry should correspond to the atoms identified in the crystallographic refinement. This cross-validation among orthogonal techniques provides an exceptionally high level of confidence in the final structural assignment.
Caption: The interplay of analytical techniques in a self-validating system.
Conclusion
The unambiguous determination of the three-dimensional structure of 3-bromo-2-methylpropanoic acid, like any active pharmaceutical ingredient or intermediate, is a critical step in the drug development pipeline. While single-crystal X-ray crystallography remains the definitive method for this purpose, a comprehensive approach that integrates data from NMR, mass spectrometry, and FTIR is essential for a robust and self-validating structural assignment. This guide has outlined the key experimental considerations and comparative strengths of these techniques, providing a framework for researchers to approach the structural validation of small molecules with scientific rigor and confidence. The principles and protocols discussed herein are not only applicable to the target molecule but can be broadly applied to the vast landscape of small molecule drug discovery and development.
References
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Gordon, M. N., Liu, Y., Shafei, I. H., Brown, M. K., & Skrabalak, S. E. (2022). Crystal structures of three β-halolactic acids: hydrogen bonding resulting in differing Z'. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 4), 257–264. [Link]
-
Hosten, E. C., & Betz, R. (2020). The crystal structure of 3-chloropropionic acid, C3H5ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 273-275. [Link]
-
Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2658–2666. [Link]
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Jones, W., & Motherwell, W. D. S. (2005). The role of hydrogen bonds in the crystal engineering of organic solids. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 945-954. [Link]
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Molecules, 26(4), 1148. [Link]
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Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. (2022). Crystal Growth & Design, 22(1), 485-498. [Link]
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A Comparative Guide to the Bromination of Methacrylic Acid: Efficacy of Bromine, N-Bromosuccinimide, and Hydrobromic Acid
For researchers and professionals in drug development and organic synthesis, the selective functionalization of molecules is paramount. Methacrylic acid, a versatile building block, offers multiple reaction pathways for bromination, leading to distinct and valuable synthons. The choice of the brominating agent is a critical decision that dictates the reaction's outcome, influencing product distribution, yield, and scalability. This guide provides an in-depth comparison of three common brominating agents for methacrylic acid: elemental bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr), supported by experimental data and mechanistic insights.
Introduction: The Significance of Brominated Methacrylic Acid Derivatives
Brominated derivatives of methacrylic acid are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. The presence of a bromine atom introduces a reactive handle for subsequent nucleophilic substitution, cross-coupling reactions, or the formation of organometallic reagents. The regioselectivity of the bromination—whether it occurs at the double bond or the allylic methyl group—determines the synthetic utility of the resulting molecule. This guide will explore how the choice of brominating agent and reaction conditions allows for the selective synthesis of either 2,3-dibromo-2-methylpropanoic acid, 2-(bromomethyl)acrylic acid, or 3-bromo-2-methylpropanoic acid.
At a Glance: Comparative Overview of Brominating Agents
| Brominating Agent | Primary Product | Reaction Type | Typical Yield | Key Advantages | Key Disadvantages |
| Bromine (Br₂) | |||||
| 2,3-dibromo-2-methylpropanoic acid | Electrophilic Addition | >95%[1] | High yield, straightforward procedure. | Corrosive and hazardous to handle.[2] | |
| N-Bromosuccinimide (NBS) | 2-(bromomethyl)acrylic acid | Free Radical Substitution | ~74%[3] | Selective for allylic position, solid reagent is easier to handle than Br₂.[2] | Requires a radical initiator, potential for side reactions.[4] |
| Hydrobromic Acid (HBr) | 3-bromo-2-methylpropanoic acid | (Anti-Markovnikov) Radical Addition | High (e.g., ~97%)[5] | High regioselectivity for the anti-Markovnikov product. | Gaseous reagent can be difficult to handle, requires peroxide for radical pathway.[5] |
Reaction Mechanisms and Regioselectivity
The distinct outcomes of the bromination of methacrylic acid with Br₂, NBS, and HBr are a direct consequence of their differing reaction mechanisms.
Electrophilic Addition: Bromine (Br₂)
The reaction of methacrylic acid with elemental bromine proceeds via a classic electrophilic addition mechanism across the double bond. The electron-rich π-bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion results in the formation of the vicinal dibromide, 2,3-dibromo-2-methylpropanoic acid.[6][7]
Caption: Electrophilic addition of Br₂ to methacrylic acid.
Free Radical Substitution: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is the reagent of choice for allylic bromination.[2][8] In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, a bromine radical is generated. This radical abstracts a hydrogen atom from the methyl group of methacrylic acid, which is in the allylic position to the double bond. This forms a resonance-stabilized allylic radical.[9] The allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the allylic bromide, 2-(bromomethyl)acrylic acid, and a new bromine radical, propagating the chain reaction.[9][10] The low concentration of Br₂ maintained by NBS is key to favoring substitution over addition to the double bond.[2][8]
Caption: Anti-Markovnikov radical addition of HBr to methacrylic acid.
Experimental Protocols
Synthesis of 2,3-dibromo-2-methylpropanoic acid using Bromine
This protocol is adapted from a patented procedure which reports yields of 97-99%. [1] Materials:
-
Methacrylic acid
-
Bromine
-
Water
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add methacrylic acid (e.g., 40g, 0.46 mol) and water (e.g., 40-320 mL).
-
Heat the mixture to the desired reaction temperature (50-100°C) with stirring.
-
Slowly add bromine (e.g., 74.4g, 0.46 mol) dropwise to the solution over approximately 30 minutes.
-
Maintain the reaction at the set temperature for 1-5 hours.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Filter the solid product and wash it with cold water.
-
Dry the product to obtain 2,3-dibromo-2-methylpropanoic acid.
Synthesis of 2-(bromomethyl)acrylic acid using N-Bromosuccinimide
The following is a general procedure for allylic bromination using NBS, with a reported yield of 74% for a similar substrate. [3] Materials:
-
Methacrylic acid
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., dibenzoyl peroxide)
-
Carbon tetrachloride (or another suitable solvent)
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve methacrylic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.
-
Heat the mixture to reflux for several hours (e.g., 6 hours).[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain 2-(bromomethyl)acrylic acid.
Synthesis of 3-bromo-2-methylpropanoic acid using Hydrobromic Acid
This protocol is based on a procedure for the anti-Markovnikov hydrobromination of a similar substrate, which achieved a high yield. [5] Materials:
-
Methacrylic acid
-
Anhydrous hydrobromic acid (gas or solution in a suitable solvent)
-
Anhydrous solvent (e.g., chloroform)
-
Reaction vessel suitable for gas handling
-
Cooling bath
Procedure:
-
Dissolve methacrylic acid (e.g., 1.0 mol) in an anhydrous solvent like chloroform (e.g., 80 mL) in a suitable reaction vessel.
-
Cool the solution to a low temperature (e.g., -10°C).
-
Bubble anhydrous hydrogen bromide gas through the stirred solution until the calculated amount has been absorbed.
-
Allow the reaction mixture to stand at a low temperature (e.g., 0°C) for several hours (e.g., 12 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 3-bromo-2-methylpropanoic acid.
Safety and Handling Considerations
-
Bromine (Br₂): is a highly corrosive, toxic, and volatile liquid. [2]All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): is a solid and is generally easier and safer to handle than liquid bromine. However, it is an irritant, and care should be taken to avoid inhalation of the powder and contact with skin. [4]* Hydrobromic Acid (HBr): is a corrosive gas or aqueous solution. Anhydrous HBr is particularly hazardous and requires specialized equipment for safe handling. All operations should be conducted in a fume hood.
Conclusion
The bromination of methacrylic acid is a versatile transformation that can be directed to yield three distinct and synthetically useful products. The choice of brominating agent is the primary determinant of the reaction's outcome. For the synthesis of 2,3-dibromo-2-methylpropanoic acid via electrophilic addition, elemental bromine is highly effective, providing excellent yields. For selective allylic bromination to produce 2-(bromomethyl)acrylic acid , N-bromosuccinimide in the presence of a radical initiator is the reagent of choice. Finally, for the anti-Markovnikov addition to obtain 3-bromo-2-methylpropanoic acid , hydrobromic acid , particularly under radical conditions, offers high regioselectivity. A thorough understanding of the underlying reaction mechanisms and careful consideration of the safety and handling requirements of each reagent are essential for the successful and efficient synthesis of these valuable brominated compounds.
References
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Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (n.d.). Zenodo. Retrieved January 10, 2026, from [Link]
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N-Bromosuccinimide. (2019, July 6). Wikipedia. Retrieved January 10, 2026, from [Link]
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Anti-Markovnikov Hydrobromation. (2019, February 16). Sciencemadness.org. Retrieved January 10, 2026, from [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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Allylic Radical Bromination with NBS. (2020, January 28). YouTube. Retrieved January 10, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. (n.d.). AFINITICA. Retrieved January 10, 2026, from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
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ETHYL α-(BROMOMETHYL)ACRYLATE. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
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Allylic bromination of alkenes with NBS and light. (n.d.). OrgoSolver. Retrieved January 10, 2026, from [Link]
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Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. (n.d.). Dalal Institute. Retrieved January 10, 2026, from [Link]
- Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (n.d.). Google Patents.
-
The Mechanisms of Electrophilic Addition Reactions (HL). (2025, May 23). Save My Exams. Retrieved January 10, 2026, from [Link]
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Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). PubMed Central (PMC). Retrieved January 10, 2026, from [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Omega. Retrieved January 10, 2026, from [Link]
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Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). (2022, October 28). YouTube. Retrieved January 10, 2026, from [Link]
-
(R)-3-Bromo-2-methylpropanoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
10.4 Allylic and Benzylic Bromination Using NBS. (2018, September 14). YouTube. Retrieved January 10, 2026, from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]
-
3-Bromo-2-methylpropionic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). (n.d.). OrgoSolver. Retrieved January 10, 2026, from [Link]
-
Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. (2016, May 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Anti-Markovnikov Hydrobromination. (2020, July 7). YouTube. Retrieved January 10, 2026, from [Link]
-
Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PubMed Central (PMC). Retrieved January 10, 2026, from [Link]
-
What's the difference between Br2, NBS, and ROOR w/ HBr? (2025, February 17). Reddit. Retrieved January 10, 2026, from [Link]
-
Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PubMed. Retrieved January 10, 2026, from [Link]
-
Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid. (n.d.). Scientific Research Publishing. Retrieved January 10, 2026, from [Link]
-
NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. (2025, November 7). YouTube. Retrieved January 10, 2026, from [Link]
-
Why would you use NBS and not HBr? (2020, December 28). Reddit. Retrieved January 10, 2026, from [Link]
-
NBS vs radical HBr in the bromination of olefins. (2015, November 3). Physics Forums. Retrieved January 10, 2026, from [Link]
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A Strategic Guide for Synthetic Chemists: 3-Bromo-2-methylpropionic Acid vs. Its Methyl Ester
In the intricate chess game of organic synthesis, the selection of a starting material is a pivotal opening move, dictating the subsequent strategy and ultimate success of the campaign. The choice between a carboxylic acid and its corresponding ester, while seemingly minor, can profoundly impact reaction compatibility, yield, and the overall efficiency of a synthetic route. This guide offers a comprehensive technical comparison of two valuable building blocks: 3-bromo-2-methylpropionic acid and its methyl ester. We will dissect their reactivity profiles, explore their strategic advantages, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in making the most informed decision for their specific synthetic target.
Foundational Physicochemical Properties: The Basis of Reactivity
A molecule's physical state, solubility, and inherent chemical characteristics are the first determinants of its practical utility. The differences between the acid and its ester are fundamental and have significant practical implications in the laboratory.
| Property | This compound | Methyl 3-bromo-2-methylpropionate |
| Molecular Formula | C₄H₇BrO₂[1][2] | C₅H₉BrO₂[3][4] |
| Molecular Weight | 167.00 g/mol [1][2] | 181.03 g/mol [3][4][5] |
| Appearance | White to off-white solid | Colorless liquid |
| Boiling Point | ~225-230 °C | ~74 °C / 10 mmHg |
| Melting Point | ~37-41 °C | N/A |
| Solubility | Soluble in water and common organic solvents | Soluble in most organic solvents; sparingly soluble in water |
| Acidity (pKa) | Acidic (~2-4) | Neutral |
The primary distinction is the acidic proton of the carboxyl group, which is absent in the ester. This single feature is the main driver of their divergent chemical reactivities. From a practical standpoint, the solid nature of the acid can simplify handling and weighing, whereas the liquid ester is often more convenient for reactions requiring dropwise addition or use in automated synthesis platforms.
The Duality of Reactivity: A Tale of Two Functional Groups
The synthetic utility of these reagents is a direct consequence of their principal functional group: the carboxylic acid or the methyl ester. This dictates not only the reactions they can undergo but also their compatibility with other reagents.
The Acid: A Versatile Hub for Derivatization
This compound is prized for the versatility of its carboxyl group, which serves as a launchpad for numerous transformations. It is a key building block for synthesizing various pharmaceuticals, including ACE inhibitors like Captopril.[6][7]
-
Activation for Nucleophilic Acyl Substitution: The carboxylic acid is readily converted into a more reactive species, such as an acyl chloride (using SOCl₂ or (COCl)₂) or activated ester. This "activated" intermediate is highly susceptible to attack by nucleophiles like amines or alcohols to form amides and esters, respectively. This is a fundamental strategy in medicinal chemistry for building libraries of analogs.
-
Nucleophilic Substitution at the C-Br Bond: The bromine atom is a good leaving group, allowing for Sₙ2 reactions. However, the acidic nature of the molecule must be considered. Strong, basic nucleophiles will first engage in an acid-base reaction, which consumes the nucleophile and may alter the solubility and electronic properties of the substrate. This can complicate the desired substitution reaction.
Experimental Protocol: Synthesis of N-Aryl-3-bromo-2-methylpropanamide
-
Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a single drop of anhydrous dimethylformamide (DMF) as a catalyst.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases (typically 1-2 hours). The resulting acyl chloride is used immediately without isolation.
-
Amination: In a separate flask, dissolve the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise via cannula or dropping funnel.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS. Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by silica gel column chromatography or recrystallization.
Caption: General workflow for amide synthesis from the carboxylic acid.
The Methyl Ester: A Protected Precursor for Selective C-Br Bond Chemistry
Methyl 3-bromo-2-methylpropionate functions as a carboxylic acid surrogate where the acidic proton has been replaced by a methyl group. This "protection" is its key strategic advantage, enabling chemistry that would be problematic with the free acid. It serves as a crucial building block for synthesizing more complex organic molecules and potential drug candidates.[8]
-
Unhindered Nucleophilic Substitution: The absence of an acidic proton allows for a much wider range of nucleophiles to be used in Sₙ2 reactions at the C-Br bond. Strong bases like alkoxides, thiolates, and azide can be used directly and efficiently without a competing acid-base reaction. This clean reactivity profile is often the deciding factor in its selection.[5]
-
α-Functionalization: The protons on the α-carbon (C2) are weakly acidic and can be removed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This powerful nucleophile can then be alkylated or acylated, enabling the construction of more complex carbon skeletons.
-
Hydrolysis to the Carboxylic Acid: The ester functionality can be easily removed at a later synthetic stage. Saponification using a base like NaOH or LiOH, followed by acidic workup, cleanly converts the ester back to the carboxylic acid, unmasking its reactivity when needed.
Experimental Protocol: Synthesis of Methyl 3-azido-2-methylpropionate
-
Setup: To a solution of methyl 3-bromo-2-methylpropionate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (~0.5 M), add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic extracts and wash them with water and then brine to remove residual DMF/DMSO and salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azide product, which is often pure enough for subsequent steps. If necessary, purification can be achieved by vacuum distillation or silica gel chromatography.
Caption: Sₙ2 reaction on the methyl ester, enabled by its non-acidic nature.
A Comparative Framework for Strategic Selection
The choice between the acid and the ester is dictated by the overall synthetic plan. The following table summarizes the key strategic considerations.
| Consideration | This compound | Methyl 3-bromo-2-methylpropionate |
| Primary Reactivity | Carboxylic acid derivatization (amides, esters) | Nucleophilic substitution at C-Br |
| Key Advantage | The carboxyl group is a versatile handle for immediate functionalization. | The ester protects the carboxyl group, allowing for clean C-Br chemistry with a wide range of nucleophiles. |
| Main Limitation | The acidic proton interferes with basic reagents, complicating Sₙ2 reactions. | Requires an additional hydrolysis step to unmask the carboxylic acid if needed later in the synthesis. |
| Best Suited For... | Routes where the target is an amide/ester, or when a free carboxyl is needed for subsequent steps (e.g., directing group, solubility). | Multi-step syntheses where the C-Br bond must be modified first, especially with basic nucleophiles, before other transformations. |
Conclusion: A Decision Guided by Synthesis Strategy
Neither this compound nor its methyl ester is inherently "better"; they are tools designed for different tasks. The optimal choice is not based on the molecule in isolation but on its role within the broader context of a synthetic route.
-
Select the acid when your immediate goal is to leverage the reactivity of the carboxyl group.
-
Select the ester when you need to perform clean chemistry at the C-Br bond without interference, effectively using the ester as a robust protecting group for the carboxylic acid.
By understanding the distinct advantages and limitations of each reagent, chemists can design more elegant, efficient, and successful synthetic strategies, saving valuable time and resources in the pursuit of complex molecular targets.
References
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Autechaux. The Versatility of this compound in Chemical Synthesis. [Link]
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Autechaux. This compound: A Critical Building Block for ACE Inhibitors. [Link]
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A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Group in 3-Bromo-2-Methylpropanoic Acid
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and metabolic stability. This guide provides an in-depth technical comparison of common bioisosteric replacements for the carboxylic acid group in the context of 3-bromo-2-methylpropanoic acid, a valuable chiral building block in synthetic and medicinal chemistry. We will explore the synthesis and comparative physicochemical properties of tetrazole, sulfonamide, and hydroxamic acid analogs, supported by detailed experimental protocols.
Introduction: The Rationale for Carboxylic Acid Bioisosterism
The replacement of a functional group with another that retains similar biological activity is known as bioisosterism. This strategy is frequently employed to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Carboxylic acids, while excellent hydrogen bond donors and acceptors, are often associated with poor membrane permeability due to their ionizable nature at physiological pH, rapid metabolism, and potential for idiosyncratic toxicities.[1][2] By replacing the carboxylic acid with a suitable bioisostere, it is possible to maintain or even improve target affinity while mitigating these liabilities.[3]
Our parent molecule, 3-bromo-2-methylpropanoic acid, serves as a relevant scaffold for this comparative study. Its structure presents opportunities for further synthetic elaboration, making the choice of the acidic group a critical determinant of the final compound's properties.
The Parent Compound: 3-Bromo-2-Methylpropanoic Acid
Before exploring its bioisosteric replacements, it is essential to establish the baseline physicochemical properties of 3-bromo-2-methylpropanoic acid.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₂ | [2] |
| Molecular Weight | 167.00 g/mol | [2] |
| pKa (estimated) | ~4.0 | Based on similar haloalkanoic acids |
| logP (computed) | 1.1 | [2] |
The estimated pKa suggests that at physiological pH (7.4), the carboxylic acid will be predominantly deprotonated as a carboxylate anion, which can limit its ability to cross biological membranes.
Bioisosteric Replacements: A Comparative Analysis
We will now delve into three common bioisosteric replacements for the carboxylic acid group: tetrazole, sulfonamide, and hydroxamic acid. For each, we will propose a synthetic route starting from a derivative of 3-bromo-2-methylpropanoic acid and compare their expected physicochemical properties.
The Tetrazole Analog: 5-(1-Bromoethyl)-1H-tetrazole
Tetrazoles are one of the most widely used carboxylic acid bioisosteres, exhibiting similar acidity but often increased lipophilicity.[4]
Synthesis Workflow
Caption: Synthetic route to the sulfonamide analog.
Experimental Protocol: Synthesis of 3-Bromo-2-methylpropane-1-sulfonamide
-
Reduction to Alcohol: Reduce 3-bromo-2-methylpropanoic acid to 3-bromo-2-methylpropan-1-ol using a suitable reducing agent like lithium aluminum hydride in an anhydrous ether solvent.
-
Halogen Exchange: Convert the primary alcohol to the corresponding dibromide, 1,3-dibromo-2-methylpropane, by reaction with hydrobromic acid.
-
Sulfinate Salt Formation: React the dibromide with sodium sulfite in an aqueous-alcoholic solution to form sodium 3-bromo-2-methylpropane-1-sulfinate.
-
Sulfonyl Chloride Formation: Treat the sulfinate salt with thionyl chloride or a similar chlorinating agent to produce 3-bromo-2-methylpropane-1-sulfonyl chloride.
-
Sulfonamide Formation: React the sulfonyl chloride with ammonia to yield the final product, 3-bromo-2-methylpropane-1-sulfonamide. [5]
The Hydroxamic Acid Analog: N-Hydroxy-3-bromo-2-methylpropanamide
Hydroxamic acids are also less acidic than carboxylic acids and are known for their metal-chelating properties, which can be a desirable feature in certain drug discovery programs. [6] Synthesis Workflow
Caption: Synthetic route to the hydroxamic acid analog.
Experimental Protocol: Synthesis of N-Hydroxy-3-bromo-2-methylpropanamide
-
Carboxylic Acid Activation: Activate 3-bromo-2-methylpropanoic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., DMF or DCM).
-
Hydroxamic Acid Formation: To the activated carboxylic acid solution, add a solution of hydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The product, N-hydroxy-3-bromo-2-methylpropanamide, can be isolated after aqueous workup and purification. [7]
Comparative Physicochemical Properties
The following table provides a comparison of the estimated physicochemical properties of 3-bromo-2-methylpropanoic acid and its bioisosteric replacements. These values are based on general trends reported in the literature and should be experimentally verified. [8][6][9]
| Compound | Bioisosteric Group | Estimated pKa | Estimated logP | Expected Permeability |
|---|---|---|---|---|
| 3-Bromo-2-methylpropanoic acid | Carboxylic Acid | ~4.0 | 1.1 | Low |
| 5-(1-Bromoethyl)-1H-tetrazole | Tetrazole | ~4.5 - 5.0 | > 1.1 | Moderate |
| 3-Bromo-2-methylpropane-1-sulfonamide | Sulfonamide | ~9.0 - 10.0 | > 1.1 | High |
| N-Hydroxy-3-bromo-2-methylpropanamide | Hydroxamic Acid | ~8.0 - 9.0 | < 1.1 | Moderate |
Property Comparison Diagram
Caption: Physicochemical property comparison of bioisosteres.
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is crucial for making informed decisions in drug design. Below are detailed, self-validating protocols for measuring pKa and logP.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound. [10] Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions
-
Potassium chloride (KCl)
-
Deionized water (carbonate-free)
-
Test compound
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol may be used, and the pKa in water can be extrapolated. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration:
-
For acidic compounds, titrate with standardized 0.1 M NaOH.
-
For basic compounds, first, acidify the solution with a known excess of 0.1 M HCl and then back-titrate with 0.1 M NaOH.
-
-
Data Collection: Record the pH after each incremental addition of the titrant. Allow the pH reading to stabilize before recording.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of maximum slope in the first derivative plot).
-
Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 pH units.
Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water. [1][11] Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Test compound
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours. Allow the phases to separate completely.
-
Compound Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.
-
The final concentration of the compound should be such that it can be accurately measured in both phases.
-
-
Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Validation: Perform the experiment at multiple initial concentrations of the test compound to ensure that the logP value is independent of concentration. The results should be reproducible within a log unit of ±0.2.
Conclusion
The bioisosteric replacement of a carboxylic acid is a powerful strategy in medicinal chemistry to overcome pharmacokinetic challenges. This guide has provided a comparative analysis of tetrazole, sulfonamide, and hydroxamic acid replacements for the carboxylic acid group of 3-bromo-2-methylpropanoic acid. By understanding the synthetic routes and the resulting changes in physicochemical properties, researchers can make more rational decisions in the design of novel drug candidates. The provided experimental protocols offer a framework for the accurate determination of key parameters, ensuring the generation of reliable data to guide drug discovery efforts.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. Retrieved from [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
- Lassalas, P., Gay, B., Toniazzo, V., Aci-Sèche, S., Natchia, S., Colliandre, L., ... & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(7), 3183–3203.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
-
The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC. (n.d.). Retrieved from [Link]
-
Methods for Hydroxamic Acid Synthesis - PMC. (n.d.). Retrieved from [Link]
-
Tetrazoles: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]
Sources
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. library.gwu.edu [library.gwu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dot | Graphviz [graphviz.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Senior Application Scientist's Guide to 3-Bromo-2-Methylpropionic Acid in Synthesis
An In-Depth Technical Review of Applications, Comparative Performance, and Experimental Protocols
For the discerning researcher and professional in drug development, the selection of the right building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. 3-Bromo-2-methylpropionic acid, a versatile C4 building block, has emerged as a reagent of significant interest. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against viable alternatives and furnishing the detailed experimental data necessary for informed decision-making in the laboratory.
Introduction: The Synthetic Utility of a Bifunctional Building Block
This compound (Br-MPA) is a carboxylic acid characterized by a primary bromide and a chiral center at the C2 position. This unique combination of functionalities makes it a valuable precursor for a variety of molecular scaffolds. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction, while the reactive C-Br bond is amenable to nucleophilic substitution, enabling the introduction of a wide array of functional groups. Its racemic and enantiomerically pure forms are commercially available, further expanding its utility in stereoselective synthesis.
This guide will delve into the primary applications of Br-MPA, focusing on its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, β-lactams, and other heterocyclic systems. We will explore the causality behind its reactivity and provide a comparative analysis with alternative synthetic strategies, supported by experimental data from the literature.
I. A Cornerstone in Cardiovascular Drug Synthesis: The Case of ACE Inhibitors
This compound is a well-established precursor in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its most notable application is in the synthesis of Captopril and its analogues.
Synthesis of Captopril Analogues
While many commercial syntheses of Captopril itself start from methacrylic acid and L-proline, this compound serves as a crucial building block for the synthesis of various analogues and is recognized as a key impurity standard (Captopril Impurity D) in pharmacopeial analysis. The fundamental synthetic strategy involves the nucleophilic substitution of the bromide with a sulfur nucleophile and subsequent coupling with a proline derivative.
A representative synthetic approach to Captopril and its analogues starting from a related precursor, 3-acetylthio-2-methylpropionic acid, which can be conceptually derived from this compound, is illustrative. The reaction of 3-acetylthio-2-methylpropionic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride generates the highly reactive acyl chloride. This intermediate is then coupled with L-proline under basic conditions to form the amide bond. The final step involves the deprotection of the acetyl group to reveal the free thiol, yielding the active pharmaceutical ingredient.
Alternative Approaches to the Captopril Core:
A common industrial synthesis of Captopril bypasses the use of this compound, instead relying on the Michael addition of thioacetic acid to methacrylic acid. This method is often more cost-effective for large-scale production. However, the use of chiral variants of this compound offers a distinct advantage in the stereoselective synthesis of Captopril analogues, allowing for precise control over the stereochemistry at the C2 position.
| Parameter | This compound Route | Methacrylic Acid/Thioacetic Acid Route | References |
| Starting Materials | (R)- or (S)-3-bromo-2-methylpropionic acid, L-proline | Methacrylic acid, Thioacetic acid, L-proline | |
| Stereocontrol | High (derived from chiral starting material) | Requires chiral resolution or asymmetric synthesis | |
| Key Steps | Nucleophilic substitution (S-alkylation), Amide coupling | Michael addition, Amide coupling | |
| Yields | Generally good to high | High | |
| Scalability | Suitable for lab-scale and pilot-scale | Highly scalable for industrial production |
II. Gateway to Bioactive Heterocycles: The Synthesis of β-Lactams
The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. This compound and its derivatives serve as valuable precursors for the construction of substituted β-lactams.
A notable application involves the use of the related compound, 3-bromo-2-(bromomethyl)propionic acid, in a two-step synthesis of exo-methylene-β-lactams. These compounds can then undergo further functionalization, such as Heck-type arylation, to introduce diverse substituents.
General Workflow for β-Lactam Synthesis:
The synthesis of β-lactams often proceeds via the Staudinger [2+2] cycloaddition of a ketene with an imine. While this compound itself is not a direct precursor in the classical Staudinger reaction, its derivatives can be employed in alternative cyclization strategies. For instance, intramolecular cyclization of N-substituted 3-bromo-2-methylpropionamides can be a viable route to certain β-lactam structures.
Diagram: Generalized Synthetic Pathway to β-Lactams
Caption: Intramolecular cyclization route to β-lactams.
Comparative Analysis of β-Lactam Synthesis Methods:
| Method | Precursors | Advantages | Disadvantages | References |
| Staudinger Cycloaddition | Ketenes, Imines | Wide substrate scope, well-established | Often requires reactive ketenes, stereocontrol can be challenging | |
| Intramolecular Cyclization | N-substituted 3-halopropionamides | Access to specific substitution patterns | Limited to the synthesis of N-substituted β-lactams | |
| Reformatsky Reaction | α-Haloesters, Imines | Good yields for a variety of β-lactams | Requires the use of zinc |
III. Expanding the Synthetic Horizon: Further Applications
The utility of this compound extends beyond the synthesis of ACE inhibitors and β-lactams. Its bifunctional nature allows for its incorporation into a variety of other molecular architectures.
Synthesis of γ-Amino Acids
γ-Amino acids are important components of various biologically active molecules and are known to act as neurotransmitters. A two-step methodology for the synthesis of γ-amino acids involves the addition of carboxylic acid dianions to bromoacetonitrile to form γ-cyanoacids, which are subsequently hydrogenated to the corresponding γ-amino acids. While not a direct application of this compound, this highlights the utility of related bromo-functionalized building blocks in the synthesis of amino acids.
Precursor to Functionalized Oxetanes
Oxetanes are strained four-membered heterocyclic ethers that have gained significant attention in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups. While direct synthesis from this compound is not widely reported, its structural features suggest its potential as a precursor for functionalized oxetanes through intramolecular cyclization of a corresponding 1,3-halohydrin derivative.
Diagram: Proposed Pathway to Functionalized Oxetanes
Caption: A conceptual pathway for oxetane synthesis.
IV. Mechanistic Considerations: Understanding Reactivity and Stereoselectivity
The synthetic utility of this compound is fundamentally governed by the principles of nucleophilic substitution at a primary carbon center.
Nucleophilic Substitution at the C3 Position
The reaction at the C3 position, bearing the bromine atom, typically proceeds via an SN2 mechanism. This is favored due to the primary nature of the carbon, which is relatively unhindered. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.
When using an enantiomerically pure form of this compound, the SN2 reaction at the C3 position proceeds with inversion of stereochemistry at that center, if it were chiral. However, in this case, the stereocenter is at C2, and its configuration is retained during substitution at the achiral C3 position.
Diagram: SN2 Reaction Mechanism
Caption: The concerted SN2 mechanism.
V. Experimental Protocols
The following are representative, generalized experimental protocols derived from the literature for key transformations involving precursors structurally related to this compound.
Protocol 1: Synthesis of N-(3-acetylthio-2-methylpropanoyl)-L-proline (A Captopril Precursor)
-
Activation of the Carboxylic Acid: To a solution of 3-acetylthio-2-methylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber).
-
Amide Coupling: In a separate flask, dissolve L-proline (1.0 eq) in an aqueous solution of sodium hydroxide or in a mixture of an organic solvent and an organic base such as triethylamine. Cool the solution to 0 °C.
-
Addition of Acid Chloride: Slowly add the freshly prepared acid chloride solution to the L-proline solution, maintaining the temperature at 0-5 °C and ensuring the pH remains basic.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of 2,3-Dibromo-2-methylpropanoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve methacrylic acid (1.0 eq) in water.
-
Addition of Bromine: Cool the solution in an ice bath and add bromine (1.0-1.1 eq) dropwise from the dropping funnel with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 50-100 °C) for a designated time (e.g., 1-5 hours).
-
Work-up: Cool the reaction mixture, which may result in the crystallization of the product. If so, collect the solid by filtration. If not, extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extracts with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
VI. Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules such as ACE inhibitors and β-lactams. Its bifunctional nature, coupled with the availability of its enantiopure forms, provides chemists with a powerful tool for the stereoselective synthesis of complex targets. While alternative synthetic routes exist for some of its key applications, the use of this compound offers distinct advantages in terms of stereocontrol and access to novel analogues. A thorough understanding of its reactivity, guided by mechanistic principles, enables the rational design of synthetic strategies and the efficient execution of complex multi-step sequences. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the effective application of this important synthetic intermediate.
References
- Al-Tel, T. H. (1996). 3-Methylidene-beta-lactams as potential inhibitors of beta-lactamases.
A Comparative Guide to the Quantitative Analysis of 3-Bromo-2-Methylpropanoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the precise control and monitoring of reaction intermediates and impurities are critical for ensuring the safety, efficacy, and quality of the final product. 3-Bromo-2-methylpropanoic acid is a key building block in the synthesis of various pharmaceuticals, and its accurate quantification in complex reaction mixtures is a common analytical challenge. This guide provides a comprehensive comparison of the primary analytical techniques for the determination of 3-bromo-2-methylpropanoic acid, offering insights into the underlying principles, experimental protocols, and performance characteristics of each method.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical method is a pivotal decision that hinges on a variety of factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. This section provides a high-level comparison of the most commonly employed techniques for the quantitative analysis of 3-bromo-2-methylpropanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on polarity, with detection typically by UV. | Separation based on volatility and polarity, with mass-based detection. | Neutralization reaction between an acid and a base. |
| Selectivity | Moderate to High (dependent on chromatographic resolution). | Very High (mass analyzer provides structural information). | Low (measures total acidity). |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Low (mg/mL range). |
| Sample Throughput | Generally high. | Lower due to potential derivatization. | High. |
| Derivatization | Not typically required. | Often required for carboxylic acids. | Not required. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Analyst Expertise | Moderate. | Moderate to High. | Low to Moderate. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For polar analytes like 3-bromo-2-methylpropanoic acid, reverse-phase HPLC is the method of choice.
The Rationale Behind the Method
The principle of reverse-phase HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18-modified silica) and a polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, the retention of 3-bromo-2-methylpropanoic acid on the column can be finely tuned to achieve separation from other components in the reaction mixture. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak, which is essential for accurate quantification.[1]
Experimental Protocol: A Validated Approach
This protocol outlines a robust and self-validating method for the quantitative analysis of 3-bromo-2-methylpropanoic acid using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 3-bromo-2-methylpropanoic acid reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
System Suitability:
-
Before sample analysis, inject a mid-level calibration standard five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor of the 3-bromo-2-methylpropanoic acid peak should be between 0.8 and 1.5.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples.
-
Determine the concentration of 3-bromo-2-methylpropanoic acid in the samples by interpolating their peak areas from the calibration curve.
-
Visualizing the Workflow
Caption: A typical workflow for quantitative HPLC analysis.
Gas Chromatography (GC): A High-Sensitivity Alternative
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While carboxylic acids themselves are often not volatile enough for direct GC analysis, derivatization can overcome this limitation, making GC a highly sensitive and selective method.
The Rationale Behind the Method
The core principle of GC involves the partitioning of a volatile analyte between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase within a heated column. For carboxylic acids, a crucial first step is derivatization, which converts the polar carboxyl group into a less polar and more volatile ester.[2][3] This not only improves the chromatographic peak shape but also enhances the thermal stability of the analyte. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form methyl or other alkyl esters. Following separation in the GC column, a mass spectrometer (MS) is often used for detection, providing both quantitative data and structural information, which significantly enhances the selectivity of the method.
Experimental Protocol: A Derivatization-Based Approach
This protocol details a validated GC-MS method for the quantification of 3-bromo-2-methylpropanoic acid following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
-
Autosampler
Chromatographic and MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-bromo-2-methylpropanoic acid reference standard (e.g., 1 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the reaction mixture samples by dissolving a known weight in the same solvent.
-
-
Derivatization:
-
To an aliquot of each standard and sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the derivatized 3-bromo-2-methylpropanoic acid in the samples using the calibration curve.
-
Visualizing the Workflow
Caption: A typical workflow for quantitative GC-MS analysis with derivatization.
Acid-Base Titration: A Classic and Cost-Effective Method
Acid-base titration is a fundamental analytical technique that offers a simple, rapid, and cost-effective means of determining the total acidic content of a sample.[4] While it lacks the selectivity of chromatographic methods, it can be a valuable tool for in-process control where a quick estimation of the concentration of an acidic species is required.
The Rationale Behind the Method
This method is based on the neutralization reaction between the acidic 3-bromo-2-methylpropanoic acid and a standard solution of a strong base, typically sodium hydroxide (NaOH).[5] The reaction proceeds to an equivalence point, where the moles of the base added are equal to the moles of the acid initially present in the sample. This equivalence point is typically detected by a color change of a pH indicator or by monitoring the pH change with a pH meter.
Experimental Protocol: A Straightforward Titrimetric Approach
This protocol describes a manual acid-base titration for the quantification of 3-bromo-2-methylpropanoic acid.
Materials and Reagents:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Suitable solvent (e.g., deionized water or a mixture of water and ethanol if solubility is an issue)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the chosen solvent in an Erlenmeyer flask.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Slowly add the NaOH solution to the sample while continuously swirling the flask.
-
Continue the titration until a faint, persistent pink color is observed. This is the endpoint of the titration.
-
Record the final volume of the NaOH solution used.
-
-
Calculation:
-
Calculate the volume of NaOH consumed (Final Volume - Initial Volume).
-
Calculate the moles of NaOH used (Molarity of NaOH × Volume of NaOH in Liters).
-
Since the reaction is 1:1, the moles of 3-bromo-2-methylpropanoic acid are equal to the moles of NaOH.
-
Calculate the concentration of 3-bromo-2-methylpropanoic acid in the sample.
-
Visualizing the Workflow
Sources
- 1. Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of (R)-3-bromo-2-methylpropionic acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of stereochemical purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For a chiral building block like (R)-3-bromo-2-methylpropionic acid, a precursor in various syntheses, ensuring its enantiomeric purity is paramount. The presence of its S-enantiomer can lead to unwanted side products, altered pharmacological or toxicological profiles in the final active pharmaceutical ingredient (API), and complications in clinical trials.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the stereochemical purity of (R)-3-bromo-2-methylpropionic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their needs.
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess (e.e.) is a critical decision driven by factors such as the required sensitivity, accuracy, sample throughput, and the specific properties of the analyte.[3] For (R)-3-bromo-2-methylpropionic acid, the primary techniques to consider are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents, and to a lesser extent, Chiral Gas Chromatography (GC) and Polarimetry.
| Technique | Principle | Typical Sample Prep | Resolution | Sensitivity (LOD/LOQ) | Throughput | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[4] | Dissolution in mobile phase. | High to Excellent | High (ng to pg level) | Moderate to High | Direct separation, robust, widely applicable, good for trace analysis.[1] | Requires specialized, often expensive, chiral columns; method development can be time-consuming.[5] |
| Chiral NMR | Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[6] | Derivatization reaction or simple mixing with a solvating agent. | Moderate to High | Low (mg level) | Low to Moderate | Provides structural information; no need for a reference standard of the opposite enantiomer; rapid for screening.[7] | Lower sensitivity than HPLC; potential for kinetic resolution or racemization with CDAs; CSA interactions can be complex.[7] |
| Chiral GC | Separation on a chiral stationary phase, often after derivatization to increase volatility.[8] | Derivatization (e.g., esterification) to form a volatile analyte.[9] | Excellent | Very High (pg to fg level) | High | High resolution and sensitivity. | Requires volatile derivatives; derivatization can be complex and introduce errors.[10] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule.[11] | Dissolution in a suitable solvent. | N/A | Very Low (mg to g level) | High | Simple, non-destructive.[11] | Only provides a bulk measurement of optical purity, not enantiomeric excess; highly susceptible to impurities.[12] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for determining enantiomeric purity due to its high resolution, sensitivity, and robustness.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For carboxylic acids like 3-bromo-2-methylpropionic acid, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ V2, T, and R) are particularly effective, offering a variety of interaction mechanisms including π-π interactions, hydrogen bonding, and ionic interactions.[4]
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC Separation
-
Column Selection: A CHIROBIOTIC R column is a good starting point due to its versatility with ionizable molecules.[4]
-
Mobile Phase Preparation: A polar ionic mode (PIM) mobile phase is often effective. Prepare a solution of 0.1% acetic acid and 0.1% triethylamine in methanol. This mobile phase promotes ionic interactions with the carboxylic acid, enhancing enantioselectivity.[4]
-
Sample Preparation: Accurately weigh and dissolve the (R)-3-bromo-2-methylpropionic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: CHIROBIOTIC R, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Acetic Acid / 0.1% Triethylamine in Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Justification of Choices: The use of a macrocyclic glycopeptide CSP in polar ionic mode is a strategic choice that leverages multiple interaction mechanisms for robust separation of chiral acids.[4] UV detection at a low wavelength like 210 nm is necessary as the analyte lacks a strong chromophore. The validation of this method should follow ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired enantiomer.[1][13]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required. A Chiral Derivatizing Agent (CDA) reacts with the enantiomers to form diastereomers, which have distinct NMR spectra.[6] For a carboxylic acid, a common approach is to form an amide or ester with a chiral amine or alcohol.
Principle of Chiral Derivatization for NMR Analysis
Caption: Diastereomer formation for NMR analysis.
Detailed Protocol: NMR Analysis using (S)-(-)-α-Methylbenzylamine as a CDA
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 10 mg of the (R)-3-bromo-2-methylpropionic acid sample in 0.7 mL of CDCl₃.
-
Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
-
Add 1.2 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide mixture. A spectrometer of at least 400 MHz is recommended.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. Often, the methyl protons of the acid or the methine proton of the α-methylbenzylamine moiety will show distinct signals (a doublet of doublets or two separate doublets).
-
Carefully integrate the signals corresponding to the (R,S) and (S,S) diastereomers.
-
Calculate the enantiomeric excess from the integration values.
-
Justification of Choices: The formation of an amide bond is a robust and high-yielding reaction. (S)-(-)-α-methylbenzylamine is a readily available and effective CDA. The key to this method is achieving baseline separation of the diastereomeric signals in the NMR spectrum.[14] The primary drawback is the requirement for the derivatization reaction to go to completion without any kinetic resolution, which could skew the results.[7]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of a Chiral Solvating Agent (CSA). CSAs form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[15] This interaction is sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers. This method is often faster and less prone to side reactions than using a CDA.[7]
Detailed Protocol: NMR Analysis using a BINOL-based CSA
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the (R)-3-bromo-2-methylpropionic acid sample in 0.7 mL of CDCl₃.
-
Acquire a baseline ¹H NMR spectrum of the analyte.
-
Add 1-2 equivalents of a suitable chiral solvating agent, such as a commercially available BINOL-based amino alcohol.[7]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum after the addition of the CSA.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of the CSA. Look for the splitting of a singlet into two singlets, or a doublet into two doublets. The methyl protons on the propionic acid backbone are a good candidate for observing this splitting.
-
Integrate the separated signals to determine the enantiomeric ratio.
-
Justification of Choices: This non-destructive method avoids chemical reactions and potential side products.[16] The key is finding a CSA that interacts strongly enough with the analyte to induce observable chemical shift non-equivalence.[7] The magnitude of the chemical shift difference (ΔΔδ) is dependent on the CSA, solvent, and temperature, often requiring some optimization.
Conclusion
For routine, high-sensitivity, and quantitative analysis of the stereochemical purity of (R)-3-bromo-2-methylpropionic acid, Chiral HPLC is the superior method. Its ability to achieve baseline separation and quantify trace levels of the undesired (S)-enantiomer is critical for quality control in a pharmaceutical setting.[1][17]
NMR spectroscopy , particularly with the use of Chiral Solvating Agents, serves as an excellent complementary and confirmatory technique. It is especially valuable for rapid screening and when an authentic sample of the minor enantiomer is not available for method development.[18][19] While Chiral GC offers high sensitivity, the required derivatization step makes it less direct than HPLC for this non-volatile analyte. Polarimetry, while simple, lacks the specificity and sensitivity to be a standalone method for determining enantiomeric purity in a regulated environment.
Ultimately, a robust analytical strategy will often involve the validation of a primary method, such as chiral HPLC, with orthogonal confirmation by a secondary method like NMR spectroscopy. This dual approach provides the highest level of confidence in the stereochemical integrity of (R)-3-bromo-2-methylpropionic acid, ensuring its suitability for the synthesis of high-quality, safe, and effective pharmaceutical products.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Vertex AI Search.
- Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
- Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
- Mastranzo, V. M., Quintero, L., & Anaya de Parrodi, C. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503–507.
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Frontiers in Chemistry, 8.
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solv
- Basics of polarimetry. Anton Paar Wiki.
- Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Sc
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- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
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- (R)-3-Bromo-2-methylpropanoic acid. PubChem.
- (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98%. Sigma-Aldrich.
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- Methyl (R)-(+)
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- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER ST
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-methylpropionic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Bromo-2-methylpropionic acid (CAS No: 56970-78-6). As a halogenated carboxylic acid, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to its waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to provide clear, actionable steps grounded in established safety protocols and regulatory frameworks to ensure personnel safety and environmental protection.
Hazard Identification and Immediate Safety Protocols
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance with multiple risk factors.
1.1. Inherent Chemical Hazards According to aggregated data from multiple suppliers and chemical databases, this compound is a corrosive material that poses significant health risks upon exposure.[1] Key hazards include:
-
Corrosivity : Causes severe skin burns and serious eye damage.[1][2] Direct contact can lead to permanent tissue damage.
-
Toxicity : The compound is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Metallic Corrosion : May be corrosive to metals.[1]
These hazards mandate that all handling, including preparation for disposal, must occur with strict adherence to safety protocols to prevent accidental exposure.
1.2. Required Personal Protective Equipment (PPE) A comprehensive set of PPE must be worn at all times when handling this compound. The following table outlines the minimum required equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended; always check the manufacturer's compatibility data.[3] | Prevents corrosive burns and dermal absorption of the toxic chemical. |
| Eye Protection | Safety goggles and/or a face shield | Must provide a complete seal around the eyes or full-face protection against splashes.[3][4] | Protects against splashes that can cause severe eye damage or blindness.[5] |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing to provide a barrier against spills.[3] | Protects the skin from direct contact and contamination of personal clothing. |
| Respiratory | Chemical fume hood | All handling and disposal preparations should be conducted within a certified chemical fume hood.[3][4][5] | Prevents the inhalation of potentially harmful vapors or aerosols.[6] |
1.3. Engineering Controls Beyond PPE, the use of proper engineering controls is critical. A certified chemical fume hood is mandatory for all operations involving this substance.[4][5] Additionally, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
Waste Characterization and Regulatory Overview
Proper disposal is dictated by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of laboratory waste under the Resource Conservation and Recovery Act (RCRA).[7][8]
2.1. Classification as Halogenated Organic Waste this compound contains a bromine atom, classifying it as a halogenated organic compound .[9][10] This is the single most important factor in its waste management. Halogenated organic waste streams must be segregated from non-halogenated streams because they require specific disposal methods, typically high-temperature incineration, and are often more costly to manage.[9][11] Mixing non-halogenated waste into a halogenated container needlessly increases the volume of high-cost waste.[11]
Under RCRA, this chemical waste is considered hazardous. Laboratories are classified as waste generators and must comply with EPA regulations for waste handling, storage, and disposal.[7][12]
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the process for safely accumulating and preparing this compound waste for final disposal by a licensed professional service.
Step 1: Waste Segregation at the Source Immediately upon generation, segregate waste containing this compound into a dedicated waste stream.
-
Action: Collect waste in a container designated exclusively for "Halogenated Organic Acid Waste."[3]
-
Causality: This prevents dangerous reactions and ensures proper end-of-life treatment. Do not mix with other waste streams, particularly incompatible materials such as bases, strong oxidizing agents, or reducing agents.[4][11]
Step 2: Proper Containerization The choice of container is critical for safe storage.
-
Action: Use a container made of a chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE).[3] The container must have a secure, leak-proof screw cap.[13]
-
Causality: Using a compatible container prevents degradation of the container and potential leaks. The container must be kept closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[13][14]
Step 3: Accurate and Complete Labeling Proper labeling is a key regulatory requirement and is essential for safety.
-
Action: Before adding any waste, label the container clearly. The label must include:
-
Causality: Accurate labeling informs personnel of the container's contents and associated hazards, ensuring it is handled correctly throughout the disposal process and preventing accidental mixing of incompatible chemicals.
Step 4: Safe Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][14]
-
Action: Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from incompatible materials. Ensure the container is within secondary containment to control any potential leaks.
-
Causality: Safe storage minimizes the risk of spills, reactions, and exposure. Storing waste at the point of generation is an EPA requirement to ensure accountability and minimize transit of hazardous materials within the facility.[14]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]
-
Causality: Final treatment and disposal of hazardous waste must be performed by a licensed facility to comply with federal and state law.[2][7] Never dispose of this compound by pouring it down the drain or placing it in regular trash.[14]
Emergency Procedures
4.1. Spill Response In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[3]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 1.2.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3] Do not use combustible materials like sawdust. [3]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your EHS department.[3]
4.2. First Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Workflow for this compound
References
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- Bucknell University.
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- US EPA.
- Thermo Fisher Scientific.
- Fisher Scientific. Safety Data Sheet for 2-Bromo-2-methylpropionic acid.
- Apollo Scientific. Safety Data Sheet for 3-Bromo-2-oxopropanoic acid.
- Braun Research Group.
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- University of Wisconsin-Madison.
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- Cornell University EHS. Organic Solvents Waste Management.
- Santa Cruz Biotechnology. Safety Data Sheet for 2-Bromo-2-methylpropionic acid.
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Navigating the Safe Handling of 3-Bromo-2-methylpropionic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Bromo-2-methylpropionic acid (CAS No: 56970-78-6), a compound that demands meticulous care. The following protocols are designed to instill confidence and ensure best practices, moving beyond a simple checklist to explain the critical reasoning behind each step.
Understanding the Risks: Hazard Analysis of this compound
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[1][3] Some data also suggests it may be harmful if inhaled and may be corrosive to metals.[1] The primary dangers associated with this chemical are its corrosive and irritant properties.[4][5] Ingestion can lead to severe burns of the mouth, throat, and stomach.[2][6] Therefore, all handling procedures must be designed to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Dispensing | - Chemical-resistant gloves (Nitrile or Neoprene) - Safety goggles with side shields and a face shield - Lab coat | To prevent skin and eye contact with the solid or powdered form of the chemical. A face shield offers an additional layer of protection against splashes. |
| Solution Preparation and Transfers | - Chemical-resistant gloves (Nitrile or Neoprene) - Chemical splash goggles and a face shield - Lab coat or chemical-resistant apron | The risk of splashes is highest during these procedures. Goggles and a face shield are critical to protect the eyes and face from corrosive droplets. |
| Conducting Reactions | - Chemical-resistant gloves (Nitrile or Neoprene) - Chemical splash goggles - Lab coat | Continuous protection is necessary throughout the experimental process to guard against unexpected splashes or container failures. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene) - Chemical splash goggles and a face shield - Lab coat or chemical-resistant apron | Handling chemical waste carries the same, if not greater, risk of exposure as handling the pure chemical. |
It is imperative that all handling of this compound is conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7][8] An eyewash station and a safety shower must be readily accessible and tested regularly.[7][8][9]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[3][8][10]
-
Ensure it is stored away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]
2. Preparation and Use:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing, dispensing, and solution preparation within a chemical fume hood.[8]
-
When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid to avoid a potentially violent reaction.[10]
-
Use non-sparking tools and ground equipment to prevent static discharge if the material is flammable.[6][9]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, contain the spill using an inert absorbent material like sand or vermiculite.[3][11] Do not use combustible materials like sawdust.
-
Sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.
The following diagram illustrates the decision-making process for handling a chemical spill.
Caption: Workflow for handling a spill of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
1. Waste Segregation and Labeling:
-
This compound waste must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The label must include the full chemical name, "Hazardous Waste," and the appropriate hazard symbols (e.g., corrosive).[7]
-
Do not mix this waste with other waste streams, especially incompatible materials.[7]
2. Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
3. Final Disposal:
-
All disposal of this compound must be conducted through an approved hazardous waste management service.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of the entire laboratory team.
References
- Safe Disposal of 3-Bromo-2,2-dimethylpropanoic Acid: A Procedural Guide. Benchchem.
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- Material Safety Data Sheet - 3-Bromo-2-(bromomethyl)propionic acid, 97%. Cole-Parmer.
- Safety data sheet - this compound. LGC Standards.
- (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98%. Sigma-Aldrich.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 3-Bromo-2-oxopropanoic acid. Apollo Scientific.
- SAFETY D
- SAFETY D
- Methyl 3-bromo-2-methylpropano
- This compound. precisionFDA.
- 2-Bromo-2-methylpropionic acid. Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


